4-(1H-Pyrazol-4-yl)benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGICHEMKLPXWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304674 | |
| Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017794-47-6 | |
| Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017794-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID301304674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-4-yl)benzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-4-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(1H-Pyrazol-4-yl)benzoic acid, a key building block in modern medicinal chemistry. Recognizing its significance as a privileged scaffold in numerous therapeutic agents, this document offers researchers, scientists, and drug development professionals a detailed examination of the most effective synthetic methodologies. The primary focus is on the convergent and highly efficient Suzuki-Miyaura cross-coupling reaction, with a thorough discussion of the synthesis of the requisite precursors: pyrazole-4-boronic acid pinacol ester and 4-halobenzoic acid derivatives. Additionally, an alternative linear approach, involving the construction of the pyrazole ring from 4-hydrazinylbenzoic acid, is presented. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and addresses potential challenges to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions.[1] Consequently, pyrazole-containing compounds have found applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] The specific molecule, this compound, combines the versatile pyrazole ring with a benzoic acid moiety, a common pharmacophore that can mimic a carboxylic acid-containing amino acid or act as a key interaction point with biological receptors. This makes it a highly valuable intermediate for the synthesis of complex drug candidates.[3][4]
This guide will provide a detailed exploration of the most reliable and efficient methods for the synthesis of this important compound, grounded in established chemical principles and supported by practical, field-proven insights.
Retrosynthetic Analysis: Key Disconnection Approaches
Two primary retrosynthetic strategies dominate the synthesis of this compound. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.
Figure 1: Retrosynthetic analysis of this compound.
Approach A (Convergent Synthesis) focuses on the formation of the C4-C4' bond between the pyrazole and benzene rings, typically via a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. This is often the preferred industrial route due to its high efficiency, functional group tolerance, and the modularity of being able to synthesize the two coupling partners separately.
Approach B (Linear Synthesis) involves the construction of the pyrazole ring itself from a benzoic acid derivative that already contains a hydrazine functional group. This method is valuable when the appropriate substituted hydrazine is readily available or easily synthesized.
Approach A: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[5] It involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7][8]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzoic acid), forming a Pd(II) intermediate.[7][9]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative (the pyrazole) is transferred to the palladium center, displacing the halide. The base is essential for activating the organoboron species.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Key Precursor 1: Pyrazole-4-boronic Acid Pinacol Ester
A stable and easily handled source of the pyrazole nucleophile is the pinacol ester of pyrazole-4-boronic acid. A common and effective route to this intermediate starts from 4-iodopyrazole, which can be prepared from pyrazole itself.
Step 1: Iodination of Pyrazole
Figure 3: Synthesis of 4-Iodopyrazole.
Step 2: Borylation of 4-Iodopyrazole
The conversion of 4-iodopyrazole to its boronic acid pinacol ester can be achieved via a Grignard exchange reaction.[10]
-
Step A: Preparation of 4-Iodopyrazole: To a solution of pyrazole in a suitable solvent, add iodine and an oxidizing agent such as hydrogen peroxide. The reaction is typically stirred at room temperature until completion.
-
Step B: Grignard Exchange and Borylation:
-
Dissolve 1-alkyl-4-iodopyrazole (the pyrazole nitrogen is often protected or alkylated for this step) in an anhydrous solvent like THF and cool to a low temperature (e.g., -10 to -30 °C).
-
Slowly add a solution of an isopropyl Grignard reagent (e.g., i-PrMgCl).
-
After the exchange is complete, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up involves quenching the reaction, extraction, and purification by chromatography or crystallization.
-
Note: An alternative palladium-catalyzed borylation of 1-Boc-4-bromopyrazole with bis(pinacolato)diboron is also a widely used method.[11]
Synthesis of Key Precursor 2: 4-Halobenzoic Acid
The Coupling Reaction: Assembling the Final Product
With both precursors in hand, the final Suzuki-Miyaura coupling can be performed.
-
To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Add a solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl to precipitate the product.
-
The crude product can be collected by filtration and purified by recrystallization.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2 | These catalysts are effective for cross-coupling reactions with both aryl bromides and iodides.[12][13] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | A base is required to activate the boronic ester for transmetalation. Carbonates are often sufficient and cost-effective.[14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A biphasic system helps to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Table 1: Typical reaction parameters for the Suzuki-Miyaura coupling.
Challenges and Considerations
-
Premature Protodeboronation: Boronic acids and their esters can be susceptible to hydrolysis, replacing the boron group with a hydrogen atom. This can be minimized by using anhydrous solvents where possible before the addition of the aqueous base, and by not prolonging reaction times unnecessarily.
-
Catalyst Inhibition: The presence of the acidic carboxylic acid group on the benzoic acid moiety can potentially interact with the palladium catalyst, inhibiting its activity.[13] Using a suitable base and ensuring proper reaction conditions can mitigate this effect.
-
Purification: The final product is an acid, allowing for straightforward purification by precipitation from an aqueous solution upon acidification. Recrystallization from a suitable solvent like ethanol or acetic acid can further enhance purity.
Approach B: Linear Synthesis via Pyrazole Ring Formation
An alternative strategy is to construct the pyrazole ring onto a pre-functionalized benzoic acid derivative. This is a classic and reliable method for pyrazole synthesis.
Synthesis of 4-Hydrazinylbenzoic Acid
The key starting material for this approach is 4-hydrazinylbenzoic acid, which can be synthesized from the readily available 4-aminobenzoic acid via diazotization followed by reduction.[15][16]
Figure 4: Synthesis of 4-Hydrazinylbenzoic acid from 4-aminobenzoic acid.
Condensation to Form the Pyrazole Ring
The pyrazole ring is formed by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of a 4-substituted pyrazole, a suitable three-carbon unit is required.
-
To a solution of 4-hydrazinylbenzoic acid (1.0 eq) in a solvent such as acetic acid or ethanol, add a 1,3-dicarbonyl equivalent. A common reagent is malonaldehyde or one of its protected forms.
-
Heat the reaction mixture to reflux and monitor for the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction.
-
Purification is typically achieved by recrystallization.
| Reagent | Role | Example |
| Hydrazine | Provides the two nitrogen atoms of the pyrazole ring. | 4-Hydrazinylbenzoic acid[15] |
| 1,3-Dicarbonyl | Provides the three-carbon backbone of the pyrazole ring. | Malonaldehyde, 1,1,3,3-Tetramethoxypropane |
Table 2: Key reagents for pyrazole ring formation.
Alternative Synthetic Routes: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles, including pyrazoles.[17][18][19] This offers a potential, albeit longer, route to the target compound.
-
Formylation: An N-protected or N-substituted pyrazole can be formylated at the 4-position using a Vilsmeier reagent (e.g., POCl₃/DMF).[20][21]
-
Oxidation: The resulting 4-formylpyrazole can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent).
-
Deprotection: If a protecting group was used on the pyrazole nitrogen, a final deprotection step would be necessary.
While viable, this route is generally less efficient than the Suzuki-Miyaura coupling due to the additional steps required.
Conclusion
The synthesis of this compound is most effectively achieved through a convergent Suzuki-Miyaura cross-coupling strategy. This approach offers high yields, excellent functional group tolerance, and modularity, making it ideal for both laboratory-scale synthesis and industrial production. The synthesis of the key precursors, pyrazole-4-boronic acid pinacol ester and 4-bromobenzoic acid, is well-established. An alternative and robust linear synthesis involving the construction of the pyrazole ring from 4-hydrazinylbenzoic acid provides a valuable secondary option. A thorough understanding of the underlying reaction mechanisms and potential challenges, as detailed in this guide, will empower researchers to successfully synthesize this important building block for the advancement of drug discovery and development programs.
References
- 1. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Formylphenylboronic acid = 95.0 87199-17-5 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzoic Acid: A Cornerstone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning the designation of "privileged structures." 4-(1H-Pyrazol-4-yl)benzoic acid (CAS No. 1017794-47-6) has emerged as one such critical building block, particularly in the design of targeted therapies like kinase inhibitors.[1] Its rigid, yet versatile, structure allows it to act as a highly effective linker, orienting pharmacophoric groups in the binding pockets of enzymes with high specificity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities and metabolic stability, making it an attractive component in drug design.[2][3] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its pivotal role in the development of next-generation therapeutics.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design. These properties influence its reactivity, solubility, and ultimately, the pharmacokinetic profile of the molecules it helps create.
| Property | Value |
| CAS Number | 1017794-47-6 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | White to pale-yellow solid |
| pKa (Predicted) | 4.09 ± 0.10 |
| Storage Temperature | 2-8°C |
The structure of this compound features a para-substituted benzoic acid moiety linked to the C4 position of a pyrazole ring. This specific arrangement provides a linear and rigid scaffold, which is highly desirable for positioning functional groups in a defined orientation within a biological target. The carboxylic acid group offers a key site for further chemical modification, such as amide bond formation, allowing for the attachment of other molecular fragments. The pyrazole ring itself is a versatile pharmacophore, capable of engaging in hydrogen bonding through its N-H group and N2 atom, as well as participating in π-π stacking interactions.[2]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable and high-yielding route to this important building block. The general strategy involves the coupling of a 4-halopyrazole with a boronic acid derivative of benzoic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of pyrazole derivatives.[4][5]
Materials:
-
4-Bromo-1H-pyrazole
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-1H-pyrazole (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed 1,4-dioxane and a degassed aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.[6]
Caption: Synthesis of this compound via Suzuki-Miyaura coupling.
The Strategic Role in Drug Design and Development
The utility of this compound as a linker in drug design stems from its unique structural and electronic properties. Its rigid nature helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities.
Kinase Inhibition
A primary application of this scaffold is in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound moiety can position a pharmacophore to interact with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition. The pyrazole ring can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor the inhibitor in the active site.[3]
Caption: Role of the linker in kinase inhibitor binding.
Antibacterial Agents
Derivatives of this compound have also shown promise as antibacterial agents. By modifying the carboxylic acid and the pyrazole ring, researchers have developed compounds with potent activity against drug-resistant bacteria. The scaffold allows for the systematic exploration of structure-activity relationships, leading to the optimization of antibacterial potency and selectivity.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and the pyrazole ring. The pyrazole protons will appear as singlets or doublets depending on the substitution pattern. The carboxylic acid proton will typically be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, as well as for the aromatic carbons of the two rings.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretch from the carbonyl group will appear around 1700-1680 cm⁻¹.[8] Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 188.18.
Conclusion: A Versatile Tool for Future Therapies
This compound represents a powerful and versatile scaffold in the modern drug discovery toolbox. Its robust synthesis, well-defined structural properties, and favorable pharmacophoric features have established it as a go-to building block for the development of targeted therapeutics. As our understanding of disease biology deepens, the strategic application of such privileged structures will continue to be a cornerstone of designing novel and effective medicines. The in-depth technical knowledge presented in this guide serves as a valuable resource for researchers dedicated to advancing the frontiers of pharmaceutical science.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Foreword: The Significance of a Bifunctional Linker
An In-depth Technical Guide to the Characterization of 4-(1H-Pyrazol-4-yl)benzoic Acid
This compound stands as a molecule of significant interest at the confluence of materials science and medicinal chemistry. As a heterocyclic compound, it incorporates the pyrazole ring—a "privileged scaffold" found in numerous commercially available drugs, valued for its diverse pharmacological activities.[1][2][3] Its structure is bifunctional; the pyrazole moiety and the carboxylic acid group are both capable of coordinating to metal ions, making it an exemplary linker molecule for the rational design of advanced materials like Metal-Organic Frameworks (MOFs).[4][5][6][7] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this versatile compound, intended for researchers, scientists, and professionals in drug development and materials science.
Molecular Synthesis: A Suzuki-Miyaura Coupling Approach
The most robust and widely adopted method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][8][9] This approach is favored due to its high efficiency, excellent functional group tolerance (critically, it accommodates the unprotected carboxylic acid and pyrazole N-H), and the commercial availability of the necessary precursors. The reaction couples an aryl halide with an aryl boronic acid.
Causality of Experimental Design: The choice of reactants involves coupling 4-bromobenzoic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or, alternatively, 4-bromo-1H-pyrazole with 4-carboxyphenylboronic acid. The use of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced precatalyst, in the presence of a base (e.g., Na₂CO₃ or K₃PO₄) and a solvent mixture (e.g., dioxane/water), facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond.[9][10][11]
Experimental Workflow: Synthesis via Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of this compound.
Fundamental Properties
The foundational data for the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [12][13] |
| Molecular Weight | 188.18 g/mol | [12][14] |
| CAS Number | 1017794-47-6 | [12] |
| Appearance | Yellow to off-white solid | [12] |
| pKa | 4.09 ± 0.10 (Predicted) | [12] |
| Storage Temp. | 2-8 °C | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.[15] ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.
Expertise & Causality: The choice of a polar aprotic deuterated solvent, such as DMSO-d₆, is critical. This solvent is required to dissolve the polar compound and, importantly, allows for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D₂O or CD₃OD.[16]
Detailed Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[15][16]
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
Expected Spectral Data:
| ¹H NMR (DMSO-d₆) | Expected δ (ppm) | Multiplicity | Assignment |
| Carboxylic Acid | ~12.9 | Broad Singlet | 1H, -COOH |
| Pyrazole N-H | ~13.1 | Broad Singlet | 1H, -NH |
| Pyrazole C-H | ~8.3, ~8.0 | Singlet(s) | 2H, Pyrazole ring protons |
| Benzoic Acid | ~7.95 | Doublet | 2H, Protons ortho to -COOH |
| Benzoic Acid | ~7.85 | Doublet | 2H, Protons meta to -COOH |
| ¹³C NMR (DMSO-d₆) | Expected δ (ppm) | Assignment |
| Carboxylic Acid | ~167 | C=O |
| Benzoic Acid | ~145, ~131 | Quaternary aromatic carbons |
| Benzoic Acid | ~130, ~126 | Aromatic C-H |
| Pyrazole | ~135, ~120 | Pyrazole ring carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, providing orthogonal validation to NMR data.[17][18]
Expertise & Causality: The IR spectrum is dominated by features of the carboxylic acid and the aromatic rings. The carboxylic acid O-H stretch is characteristically very broad due to strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state.[19][20] This broadness is a key diagnostic feature.
Detailed Protocol: FT-IR Analysis (KBr Pellet)
-
Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid (H-bonded) |
| ~3150 | N-H Stretch | Pyrazole |
| ~3050 | C-H Stretch | Aromatic |
| ~1700 - 1680 | C=O Stretch | Carboxylic Acid |
| ~1610, ~1580 | C=C Stretch | Aromatic Rings |
| ~1300 | C-O Stretch | Carboxylic Acid |
| ~1250 | C-N Stretch | Pyrazole Ring |
Mass Spectrometry (MS)
MS provides the definitive molecular weight of the compound, confirming its elemental composition.
Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule. Its polarity and acidic nature allow it to be readily ionized in either positive mode ([M+H]⁺) or negative mode ([M-H]⁻), making it amenable to high-resolution mass analysis for exact mass determination.
Detailed Protocol: High-Resolution MS (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Analysis: Compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Calculated Exact Mass | 188.0586 g/mol |
| Expected [M+H]⁺ (ESI+) | m/z 189.0664 |
| Expected [M-H]⁻ (ESI-) | m/z 187.0513 |
Comprehensive Characterization Workflow
The synergy of these techniques provides a self-validating system for structural confirmation.
Caption: A multi-technique workflow for structural validation.
Applications and Future Directions
The confirmed structure of this compound unlocks its potential in several advanced fields:
-
Drug Discovery: It serves as a valuable building block for synthesizing more complex molecules targeting a range of diseases.[21][22][23] The pyrazole core is a key component in numerous kinase inhibitors and antibacterial agents.[2]
-
Materials Science: As a rigid, bifunctional organic linker, it is highly suitable for the synthesis of porous Metal-Organic Frameworks (MOFs). These materials have applications in gas storage (e.g., H₂), gas separation (e.g., CO₂/N₂), and catalysis.[4][5]
This guide establishes a robust and reliable protocol for the synthesis and characterization of this compound, ensuring the high fidelity required for demanding research and development applications.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | C10H8N2O2 | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
- 20. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Structural Characteristics of 4-(1H-Pyrazol-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4-(1H-Pyrazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and critically, its anticipated crystal structure based on the analysis of related molecular architectures. This document is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics and functional materials incorporating the pyrazole-benzoic acid scaffold.
Introduction: The Significance of the Pyrazole-Benzoic Acid Moiety
The pyrazole ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents.[1] Its versatile chemical nature, including its ability to act as both a hydrogen bond donor and acceptor, allows for a wide range of interactions with biological targets. When coupled with a benzoic acid group, the resulting molecule, this compound, presents a bifunctional platform with significant potential for creating novel compounds with tailored properties. The benzoic acid moiety provides a carboxylic acid group that can participate in salt formation, esterification, and amide bond formation, making it a versatile handle for chemical modification.[2] Furthermore, this functional group often plays a crucial role in the interaction with biological receptors.
The pyrazole nucleus is a cornerstone of many compounds exhibiting potent activity against antibiotic-resistant bacteria.[3] Derivatives of pyrazole-containing benzoic acids have been synthesized and investigated for their antibacterial properties, highlighting the importance of this chemical class in addressing the growing challenge of drug resistance.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [6][7] |
| Molecular Weight | 188.18 g/mol | [6] |
| CAS Number | 1017794-47-6 | [6] |
| Appearance | Yellow solid | [6] |
| pKa (Predicted) | 4.09 ± 0.10 | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis and Crystallization
Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis and crystallization of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on common organic synthesis techniques for similar compounds.
Step 1: Suzuki Coupling Reaction
-
To a reaction vessel, add a protected 4-halopyrazole (e.g., 1-Boc-4-iodopyrazole) and 4-boronobenzoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected product.
Step 2: Deprotection
-
Dissolve the crude protected product in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude this compound.
Step 3: Crystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol or methanol).
-
Slowly add a co-solvent in which the product is less soluble (an anti-solvent, e.g., water or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to promote crystal growth.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Crystal Structure Analysis
A definitive, publicly available crystal structure of this compound has not been identified in the current literature. However, based on the known crystal structures of related pyrazole derivatives, we can infer the likely structural characteristics and intermolecular interactions that govern its solid-state packing.
Anticipated Molecular and Supramolecular Features
The molecular structure of this compound is characterized by a planar pyrazole ring and a benzoic acid moiety. The dihedral angle between these two rings will be a key conformational parameter.
In the solid state, the crystal packing is expected to be dominated by hydrogen bonding interactions. The pyrazole ring provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen). The carboxylic acid group of the benzoic acid moiety is also a strong hydrogen bond donor (O-H) and acceptor (C=O).
Based on studies of similar compounds, several hydrogen bonding motifs are possible:
-
Carboxylic Acid Dimers: A common and highly stable motif where two benzoic acid molecules form a cyclic dimer through hydrogen bonds between their carboxylic acid groups.
-
Pyrazole Catemers or Dimers: The N-H of one pyrazole ring can form a hydrogen bond with the lone pair of the second nitrogen atom of an adjacent pyrazole ring, leading to the formation of chains (catemers) or discrete dimers.[9] The formation of catemers versus other motifs like trimers has been observed in halogenated pyrazoles.[9]
-
Mixed Interactions: Hydrogen bonds can also form between the pyrazole N-H and the carbonyl oxygen of the benzoic acid, or between the carboxylic acid O-H and a pyrazole nitrogen.
The interplay of these interactions will determine the final crystal packing. The presence of aromatic rings also suggests that π-π stacking interactions between adjacent pyrazole or benzene rings may further stabilize the crystal lattice.
Illustrative Diagram of Potential Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
Applications in Drug Development and Materials Science
The unique structural features of this compound make it a valuable building block in several areas:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, antibacterial agents, and other therapeutics.[1][2] The pyrazole core is a key component of several approved drugs.[1]
-
Materials Science: The rigid, planar structure and hydrogen bonding capabilities make it a candidate for the development of liquid crystals, metal-organic frameworks (MOFs), and other functional materials.
Conclusion
This compound is a compound with significant potential, underpinned by the proven utility of its constituent pyrazole and benzoic acid moieties. While a definitive crystal structure remains to be publicly reported, an analysis of related compounds allows for a reasoned prediction of its solid-state behavior, which is likely governed by a network of hydrogen bonds and π-π stacking interactions. The synthetic protocols for analogous compounds provide a clear path for its preparation and purification. Further research into the experimental determination of its crystal structure will be invaluable for the rational design of new drugs and materials based on this versatile scaffold.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | C10H8N2O2 | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
physical and chemical properties of 4-(1H-Pyrazol-4-yl)benzoic acid
An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzoic Acid: Properties, Characterization, and Applications in Drug Discovery
Abstract
This compound (CAS No. 1017794-47-6) is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Featuring a rigid pyrazole ring linked to a benzoic acid moiety, this molecule serves as a crucial building block, or scaffold, for the synthesis of complex chemical entities with diverse biological activities. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the known , details standard protocols for its synthesis and characterization, and explores its applications as a versatile intermediate in the development of novel therapeutic agents and advanced materials.
Introduction to a Privileged Scaffold
The intersection of a pyrazole heterocycle and a benzoic acid functional group gives this compound its unique chemical character and utility. Pyrazole derivatives are known for a wide array of therapeutic properties, forming the core of drugs used in oncology, virology, and immunology.[1] The benzoic acid portion provides a handle for forming amides, esters, and other derivatives, while also influencing properties like solubility and protein-binding capabilities.
This technical guide serves as a resource for researchers and drug development professionals, offering synthesized data from various sources. It aims to explain the causality behind experimental choices and provide a foundational understanding of this compound's potential. We will delve into its structural attributes, physicochemical parameters, spectroscopic signature, and its demonstrated value as a precursor to potent biologically active molecules.[2][3]
Molecular Structure and Identification
The molecular architecture of this compound consists of a parasubstituted benzene ring, where the carboxylic acid group is opposite a C-C linked pyrazole ring at the 4-position. The tautomeric nature of the pyrazole ring (due to the mobile N-H proton) is a key feature influencing its hydrogen bonding capabilities.
Caption: Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 1017794-47-6 | [4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.18 g/mol | [4][5] |
| PubChem CID | 23005001 | [6] |
| IUPAC Name | This compound | [4] |
| Common Synonyms | 4-(Pyrazol-4-yl)benzoic acid |[4] |
Physicochemical Properties
The physical and chemical properties of this molecule are dictated by its three main components: the aromatic benzene ring, the acidic carboxyl group, and the basic pyrazole heterocycle.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Reference(s) |
|---|---|---|---|
| Appearance | White to pale-yellow or yellow-brown solid | Varies with purity | [4][7] |
| Boiling Point | 471.5 ± 38.0 °C | Predicted | [7] |
| Density | 1.355 ± 0.06 g/mL | Predicted | [7] |
| pKa | 4.09 ± 0.10 | Predicted (acidic proton of COOH) | [4] |
| Storage | 2-8°C or Room Temperature | Store in a cool, dry place |[4][7] |
Solubility Profile
While specific experimental solubility data for this compound is not widely published, a qualitative assessment can be made based on its structure. Like benzoic acid, it is expected to have low solubility in water (benzoic acid: ~3.44 g/L at 25 °C) and higher solubility in organic polar solvents such as ethanol, methanol, and DMSO.[8][9] The presence of the pyrazole ring, capable of hydrogen bonding, may slightly enhance aqueous solubility compared to a non-polar substituent of similar size. The compound's solubility is pH-dependent; it will be significantly more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid to form the highly polar carboxylate salt.
Acidity and Basicity
The molecule is amphoteric. The carboxylic acid group is the primary acidic center, with a predicted pKa of ~4.09, which is very close to that of benzoic acid itself (~4.20).[4][10] This indicates that the pyrazole substituent has a minimal electronic effect on the acidity of the carboxyl group. The pyrazole ring also contains basic nitrogen atoms, allowing it to be protonated under strongly acidic conditions.
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques.
Expected Spectroscopic Features
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on the benzene ring (typically two doublets in the 7-8.5 ppm region for a 1,4-disubstituted pattern). The pyrazole protons would appear as singlets or broad singlets, typically in the 7.5-8.5 ppm range, with the N-H proton being a very broad signal that may exchange with D₂O. The carboxylic acid proton will be a very broad singlet far downfield (>10-12 ppm), which also exchanges with D₂O.
-
¹³C NMR: The spectrum will show a signal for the carboxyl carbon (~167-172 ppm).[11] Aromatic and pyrazole carbons will appear in the ~110-150 ppm range.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), C=C and C=N stretches in the aromatic and pyrazole rings (~1450-1600 cm⁻¹), and N-H stretching (~3100-3300 cm⁻¹).[12]
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 189.06, corresponding to the formula C₁₀H₉N₂O₂⁺.
Standard Analytical Workflow
A robust quality control workflow is essential to validate the identity and purity of the compound before its use in sensitive applications like drug screening.
Caption: A typical workflow for the analytical characterization of the title compound.
Protocol 4.2.1: Characterization by LC-MS and NMR
-
Sample Preparation:
-
For NMR, accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable choice as it dissolves the compound well and its residual peak does not typically overlap with key analyte signals.
-
For LC-MS, prepare a stock solution of 1 mg/mL in methanol or a DMSO/methanol mixture. Further dilute to ~10 µg/mL with the mobile phase for injection.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all signals.
-
Acquire a ¹³C NMR spectrum.
-
Rationale: NMR is the gold standard for unambiguous structure elucidation. The combination of ¹H and ¹³C data confirms the carbon-hydrogen framework and the presence of all functional groups.
-
-
LC-MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. A typical gradient could be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, scanning for the expected m/z of the [M+H]⁺ ion (189.06).
-
Rationale: This method separates the compound from impurities and confirms its molecular weight, providing a dual confirmation of identity and purity. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency.
-
Synthesis and Reactivity
While several vendors supply this compound, understanding its synthesis is crucial for derivatization and scale-up. Pyrazole carboxylic acids can be synthesized through various established methods.[13][14] A common approach involves the construction of the pyrazole ring from appropriate precursors.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C10H8N2O2 | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. global.oup.com [global.oup.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 4-(1H-Pyrazol-4-yl)benzoic Acid: Properties, Synthesis, and Applications
Executive Summary: 4-(1H-Pyrazol-4-yl)benzoic acid is a bifunctional heterocyclic compound that has garnered significant interest as a versatile building block in modern chemical research. Its unique structure, featuring a carboxylic acid group for derivatization and a pyrazole moiety known for its diverse biological activities, positions it as a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth analysis of its core molecular properties, outlines a representative synthetic protocol and methods for analytical characterization, and explores its critical applications in the development of novel therapeutic agents and advanced materials.
Core Molecular Profile
This compound is an aromatic carboxylic acid distinguished by the presence of a pyrazole ring. This combination of a rigid, electron-rich heterocyclic system with a versatile carboxylic acid functional group is central to its utility.
Chemical Structure and Identifiers
The molecular structure consists of a benzoic acid molecule substituted at the para (4-position) with a 1H-pyrazol-4-yl ring.
Caption: 2D Structure of this compound.
Table 1: Key Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 1017794-47-6[1][2][3] |
| Molecular Formula | C₁₀H₈N₂O₂[1][2][4] |
| Molecular Weight | 188.18 g/mol [1][5] |
| MDL Number | MFCD06803014[2] |
Physicochemical Properties
The compound's physical properties make it suitable for standard laboratory handling and organic synthesis protocols.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | White to pale-yellow or yellow-brown solid | [1][6] |
| Boiling Point | 471.5 ± 38.0 °C (Predicted) | [6] |
| Density | 1.355 ± 0.06 g/mL (Predicted) | [6] |
| pKa | 4.09 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C or Room Temperature |[1][6][7] |
Synthesis and Characterization
The synthesis of this compound typically involves the construction of the pyrazole ring onto a pre-functionalized benzene derivative. The choice of synthetic route is governed by the availability of starting materials and desired yield.
Retrosynthetic Strategy and Mechanistic Principles
A common and effective approach for constructing the pyrazole ring is the Knorr pyrazole synthesis or related condensation reactions. A plausible retrosynthetic analysis disconnects the pyrazole ring, suggesting a reaction between a hydrazine source and a 1,3-dicarbonyl compound or its equivalent. For this specific molecule, a practical pathway involves the reaction of 4-acetylbenzoic acid with a formylating agent to create a 1,3-dicarbonyl equivalent, followed by cyclization with hydrazine.
Exemplary Synthetic Protocol
This protocol is a representative, multi-step procedure adapted from established methods for synthesizing substituted pyrazoles.[8][9]
Step 1: Synthesis of 4-(3-Oxobut-1-en-1-yl)benzoic acid (Intermediate)
-
To a solution of 4-acetylbenzoic acid (1.0 eq) in dimethylformamide (DMF), add Bredereck's reagent (tert-Butoxybis(dimethylamino)methane, 1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the enaminone intermediate.
Step 2: Cyclization to this compound
-
Suspend the intermediate from Step 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 8-12 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals. Protons on the pyrazole ring would appear as singlets in the aromatic region (δ 7.5-8.5 ppm). The protons on the benzene ring would exhibit a characteristic AA'BB' system, appearing as two doublets (δ 7.8-8.2 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield shift (δ > 12 ppm), and the N-H proton of the pyrazole will also be a broad singlet. Spectral data from similar fluoro-substituted derivatives confirm these general chemical shift regions.[10][11]
-
¹³C NMR: The spectrum should show 8 unique carbon signals (due to symmetry). The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~167 ppm). The remaining aromatic and pyrazole carbons will appear in the δ 110-150 ppm range.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 311.0826 for a related fluoro-derivative, indicating the parent compound would be near m/z 189.0664.[10]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), N-H stretching from the pyrazole (~3100-3300 cm⁻¹), and C=C/C=N stretches in the 1450-1600 cm⁻¹ region.
Applications in Research and Development
The title compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows for the systematic development of compound libraries for screening and optimization.
A Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[12] this compound provides a direct entry point to harness these properties. The carboxylic acid handle can be converted into amides, esters, or other functional groups to modulate solubility, cell permeability, and target affinity.
Development of Novel Antimicrobial Agents
One of the most prominent applications is in the synthesis of potent antibacterial agents. Research has demonstrated that derivatives of this scaffold are highly effective against multidrug-resistant pathogens.
-
Anti-Staphylococci and Anti-Enterococci Agents: Derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[13][14] These compounds often act by permeabilizing the bacterial cell membrane.[13]
-
Anti-Acinetobacter baumannii Agents: The scaffold has been used to develop narrow-spectrum antibiotics specifically targeting Acinetobacter baumannii, a critical threat in hospital settings.[15][16] Hydrazone derivatives, in particular, show significant promise.[15]
Other Therapeutic Areas
The versatility of the pyrazole-benzoic acid core extends to other disease areas:
-
Anti-inflammatory and Analgesic Drugs: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This scaffold serves as a starting point for new anti-inflammatory candidates.[17]
-
Anticancer Research: It is used to create compounds with potential anticancer activity, leveraging the pyrazole core's ability to inhibit various kinases or other cellular targets.[6]
Materials Science
Beyond pharmaceuticals, this molecule has applications in advanced materials. Its rigid, conjugated structure makes it a candidate for synthesizing:
-
Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to coordinate with metal ions, creating porous materials for gas storage or catalysis.[6]
-
Organic Semiconductors: Its electronic properties are suitable for integration into organic electronic devices.[6]
Caption: Application map for this compound.
Conclusion
This compound is a foundational molecule whose value lies in its strategic combination of a bioactive heterocycle and a synthetically versatile functional group. Its established role as a precursor to potent antimicrobial agents, particularly against drug-resistant bacteria, underscores its importance in addressing urgent global health challenges. Continued exploration of this scaffold in both medicinal chemistry and materials science is poised to yield further innovations, solidifying its status as a key building block for researchers and drug development professionals.
References
- 1. Page loading... [guidechem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 1017794-47-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C10H8N2O2 | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(1H-Pyrazol-4-yl)benzoic Acid
Introduction
4-(1H-Pyrazol-4-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest within the fields of medicinal chemistry and materials science. Its rigid, planar structure, combining a hydrogen bond-donating and -accepting pyrazole ring with a versatile carboxylic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Pyrazole derivatives are known to exhibit a wide range of biological activities, and their incorporation into drug candidates is a well-established strategy in pharmaceutical development. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products.
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer an in-depth interpretation of the expected spectral data, supported by authoritative references.
Molecular Structure and Key Features
A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule consists of a para-substituted benzene ring, with a carboxylic acid group at one end and a pyrazole ring at the other.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole and benzene rings, as well as the acidic protons of the carboxylic acid and the N-H group of the pyrazole.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.90 | Broad Singlet | 1H | COOH |
| ~13.10 | Broad Singlet | 1H | Pyrazole N-H |
| ~8.00 | Singlet | 2H | Pyrazole C-H (3 and 5 positions) |
| ~7.95 | Doublet | 2H | Aromatic H (ortho to COOH) |
| ~7.70 | Doublet | 2H | Aromatic H (ortho to pyrazole) |
Interpretation:
-
Carboxylic Acid Proton (COOH): This highly deshielded proton will appear as a broad singlet at a downfield chemical shift, typically above 12 ppm in DMSO-d₆. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Pyrazole N-H Proton: The N-H proton of the pyrazole ring is also expected to be a broad singlet in a similar downfield region, often overlapping with the carboxylic acid proton. Deuterium exchange with D₂O can be used to confirm both of these assignments, as the signals will disappear from the spectrum.
-
Pyrazole C-H Protons: Due to the symmetry of the 4-substituted pyrazole ring, the protons at the 3 and 5 positions are chemically equivalent and will appear as a sharp singlet.
-
Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group will be more deshielded and appear at a lower field than the protons ortho to the pyrazole ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the observation of the acidic protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a ¹H frequency of 400 MHz or higher.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Caption: Experimental workflow for ¹H NMR spectroscopy.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | Carboxylic Acid Carbonyl (COOH) |
| ~138.0 | Pyrazole C-3 and C-5 |
| ~131.0 | Aromatic C (ortho to COOH) |
| ~129.5 | Aromatic C (ipso-COOH) |
| ~126.0 | Aromatic C (ortho to pyrazole) |
| ~118.0 | Aromatic C (ipso-pyrazole) |
| ~115.0 | Pyrazole C-4 |
Interpretation:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field (~167.5 ppm).[1][2]
-
Aromatic Carbons: The benzene ring will show four distinct signals due to the para-substitution pattern. The ipso-carbons (carbons attached to the substituents) can sometimes be difficult to observe due to longer relaxation times.
-
Pyrazole Carbons: The pyrazole ring will exhibit two signals. The equivalent C-3 and C-5 carbons will appear at a lower field than the C-4 carbon, which is attached to the benzene ring.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize the same NMR spectrometer as for ¹H NMR, but tune it to the appropriate ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data in a similar manner to the ¹H NMR spectrum. The chemical shifts should be referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | N-H stretch | Pyrazole |
| ~3050 | C-H stretch | Aromatic |
| ~1680 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1400 | C-N stretch | Pyrazole |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~920 (broad) | O-H bend | Carboxylic Acid Dimer |
Interpretation:
-
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded dimer.[3][4]
-
N-H Stretch: A medium intensity peak around 3100 cm⁻¹ is expected for the N-H stretch of the pyrazole ring.
-
C=O Stretch: The carbonyl stretch of the conjugated carboxylic acid will appear as a strong, sharp peak around 1680 cm⁻¹. Conjugation with the benzene ring lowers the frequency from that of a saturated carboxylic acid.
-
Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Experimental workflow for FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 188 | [M]⁺, Molecular Ion |
| 171 | [M - OH]⁺ |
| 143 | [M - COOH]⁺ |
| 116 | [M - COOH - HCN]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 188, corresponding to the molecular weight of this compound (C₁₀H₈N₂O₂).
-
Key Fragmentations: The fragmentation pattern will be influenced by the presence of the carboxylic acid and pyrazole moieties.
-
Loss of a hydroxyl radical (-OH) from the carboxylic acid group is a common fragmentation pathway for benzoic acids, leading to a peak at m/z 171.
-
Loss of the entire carboxylic acid group (-COOH) would result in a fragment at m/z 143.
-
Subsequent fragmentation of the pyrazole ring, such as the loss of HCN, could lead to a peak at m/z 116.
-
The phenyl cation at m/z 77 is a common fragment for benzene derivatives.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is a suitable method.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Expected UV-Vis Absorption Data (in Ethanol):
| λmax (nm) | Transition |
| ~250-280 | π → π* |
Interpretation:
This compound contains two conjugated systems: the benzene ring and the pyrazole ring. The presence of these chromophores will result in strong absorption in the UV region. The primary absorption band is expected to be in the range of 250-280 nm, corresponding to π → π* electronic transitions within the extended conjugated system. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) will be dependent on the solvent used. A less intense n → π* transition from the non-bonding electrons of the oxygen and nitrogen atoms may also be observed, but it is often obscured by the stronger π → π* absorption. For benzoic acid itself, the absorption maxima are around 194 nm, 230 nm, and 274 nm.[5] The substitution with the pyrazole ring is expected to cause a slight shift in these absorptions.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the sample solution over a wavelength range of approximately 200-400 nm. A reference cuvette containing the pure solvent should be used to zero the instrument.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, Mass Spectrometry, and UV-Vis techniques, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The characteristic signals in the ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, while the distinct absorption bands in the IR spectrum confirm the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides insights into fragmentation pathways, and UV-Vis spectroscopy reveals the electronic properties of the conjugated system. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists working with this important molecule, ensuring its accurate characterization and facilitating its application in drug discovery and materials science.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chegg.com [chegg.com]
- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
Navigating the Nomenclature of a Key Heterocyclic Building Block: A Guide to 4-(1H-Pyrazol-4-yl)benzoic acid
Introduction
In the landscape of modern medicinal chemistry and materials science, precision in communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible research is built. This technical guide provides an in-depth exploration of the nomenclature and alternative names for the heterocyclic compound 4-(1H-Pyrazol-4-yl)benzoic acid . This molecule, featuring a pyrazole ring linked to a benzoic acid moiety, is a valuable building block in the synthesis of a wide array of functional molecules, from potent pharmaceutical agents to advanced materials.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a clear and authoritative reference to ensure accurate identification and communication in a collaborative scientific environment.
Core Identification and Nomenclature
The primary and most widely accepted name for the compound of interest is This compound . This name is systematically derived following the principles of chemical nomenclature, clearly defining the connectivity of its constituent parts.
IUPAC Nomenclature Explained
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds. The name "this compound" can be deconstructed as follows:
-
Benzoic acid : This is the parent structure, a benzene ring substituted with a carboxylic acid group.
-
4- : This locant indicates that the substituent is attached to the fourth carbon atom of the benzoic acid ring, opposite the carboxylic acid group.
-
(1H-Pyrazol-4-yl) : This describes the substituent itself.
-
Pyrazol : A five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms.
-
1H- : This designates the position of the hydrogen atom on one of the nitrogen atoms in the pyrazole ring, indicating the tautomeric form.
-
-4-yl : This signifies that the pyrazole ring is attached to the benzoic acid parent structure via its fourth carbon atom.
-
The following diagram illustrates the relationship between the IUPAC name and the molecular structure:
Caption: Breakdown of the IUPAC name for this compound.
Synonyms and Alternative Identifiers
While the IUPAC name provides a rigorous and unambiguous descriptor, several alternative names and identifiers are commonly encountered in chemical databases, supplier catalogs, and the scientific literature. Understanding these is crucial for comprehensive literature searches and procurement.
| Identifier Type | Identifier | Source/Database |
| CAS Registry Number | 1017794-47-6 | Chemical Abstracts Service (CAS)[4][5][6][7][8][9][10] |
| MDL Number | MFCD06803014 | MDL Information Systems, Inc.[4][10] |
| PubChem CID | 23005001 | PubChem[11] |
| Systematic Name | 4-(Pyrazol-4-yl)benzoic acid | Common variation |
| Systematic Name | 4-(4-Pyrazolyl)benzoic acid | Common variation |
| Japanese Name | 4-(1H-ピラゾール-4-イル)安息香酸 | Guidechem[6] |
| German Name | 4-(1H-PYRAZOL-4-YL)BENZOSÄURE | Guidechem[6] |
| Spanish Name | ÁCIDO 4- (1H-PIRAZOL-4-YL) BENZOICO | Guidechem[6] |
It is important to note that slight variations in punctuation and spacing, such as "4-(1H-Pyrazol-4-yl) benzoic acid", may also be encountered.
Distinguishing from Related Isomers
A common point of confusion in chemical nomenclature arises from positional isomers. In the case of pyrazolyl-substituted benzoic acids, the point of attachment on the pyrazole ring is critical. A key isomer is 4-(1H-Pyrazol-1-yl)benzoic acid , where the benzoic acid moiety is attached to one of the nitrogen atoms of the pyrazole ring.
| Compound | CAS Registry Number | Key Structural Difference |
| This compound | 1017794-47-6 | Attachment at C4 of the pyrazole ring. |
| 4-(1H-Pyrazol-1-yl)benzoic acid | 16209-00-0 | Attachment at N1 of the pyrazole ring.[1][12][13][14][15] |
The following workflow diagram illustrates the decision-making process for correctly identifying the specific isomer:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemuniverse.com [chemuniverse.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 1017794-47-6|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - CAS:1017794-47-6 - Sunway Pharm Ltd [3wpharm.com]
- 9. This compound - [sigmaaldrich.com]
- 10. This compound | 1017794-47-6 [chemicalbook.com]
- 11. This compound | C10H8N2O2 | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. allbiopharm.com [allbiopharm.com]
- 14. 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 15. echemi.com [echemi.com]
Methodological & Application
Application Note: Leveraging 4-(1H-Pyrazol-4-yl)benzoic Acid as a Versatile Linker for Advanced Metal-Organic Frameworks in Drug Delivery Applications
Abstract
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for biomedical applications, particularly in the field of drug delivery, owing to their exceptional porosity, tunable structures, and high surface areas. The choice of the organic linker is paramount as it dictates the final architecture and functionality of the MOF. This application note provides a comprehensive guide on the use of 4-(1H-Pyrazol-4-yl)benzoic acid as a versatile and robust linker for the synthesis of advanced MOFs. We present detailed, field-tested protocols for the solvothermal synthesis, physicochemical characterization, and subsequent application of these MOFs as intelligent carriers for targeted drug delivery. The unique bifunctional nature of this linker, possessing both a pyrazolate nitrogen and a carboxylate oxygen donor, facilitates the construction of stable frameworks with tunable properties. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the potential of pyrazole-based MOFs for next-generation therapeutic systems.
Introduction: The Architectural Significance of Linkers in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected through organic ligands, commonly referred to as linkers.[1][2] This modular nature allows for the rational design of materials with precisely controlled pore sizes, shapes, and chemical functionalities, making them ideal candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[1][3]
The organic linker is the primary determinant of the MOF's structural and chemical landscape.[4] Its geometry, length, flexibility, and functional groups dictate the resulting network topology, porosity, and surface properties.[4][5] The this compound linker represents a strategic choice for creating highly stable and functional MOFs. Its structure incorporates two key coordinating moieties:
-
A Carboxylic Acid Group: This group readily deprotonates to form carboxylate anions that strongly coordinate to metal centers, forming robust SBUs.[6]
-
A Pyrazole Ring: This nitrogen-containing heterocycle provides an additional coordination site, enabling the formation of higher-connectivity nodes and enhancing the overall stability of the framework. Pyrazolate-based MOFs are known for their high thermal and chemical stability.[7][8]
The combination of these two functional groups in a rigid aromatic backbone allows for the synthesis of MOFs with permanent porosity and high stability, which are critical attributes for effective drug delivery systems.[7][9] Zinc, being an essential trace element in the human body, is often chosen as the metal node for biomedical applications, leading to Zn-based MOFs with good biocompatibility.[6] These frameworks can encapsulate therapeutic agents within their pores and release them in a controlled manner, often in response to specific physiological stimuli like pH changes.[10][11][12]
Part I: Synthesis of a Zn-based MOF with this compound
Principle of Solvothermal Synthesis
Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOFs.[1] The process involves dissolving the metal salt (e.g., zinc nitrate) and the organic linker in a suitable solvent, sealing them in an autoclave, and heating to a temperature above the solvent's boiling point.[13][14] The increased autogenous pressure and temperature facilitate the dissolution of precursors and promote the slow crystallization of the MOF, resulting in well-defined, highly ordered structures.[1]
Detailed Protocol 1: Solvothermal Synthesis
This protocol describes the synthesis of a zinc-based MOF using this compound.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | e.g., Sigma-Aldrich |
| This compound | C₁₀H₈N₂O₂ | ≥97% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥99.8% | e.g., Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | ≥99.5% | e.g., Sigma-Aldrich |
Step-by-Step Procedure:
-
Precursor Solution Preparation: In a 25 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 15 mL of N,N-Dimethylformamide (DMF).[6][13] Sonicate the mixture for 10-15 minutes to ensure complete dissolution.
-
Reaction Setup: Transfer the clear precursor solution into a 20 mL Teflon-lined stainless-steel autoclave.[13] Seal the autoclave tightly.
-
Solvothermal Reaction: Place the sealed autoclave in a programmable laboratory oven. Heat the autoclave to 120°C and maintain this temperature for 24-48 hours.[13] The slow heating and sustained temperature are crucial for promoting the growth of large, high-quality crystals.
-
Cooling and Crystal Harvesting: After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature over 12-24 hours. Hasty cooling can lead to the formation of amorphous byproducts or smaller crystals.
-
Washing: Collect the resulting crystalline product by vacuum filtration or centrifugation. Wash the collected solid thoroughly with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.[14]
-
Activation: To activate the MOF, the guest solvent molecules within the pores must be removed to make the porous network accessible.[14] This is a critical step for applications like drug loading.
-
Solvent Exchange: Immerse the washed crystals in a volatile solvent like ethanol or chloroform for 24 hours, replacing the solvent several times.[3] This exchanges the high-boiling-point DMF with a more easily removable solvent.
-
Drying: Dry the solvent-exchanged MOF under a dynamic vacuum at a moderately elevated temperature (e.g., 80-120°C) overnight.[13] The final product should be a fine, crystalline powder.
-
Experimental Workflow: Solvothermal Synthesis
Caption: Workflow for the solvothermal synthesis and activation of a MOF.
Part II: Physicochemical Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF structure and to understand its properties.
Characterization Workflow
Caption: Logical workflow for the physicochemical characterization of MOFs.
Protocol 2: Powder X-Ray Diffraction (PXRD)
-
Causality: PXRD is the definitive technique for confirming the crystallinity and phase purity of the synthesized MOF. The diffraction pattern is a unique fingerprint of the crystalline structure.
-
Methodology: A small amount of the activated MOF powder is gently packed into a sample holder. The sample is then analyzed using a diffractometer, typically with Cu Kα radiation, over a 2θ range of 5° to 50°.
-
Expected Outcome: The resulting diffractogram should show sharp, well-defined peaks, indicating a highly crystalline material. The peak positions should match the simulated pattern from single-crystal X-ray diffraction data if available, or be consistent with the formation of a new crystalline phase.[3]
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR spectroscopy is used to verify that the carboxylic acid group of the linker has coordinated to the metal centers.
-
Methodology: A few milligrams of the MOF are mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
Expected Outcome: The key signature of successful coordination is the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the free linker. These are replaced by two new bands corresponding to the asymmetric (around 1580-1650 cm⁻¹) and symmetric (around 1390-1420 cm⁻¹) stretching vibrations of the coordinated carboxylate group.[6][15][16]
Protocol 4: Thermogravimetric Analysis (TGA)
-
Causality: TGA measures the change in mass of a sample as a function of temperature, providing critical information about the thermal stability of the MOF and the loss of guest/coordinated solvent molecules.
-
Methodology: A small, accurately weighed amount of the activated MOF is placed in a TGA crucible and heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., N₂).
-
Expected Outcome: The TGA curve will typically show an initial weight loss corresponding to the removal of any residual guest solvent molecules. This is followed by a stable plateau, the length of which indicates the thermal stability range of the MOF framework. A sharp weight loss at higher temperatures signifies the decomposition of the framework.[6][17]
Protocol 5: Surface Area and Porosity Analysis (BET)
-
Causality: The Brunauer-Emmett-Teller (BET) method, based on nitrogen gas adsorption-desorption measurements, is used to determine the specific surface area and pore characteristics of the MOF, which are vital for its capacity as a drug carrier.
-
Methodology: A sample of the activated MOF is degassed under vacuum to remove any adsorbed species. A nitrogen adsorption-desorption isotherm is then measured at 77 K (liquid nitrogen temperature).
-
Expected Outcome: For a porous material, the isotherm will typically be of Type I (for microporous materials) or Type IV (for mesoporous materials), showing significant N₂ uptake at low relative pressures. The BET surface area is calculated from the linear portion of the adsorption data.
Summary of Expected Characterization Data
| Technique | Parameter Measured | Expected Result for a Successful Synthesis |
| PXRD | Crystalline structure and phase purity | Sharp, well-defined diffraction peaks indicating high crystallinity. |
| FTIR | Functional group coordination | Disappearance of carboxylic acid C=O peak (~1700 cm⁻¹), appearance of asymmetric/symmetric carboxylate peaks (~1600 cm⁻¹ and ~1400 cm⁻¹). |
| TGA | Thermal stability | A distinct plateau indicating the temperature range of framework stability before decomposition. |
| BET | Specific surface area and porosity | High N₂ uptake at low relative pressure, yielding a high specific surface area (typically >500 m²/g). |
Part III: Application in Drug Delivery
The high porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems (DDS).[11] The synthesized Zn-pyrazole MOF can be used to encapsulate therapeutic molecules and release them in a controlled fashion. The acidic environment of tumor tissues or endosomes (pH ~5.8) can trigger the release of the drug by destabilizing the coordination bonds of the Zn-based MOF, providing a mechanism for targeted delivery.[6][12]
Protocol 6: Drug Loading (Doxorubicin Example)
-
Principle: The anticancer drug Doxorubicin (DOX) is loaded into the activated MOF via diffusion and host-guest interactions within the pores.[3] Loading efficiency is quantified by measuring the decrease in drug concentration in the supernatant solution using UV-Vis spectroscopy.[6]
-
Step-by-Step Procedure:
-
Prepare a stock solution of Doxorubicin in a suitable solvent (e.g., deionized water or PBS) at a known concentration (e.g., 1 mg/mL).
-
Disperse a known mass of activated MOF (e.g., 10 mg) in a specific volume of the DOX solution (e.g., 5 mL).
-
Stir the suspension in the dark at room temperature for 24 hours to allow for maximum encapsulation.
-
Separate the DOX-loaded MOF (MOF@DOX) by centrifugation.
-
Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm).
-
Calculate the amount of loaded DOX by subtracting the amount of DOX remaining in the supernatant from the initial amount.
-
Wash the MOF@DOX with fresh solvent to remove surface-adsorbed drug and dry under vacuum.
-
Drug Loading Calculation:
-
Loading Capacity (wt%) = (Mass of loaded drug / Mass of MOF@DOX) × 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) × 100
Protocol 7: In Vitro pH-Responsive Drug Release
-
Principle: This protocol simulates the drug release profile under physiological conditions (pH 7.4) and in an acidic tumor microenvironment (pH 5.8).[12] The cumulative release of the drug over time is monitored.
-
Step-by-Step Procedure:
-
Prepare two release media: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.8.
-
Disperse a known mass of the dried MOF@DOX (e.g., 5 mg) into a known volume of each release medium (e.g., 10 mL) in separate containers.
-
Incubate the containers in a shaker bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh medium to maintain a constant volume.
-
Centrifuge the aliquot to pellet any suspended MOF particles.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of released DOX.
-
Calculate the cumulative percentage of drug released at each time point.
-
Drug Delivery Workflow
Caption: Workflow for drug loading and in vitro release studies using MOFs.
Conclusion and Future Outlook
The this compound linker is a highly effective building block for constructing robust and porous Metal-Organic Frameworks suitable for advanced applications. The protocols detailed herein provide a reliable framework for the synthesis, characterization, and evaluation of these materials for pH-responsive drug delivery. The inherent tunability of MOFs allows for further innovation; for example, the pyrazole or benzene ring of the linker could be functionalized to introduce new properties or targeting moieties.[5] As research progresses, these precisely engineered nanomaterials hold significant promise for developing safer and more effective therapeutic platforms, paving the way for personalized medicine.[10]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Precise regulation of MOF morphology and structure via organic linker ratio adjustment for enhanced tumor-specific therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drpress.org [drpress.org]
- 10. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
An Application Guide to the Synthesis of 4-(1H-Pyrazol-4-yl)benzoic Acid Derivatives
The 1H-pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties—including its ability to act as both a hydrogen bond donor and acceptor—allow it to form key interactions with a wide range of biological targets.[1][2] Consequently, pyrazole-containing molecules are at the core of numerous blockbuster drugs used to treat cancers, viral infections, and inflammatory diseases.[1][2]
Within this important class, this compound and its derivatives represent a particularly valuable subclass of compounds. The benzoic acid moiety provides a versatile handle for chemical modification and can serve as a critical anchoring point to protein targets, while the pyrazole core can be substituted to fine-tune steric, electronic, and pharmacokinetic properties. These derivatives are foundational structures for developing novel therapeutics, including potent antibacterial agents and kinase inhibitors.[2][3][4]
This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing these vital compounds. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Core Synthetic Strategies: A Comparative Overview
The construction of this compound derivatives can be broadly approached via two distinct strategies:
-
C-C Bond Formation: This approach involves coupling a pre-formed pyrazole ring with a benzoic acid derivative. The Suzuki-Miyaura cross-coupling reaction is the preeminent method in this category due to its exceptional functional group tolerance and high yields.
-
Pyrazole Ring Annulation: This strategy involves constructing the pyrazole ring onto a benzoic acid-containing precursor. This is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.
The choice between these strategies depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Methodology 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6] For the synthesis of this compound derivatives, this typically involves the coupling of a 4-halopyrazole with 4-carboxyphenylboronic acid (or its ester equivalent) or, conversely, a 4-bromobenzoic acid derivative with a pyrazole-4-boronic acid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) complexes are essential for the catalytic cycle. Pre-catalysts like XPhos Pd G2 are often used for their high activity and stability, enabling the coupling of even challenging substrates.[7] Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) is a classic, reliable choice.[8]
-
Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[8][9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic phase solubilizes the substrates and catalyst, while the aqueous phase dissolves the inorganic base.[5][8]
Visualizing the Suzuki-Miyaura Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Therapeutic Potential of 4-(1H-Pyrazol-4-yl)benzoic Acid Analogues: Application Notes and Protocols
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The 4-(1H-Pyrazol-4-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The inherent chemical properties of the pyrazole ring, coupled with the functional handle of the benzoic acid moiety, provide a rich platform for synthetic diversification and the fine-tuning of pharmacological activities. This guide offers an in-depth exploration of the diverse biological activities exhibited by analogues of this core structure, with a primary focus on their well-documented antibacterial properties and their emerging potential as anti-inflammatory and anticancer agents. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven protocols for their evaluation.
Part 1: Antibacterial Activity - A Primary Therapeutic Avenue
Analogues of this compound have demonstrated significant promise in combating bacterial infections, particularly those caused by drug-resistant pathogens.[1][2] The core hypothesis driving the design of these compounds is the strategic incorporation of lipophilic and electronically diverse substituents to enhance bacterial cell wall penetration and interaction with specific molecular targets.
Mechanism of Action: A Multi-pronged Attack
The antibacterial efficacy of these compounds is often attributed to a combination of mechanisms that lead to bacterial cell death. A plausible mode of action for many potent analogues is the disruption of the bacterial cell membrane's integrity.[3][4] This is often followed by the inhibition of critical biosynthetic pathways, such as fatty acid biosynthesis (FAB), which is essential for maintaining the structural and functional integrity of the bacterial cell envelope.[1]
Experimental Workflow for Antibacterial Evaluation
Caption: Workflow for antibacterial evaluation of this compound analogues.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Acinetobacter baumannii)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., vancomycin, ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include wells with bacteria and no compound (growth control) and wells with media only (sterility control). Also, include a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Membrane Permeability Assay (SYTO-9 and Propidium Iodide)
This assay differentiates between bacteria with intact and compromised membranes.
Materials:
-
BacLight™ Bacterial Viability Kit (or equivalent) containing SYTO-9 and propidium iodide (PI)
-
Bacterial suspension
-
Test compounds
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation: Prepare a bacterial suspension in a suitable buffer.
-
Compound Treatment: Treat the bacterial suspension with the test compound at various concentrations (e.g., 1x and 2x MIC) for a defined period.
-
Staining: Add a mixture of SYTO-9 and PI to the bacterial suspension and incubate in the dark.
-
Analysis: Measure the fluorescence at the appropriate excitation/emission wavelengths for SYTO-9 (green, live cells) and PI (red, dead/membrane-compromised cells). An increase in the red/green fluorescence ratio indicates membrane damage.[5]
Representative Antibacterial Activity Data
| Analogue Type | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus, A. baumannii | 0.78 - 1.56 | [3][6] |
| Fluorophenyl-substituted pyrazole-derived hydrazones | Drug-resistant S. aureus and A. baumannii | As low as 0.39 | [7][8] |
| 4-fluorophenyl substituted pyrazole derivatives | Gram-positive bacteria | As low as 1 | [1] |
| Trifluoromethyl phenyl derived pyrazoles | Gram-positive bacteria | As low as 0.78 |
Part 2: Anti-inflammatory Activity - Targeting the Arachidonic Acid Cascade
The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drug design, with celecoxib being a prominent example. Analogues of this compound have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10]
Mechanism of Action: COX Inhibition
COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. The anti-inflammatory effect of many pyrazole derivatives stems from their ability to selectively inhibit the COX-2 isoform, thereby reducing prostaglandin production with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[6][9]
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
Caption: Inhibition of the COX pathway by this compound analogues.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to assess the inhibitory activity and selectivity of compounds against COX isoforms.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX inhibitor screening assay kit (e.g., colorimetric or fluorometric)
-
Test compounds
-
Positive controls (e.g., celecoxib for COX-2, SC-560 for COX-1)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a set incubation period, stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection method provided in the kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Part 3: Emerging Applications in Oncology
The pyrazole scaffold is increasingly being explored for its anticancer potential. While research on this compound analogues in this area is still emerging, related pyrazole derivatives have shown promise as inhibitors of various protein kinases that are often dysregulated in cancer.[11]
Potential Mechanisms of Action: Kinase Inhibition
Protein kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. The aberrant activity of specific kinases is a hallmark of many cancers. Pyrazole-containing compounds have been developed as inhibitors of kinases such as CSNK2A and LRRK2.[8][12] The design of this compound analogues as kinase inhibitors would involve tailoring the substituents to fit into the ATP-binding pocket of the target kinase.
Protocol 4: In Vitro Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay kit (e.g., based on fluorescence, luminescence, or radioactivity)
-
Test compounds
-
Positive control inhibitor
Procedure:
-
Reaction Setup: In a microplate, combine the target kinase, its substrate, and various concentrations of the test compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using the detection method of the chosen assay kit.
-
Data Analysis: Determine the IC50 value for the test compound by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Directions
The this compound framework has proven to be a highly fruitful starting point for the discovery of novel bioactive molecules. The extensive research into their antibacterial properties has laid a strong foundation for the development of new therapies against infectious diseases. Furthermore, the emerging evidence of their anti-inflammatory and potential anticancer activities highlights the broad therapeutic window of this chemical class. Future research should focus on optimizing the potency and selectivity of these analogues for their respective targets, as well as conducting comprehensive preclinical studies to evaluate their pharmacokinetic and toxicological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-(1H-Pyrazol-4-yl)benzoic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that serve as launchpads for potent and selective therapeutic agents is a perpetual endeavor. Among the privileged heterocyclic structures, the pyrazole nucleus stands out for its remarkable versatility and has been incorporated into numerous approved drugs.[1][2] This application note delves into the burgeoning significance of a specific pyrazole derivative, 4-(1H-Pyrazol-4-yl)benzoic acid, as a pivotal building block in medicinal chemistry. Its unique structural features, comprising a reactive pyrazole ring and a versatile benzoic acid moiety, offer a strategic foundation for the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities.[3]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis, derivatization, and evaluation in key therapeutic areas. We will navigate through its utility in the development of antibacterial, anticancer, and enzyme-inhibiting agents, offering both the "how" and the "why" behind the experimental designs.
The Strategic Advantage of the this compound Scaffold
The power of this scaffold lies in the synergistic interplay of its two key components: the pyrazole ring and the benzoic acid group.
-
The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere for various functional groups and can engage in a multitude of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, contributing to its promiscuous yet often high-affinity binding to protein active sites.[1]
-
The Benzoic Acid Moiety: The carboxylic acid group provides a crucial handle for both salt formation, enhancing aqueous solubility, and covalent modification to generate a diverse array of derivatives such as esters, amides, and hydrazones. This functional group is also adept at forming strong ionic and hydrogen bonds with complementary residues in target proteins, often anchoring the molecule in the binding pocket.[3]
This dual functionality makes this compound an ideal starting point for generating focused libraries of compounds for lead discovery and optimization.
Key Therapeutic Applications and Associated Protocols
The versatility of the this compound scaffold has been harnessed in several key areas of medicinal chemistry.
Antibacterial Agents
The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Derivatives of this compound have emerged as promising candidates, exhibiting potent activity against a range of Gram-positive and Gram-negative pathogens.[4][5] The general strategy involves the derivatization of the benzoic acid moiety to explore new interactions with bacterial targets.
This protocol outlines the broth microdilution method to determine the MIC of novel this compound derivatives against a panel of bacterial strains.[5][6][7]
Materials:
-
Test compounds (derivatives of this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
The last well in each row should contain only MHB and the bacterial inoculum to serve as a positive control for growth. A well with MHB only will serve as a negative control (blank).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Agents
The pyrazole scaffold is a common feature in many kinase inhibitors and other anticancer drugs.[8] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibitors
The this compound scaffold is an excellent starting point for the design of enzyme inhibitors, for example, against xanthine oxidase, an enzyme implicated in gout.
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.[2][12][13]
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Test compounds
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and allopurinol in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 50 µL buffer + 50 µL test compound/vehicle.
-
Control (No Inhibitor): 50 µL buffer + 50 µL xanthine oxidase solution + 50 µL vehicle.
-
Test: 50 µL buffer + 50 µL xanthine oxidase solution + 50 µL test compound solution.
-
Positive Control: 50 µL buffer + 50 µL xanthine oxidase solution + 50 µL allopurinol solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 100 µL of the xanthine solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every minute for 10-15 minutes. The rate of uric acid formation is proportional to the rate of increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound can be achieved through various synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method.[10][14][15]
Protocol 4: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-1H-pyrazole or a suitable N-protected pyrazole-4-boronic acid pinacol ester
-
4-Carboxyphenylboronic acid or methyl 4-bromobenzoate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the pyrazole derivative (1.0 eq), the benzoic acid derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
If a methyl ester was used, perform hydrolysis using a base like NaOH or LiOH in a mixture of THF and water.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
The synthesized this compound can be readily derivatized at the carboxylic acid position to generate a library of compounds for biological screening.
Caption: General derivatization strategies for this compound.
Data Presentation
Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison between different derivatives.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | R-group (at COOH) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. Xanthine Oxidase |
| Parent | -OH | >128 | >100 | 55.2 |
| Deriv-01 | -NH-Phenyl | 16 | 25.1 | 12.8 |
| Deriv-02 | -O-Ethyl | 64 | 78.5 | 45.3 |
| Deriv-03 | -NH-NH-C(=O)Ph | 8 | 10.3 | 5.1 |
Conclusion
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the ease of derivatization at the carboxylic acid position provide a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a comprehensive framework for researchers to synthesize, derivatize, and evaluate novel compounds based on this promising scaffold in the pursuit of new therapeutic agents to address unmet medical needs. The continued exploration of this privileged structure is poised to yield significant advancements in various areas of drug discovery.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. dl.icdst.org [dl.icdst.org]
- 9. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: 4-(1H-Pyrazol-4-yl)benzoic Acid as a Versatile Building Block in Modern Organic Synthesis
Abstract
This guide provides an in-depth exploration of 4-(1H-Pyrazol-4-yl)benzoic acid, a bifunctional heterocyclic compound that has emerged as a cornerstone building block in contemporary organic synthesis. Its unique architecture, featuring a pyrazole ring with accessible nitrogen donors and a carboxylic acid moiety, makes it an exceptionally versatile synthon. We will delve into its pivotal role in the rational design of Metal-Organic Frameworks (MOFs), its application as a privileged scaffold in medicinal chemistry, and its utility as a key intermediate in advanced synthetic methodologies. This document furnishes researchers, chemists, and drug development professionals with both the theoretical underpinnings and detailed, field-tested protocols to effectively leverage this compound in their research endeavors.
Introduction: The Strategic Value of this compound
This compound is a molecule of significant synthetic interest due to its hybrid nature. It synergistically combines the functionalities of two critical chemical classes:
-
The Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[1][2][3] Its nitrogen atoms can act as hydrogen bond donors/acceptors and coordination sites for metal ions.
-
The Benzoic Acid Moiety: A carboxylic acid group attached to a phenyl ring. This group serves as a classic carboxylic acid linker for constructing larger supramolecular structures and provides a reactive handle for a wide array of chemical transformations, most notably amide bond formation.[4][5]
This dual-functionality allows for orthogonal reactivity and makes it a premier choice for creating materials and molecules with precisely engineered properties.
Physicochemical & Spectroscopic Profile
A foundational understanding of the molecule's properties is essential for its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [6][7] |
| Molecular Weight | 188.18 g/mol | [6][7] |
| CAS Number | 1017794-47-6 | [6] |
| Appearance | Yellow solid | [6] |
| pKa | 4.09 ± 0.10 (Predicted) | [6] |
| Storage Temperature | 2-8°C | [6] |
| Solubility | Soluble in DMSO, DMF, and hot ethanol | General Lab Knowledge |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ ~13.0 (br s, 1H, -COOH), δ ~8.1 (s, 2H, pyrazole-H), δ 7.9 (d, 2H, Ar-H), δ 7.7 (d, 2H, Ar-H) | [8][9][10] |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ ~167.5, ~138.0, ~130.0, ~129.5, ~125.0, ~117.0 | [8][9][10] |
Application in Metal-Organic Framework (MOF) Synthesis
The rational design of MOFs relies on the selection of appropriate organic linkers and metal nodes to build porous, crystalline materials. This compound is an exemplary linker, offering both a carboxylate group for strong coordination to metal centers and pyrazole N-H groups that can either coordinate to metals or act as hydrogen-bonding sites within the framework's pores.[11][12][13][14] This can imbue the resulting MOF with enhanced stability and tailored functionality for applications like gas separation, catalysis, and sensing.[15][16]
Workflow for Solvothermal MOF Synthesis
The following diagram illustrates a typical workflow for the synthesis of a MOF using a solvothermal method, a common technique for growing high-quality crystals.
Caption: General workflow for solvothermal MOF synthesis.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol provides a representative method for synthesizing a zinc-based MOF using this compound.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF), high purity
-
Ethanol, reagent grade
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Ligand Solution: In a 20 mL glass vial, dissolve 47 mg (0.25 mmol) of this compound in 10 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.
-
Metal Salt Solution: In a separate 20 mL glass vial, dissolve 74 mg (0.25 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Reaction Setup: Transfer the ligand solution to the Teflon liner of the autoclave. Carefully layer the metal salt solution on top. Causality Note: While mixing is often sufficient, layering can sometimes promote slower crystal growth, leading to higher quality, larger crystals.
-
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat to 100°C over 2 hours and hold at this temperature for 48 hours.
-
Cooling & Isolation: Allow the oven to cool naturally to room temperature. Carefully retrieve the autoclave. Decant the mother liquor and collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials, followed by ethanol (3 x 5 mL) to begin the solvent exchange process.
-
Activation: To remove guest solvent molecules from the pores, immerse the washed crystals in fresh ethanol for 24 hours. Decant and replace the ethanol. Repeat this process twice. Finally, dry the product under high vacuum at 80°C for 12 hours to yield the activated MOF.
Application as a Scaffold in Medicinal Chemistry
The pyrazole scaffold is a cornerstone of modern drug design.[3] Derivatives of this compound have been investigated as potent antibacterial agents, demonstrating that the core structure is a viable starting point for developing novel therapeutics.[9][17][18][19] The carboxylic acid group serves as a crucial synthetic handle, allowing for the facile generation of diverse compound libraries through reactions like amide coupling.
Reaction Scheme: Amide Coupling
The following diagram outlines the chemical transformation for creating an amide derivative from this compound using standard peptide coupling reagents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(1017794-47-6) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mocedes.org [mocedes.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 17. mdpi.com [mdpi.com]
- 18. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: A Validated Protocol for the Antibacterial Screening of Novel Pyrazole Compounds
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable global health challenge, threatening to undermine modern medicine.[1] This crisis necessitates the discovery and development of new classes of antibiotics with novel mechanisms of action.[2][3] Pyrazole derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6][7] Their structural versatility makes them an attractive starting point for developing new therapeutic agents to combat resistant pathogens.
This guide provides a comprehensive, field-proven framework for the initial and secondary antibacterial screening of novel pyrazole compounds. It is designed not merely as a list of steps but as a self-validating system that explains the causality behind each experimental choice, ensuring the generation of robust, reproducible, and meaningful data. We will proceed from a qualitative primary screen to a quantitative determination of inhibitory and bactericidal concentrations, adhering to internationally recognized standards.
Foundational Components: Materials and Quality Control
The integrity of any screening campaign rests on the quality of its foundational components. Meticulous preparation and rigorous quality control are non-negotiable for generating trustworthy data.
2.1. Test Compounds and Reagents
-
Novel Pyrazole Compounds: Synthesized and purified to >95% purity, confirmed by analytical methods (e.g., NMR, LC-MS).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade. Used to prepare high-concentration stock solutions (e.g., 10-20 mg/mL).
-
Scientific Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. However, its concentration in the final assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria. A solvent toxicity control is mandatory.
-
-
Positive Control Antibiotics: A selection of standard antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin) with known mechanisms of action. These serve as benchmarks for activity.
-
Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the internationally recommended media for standardized susceptibility testing.[8][9] Their composition is well-defined and supports the growth of most common pathogens.
2.2. Bacterial Strains and Inoculum Standardization A robust screening panel should include representatives from both Gram-positive and Gram-negative bacteria, encompassing common pathogens.
-
Recommended Panel:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Quality Control (QC) Strains: The use of reference strains from recognized culture collections like the American Type Culture Collection (ATCC) is essential.[10][11] These strains have well-characterized antimicrobial susceptibility profiles, and results for these strains must fall within established ranges to validate the assay's accuracy and reproducibility.[12][13][14]
-
Inoculum Preparation (McFarland Standard): The density of the bacterial suspension must be rigorously standardized to ensure reproducibility. The 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, is the universally accepted reference.[9]
Experimental Workflow: From Primary Screening to Quantitative Validation
Our screening strategy employs a two-tiered approach: a rapid, qualitative primary screen to identify "hits," followed by a quantitative secondary screen to characterize their potency.
Protocol 1: Agar Well Diffusion Assay (Primary Screen)
This method serves as a rapid and cost-effective preliminary screen to identify compounds with potential antibacterial activity.[15] Its principle is based on the diffusion of the test compound from a well through a solidified agar medium, resulting in a zone of growth inhibition if the compound is active.[1][16]
Methodology:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Allow them to solidify and dry in a sterile environment.
-
Inoculation: Using a sterile cotton swab, lawn a standardized bacterial inoculum (adjusted to 0.5 McFarland standard) evenly across the entire surface of the MHA plate.[15]
-
Well Creation: Use a sterile cork borer (6 mm diameter) or a sterile pipette tip to create uniform wells in the agar.[17]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole compound stock solution (at a set concentration, e.g., 1 mg/mL) into each well.
-
Controls:
-
Positive Control: Load one well with a standard antibiotic solution (e.g., Ciprofloxacin, 10 µg/mL).
-
Negative Control: Load one well with the same volume of sterile DMSO to ensure the solvent has no inhibitory effect.[1]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) using a ruler or calipers.[18] A larger ZOI generally indicates higher activity. Compounds showing significant inhibition zones compared to the negative control are considered "hits" and are advanced to quantitative testing.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is a cornerstone metric in antimicrobial research, defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8][19][20] This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[21][22]
Methodology:
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Compound Addition: Add 100 µL of the pyrazole compound (at a starting concentration, e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Controls:
-
Inoculation: Prepare the standardized bacterial inoculum (0.5 McFarland) and dilute it in CAMHB so that when 50 µL is added to each well (except well 12), the final concentration is approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity).[8][24] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[20][23]
Methodology:
-
Subculturing from MIC Plate: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the MHA subculture plate.
Data Interpretation and Presentation
Clear and structured data presentation is crucial for comparative analysis. The relationship between MIC and MBC provides critical insight into the compound's nature.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 12. bsac.org.uk [bsac.org.uk]
- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistnotes.com [chemistnotes.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. researchgate.net [researchgate.net]
- 23. pacificbiolabs.com [pacificbiolabs.com]
- 24. emerypharma.com [emerypharma.com]
The Pivotal Role of 4-(1H-Pyrazol-4-yl)benzoic Acid in the Design and Application of Porous Coordination Polymers
Introduction: A Versatile Linker for Functional Materials
In the landscape of materials science, porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), have emerged as a class of crystalline materials with unprecedented potential. Their high surface areas, tunable pore sizes, and chemically modifiable structures make them prime candidates for applications ranging from gas storage and separation to catalysis and biomedicine.[1] The key to unlocking this potential lies in the judicious selection of their constituent parts: metal nodes and organic linkers. This guide focuses on the significant role of a particularly versatile organic linker, 4-(1H-Pyrazol-4-yl)benzoic acid (HPBA), in the construction of advanced PCPs.
HPBA is a bifunctional ligand featuring a carboxylic acid group and a pyrazole ring. This unique combination of coordinating moieties allows for the formation of robust and dimensionally diverse frameworks. The carboxylate group readily coordinates with a variety of metal ions, while the pyrazole ring offers additional coordination sites through its nitrogen atoms, enabling the construction of intricate network topologies. This dual functionality is instrumental in creating PCPs with tailored properties for specific applications. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of PCPs based on this compound.
I. Synthesis of Porous Coordination Polymers with this compound: A Solvothermal Approach
The synthesis of crystalline PCPs from HPBA and metal salts is most commonly and effectively achieved through solvothermal methods. This technique involves heating the reactants in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and autogenous pressure facilitate the dissolution of the precursors and promote the growth of high-quality single crystals.
The choice of solvent is a critical parameter that can influence the final structure and topology of the resulting PCP. N,N-Dimethylformamide (DMF) is a frequently used solvent in the synthesis of PCPs due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds.
Protocol: Solvothermal Synthesis of a Zinc(II)-based Porous Coordination Polymer with this compound
This protocol provides a representative method for the synthesis of a crystalline PCP using Zinc(II) nitrate hexahydrate and HPBA.
Materials:
-
This compound (HPBA)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined stainless-steel autoclave (20 mL capacity)
-
Programmable oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc(II) nitrate hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer to Autoclave: Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: After the reaction is complete, cool the autoclave to room temperature at a rate of 5 °C/hour.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Drying and Activation: Dry the product under vacuum at 80 °C for 12 hours. This step is crucial for removing guest solvent molecules from the pores of the PCP, a process known as "activation".
Causality Behind Experimental Choices:
-
Molar Ratio: An equimolar ratio of ligand to metal salt is a common starting point for the synthesis of many PCPs. However, this can be varied to influence the final structure.
-
Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which is essential for solvothermal synthesis.
-
Temperature and Time: The reaction temperature and duration are critical for crystal growth. The chosen parameters are typical for the formation of crystalline MOFs and can be optimized to control crystal size and quality.
-
Cooling Rate: A slow cooling rate promotes the formation of larger, well-defined crystals.
-
Activation: The final drying step under vacuum is essential to evacuate the pores of the synthesized material, making them accessible for subsequent applications like gas adsorption.
Experimental Workflow Diagram:
Caption: Workflow for the solvothermal synthesis of a PCP.
II. Characterization of this compound-based PCPs
Thorough characterization is essential to confirm the successful synthesis of the desired PCP and to understand its structural and physical properties. A combination of analytical techniques is typically employed.
Key Characterization Techniques:
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall framework topology.[2][3] |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used to identify the crystalline structure by comparing the experimental pattern with the simulated pattern from SCXRD data. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the PCP and can indicate the temperature at which the framework starts to decompose. It also helps to quantify the amount of solvent molecules within the pores. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate and pyrazole groups to the metal centers by observing shifts in their characteristic vibrational frequencies. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | Measures the surface area (e.g., BET surface area), pore volume, and pore size distribution of the activated PCP. |
III. Applications of Porous Coordination Polymers Derived from this compound
The unique structural features of PCPs synthesized from HPBA give rise to a wide range of potential applications.
A. Gas Storage and Separation
The inherent porosity of these materials makes them excellent candidates for the storage of gases such as hydrogen, methane, and carbon dioxide. The ability to tune the pore size and surface chemistry by modifying the synthesis conditions allows for the selective adsorption of certain gases over others, which is crucial for gas separation processes. For instance, PCPs with specific pore dimensions can be designed to efficiently separate acetylene from ethylene, a critical process in the chemical industry.[4]
Representative Gas Adsorption Data for Porous Coordination Polymers:
| Material | Gas | Uptake Capacity (cm³/g at STP) | Surface Area (m²/g) | Reference |
| MOF-5 | H₂ | ~1.5 wt% at 77 K and 1 bar | ~3800 | [1] |
| MOF-177 | CO₂ | ~140 cm³/g at 298 K and 1 bar | ~4500 | [5] |
| ZJU-198 | C₂H₂ | ~180 cm³/g at 296 K and 1 bar | Not specified | [6] |
| Co-MOF-74 | C₂H₂ | ~195 cm³/g at 296 K and 1 bar | ~1018 | [4] |
Note: This table presents data for well-known MOFs to illustrate typical performance and is not specific to HPBA-based PCPs for which detailed public data is emerging.
B. Heterogeneous Catalysis
The metal centers within the PCP framework can act as Lewis acid sites, while the nitrogen atoms of the pyrazole ring can function as Lewis base sites. This combination of acidic and basic sites within a well-defined, porous structure makes these materials promising heterogeneous catalysts for a variety of organic transformations, such as Knoevenagel condensations and cyanosilylation reactions. The high surface area and accessibility of active sites contribute to their catalytic efficiency.
Logical Relationship for Catalytic Activity:
Caption: Factors contributing to the catalytic activity of HPBA-based PCPs.
C. Drug Delivery
The biocompatibility of certain metal ions (e.g., zinc) and the porous nature of PCPs make them attractive candidates for drug delivery systems.[7][8] The pores can be loaded with therapeutic agents, and the release of the drug can be controlled by the pore size, the interaction between the drug and the framework, and external stimuli such as pH. The ability to functionalize the organic linker offers further opportunities to tailor the drug release profile and target specific cells or tissues.
IV. Conclusion and Future Outlook
This compound stands out as a highly promising building block for the rational design and synthesis of functional porous coordination polymers. Its unique combination of a carboxylate and a pyrazole coordinating group allows for the construction of diverse and robust frameworks with tunable properties. The solvothermal synthesis method provides a reliable route to crystalline materials with high surface areas and well-defined pore structures.
The potential applications of HPBA-based PCPs in gas storage and separation, heterogeneous catalysis, and drug delivery are vast and continue to be an active area of research. Future work in this field will likely focus on the synthesis of novel framework topologies with enhanced stability and functionality, the exploration of new catalytic reactions, and the development of sophisticated drug delivery systems with targeted release mechanisms. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of HPBA-based PCPs in a wide array of advanced technological applications.
V. References
-
Wang, L., et al. (2021). Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands. CrystEngComm, 23(1), 123-131.
-
Cui, X., et al. (2015). Microporous metal-organic framework with dual functionalities for highly efficient removal of acetylene from ethylene/acetylene mixtures. Nature Communications, 6, 6657.
-
Pitar, W. D., et al. (2024). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences, 484, 03003.
-
Fuhr, O. (2025). single crystal X-ray diffraction (single-crystal X-ray diffraction). NFDI4Chem Search Service.
-
Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e134002.
-
Zhu, L., et al. (2021). An amino-coordination metal–organic framework for highly selective C2H2/CH4 and C2H2/C2H4 separations through the appropriate control of window sizes. Chemical Communications, 57(84), 11059-11062.
-
RSC Publishing. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances.
-
Horike, S., et al. (2009). Chemistry and application of flexible porous coordination polymers. Nature Chemistry, 1(9), 695-704.
-
Li, J. R., et al. (2011). Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy. Journal of Materials Chemistry, 21(35), 13119-13124.
-
Lee, J. Y., et al. (2024). Adsorption of Natural Gas in Metal-Organic Frameworks: Selectivity, Cyclability, and Comparison to Methane Adsorption. Journal of the American Chemical Society.
-
Demessence, A., et al. (2011). Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals. Inorganic Chemistry, 50(24), 12697-12705.
-
Fletcher, A., et al. Data for: "Unexpected selective gas adsorption on a 'non-porous' metal organic framework". University of Strathclyde.
-
Jablonka, K. M., et al. (2022). Gas adsorption and process performance data for MOFs. Materials Cloud Archive.
-
Google Patents. (2021). US20210179638A1 - Synthesis of Zinc MOF Materials.
-
Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1287.
-
ResearchGate. (2017). Solvothermal synthesis of a MOF material.
-
Song, X. Z., et al. (2018). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Molecules, 23(11), 2959.
-
Figshare. (2019). Synthesis, characterization, crystal structure, and electrochemical study of zinc(II) metal-organic framework.
-
RSC Publishing. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews.
-
Kumar, V., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4458.
-
Rigaku. Drug discovery by single crystal X-ray structure analysis.
-
Biblioteka Nauki. Metal-organic frameworks for efficient drug adsorption and delivery.
-
Guesmi, A., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Polymers, 13(6), 957.
-
SciSpace. (2013). Crystallization of zinc sulphate single crystals and its structural, thermal and optical characterization.
-
RSC Publishing. (2018). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions.
References
- 1. Chemistry and application of flexible porous coordination polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. resources.rigaku.com [resources.rigaku.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Adsorption of Natural Gas in Metal-Organic Frameworks: Selectivity, Cyclability, and Comparison to Methane Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Experimental Synthesis of Pyrazole-Based Metal-Organic Frameworks (MOFs)
Introduction: The Versatility of Pyrazole-Based Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature have positioned them at the forefront of materials science, with applications ranging from gas storage and separation to catalysis and biomedicine.[1] Within the vast library of organic linkers, pyrazole-based ligands have emerged as particularly valuable building blocks.[1] Their unique coordination properties facilitate the self-assembly of complex and robust molecular architectures.[1] The presence of multiple nitrogen atoms in the pyrazole ring allows for strong coordination to metal centers, contributing to the thermal and chemical stability of the resulting MOFs. Furthermore, the pyrazole core can be readily functionalized with various chemical groups, enabling the fine-tuning of the framework's properties for specific applications, such as enhancing host-guest interactions for targeted drug delivery.[2][3]
This guide provides an in-depth exploration of the experimental setup and protocols for the synthesis of MOFs using pyrazole-based linkers, with a particular focus on their relevance to researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights into two primary synthesis methodologies: solvothermal synthesis and mechanochemistry.
I. Strategic Considerations in the Synthesis of Pyrazole-Based MOFs
The successful synthesis of a pyrazole-based MOF with desired properties hinges on a series of strategic decisions regarding the selection of precursors and reaction conditions. These choices directly influence the resulting topology, porosity, and functionality of the final material.
The Crucial Role of the Pyrazole-Based Linker
The organic linker is arguably the most critical component in defining the ultimate structure and function of a MOF.[4] For pyrazole-based MOFs, the design of the linker can be tailored to achieve specific outcomes:
-
Topology and Porosity: The geometry and length of the pyrazole-based linker dictate the overall framework topology and pore size. For instance, rigid, linear linkers tend to form more open and porous structures, while more flexible or angular linkers can lead to interpenetrated or more complex networks.
-
Functionalization for Targeted Applications: The true power of pyrazole-based linkers lies in their amenability to functionalization. By introducing specific chemical moieties onto the pyrazole ring or its substituents, one can impart desired properties to the MOF. For drug delivery applications, this is of paramount importance. For example, introducing hydrophilic groups like hydroxyl (-OH) or amine (-NH2) can enhance the MOF's interaction with polar drug molecules and improve its dispersibility in aqueous media.[3] Conversely, hydrophobic groups can be incorporated to enhance the loading of nonpolar drugs.
Selection of the Metal Node
The choice of the metal ion or cluster (the "node") is another key determinant of the MOF's properties. Different metal ions offer distinct coordination geometries, redox properties, and biocompatibility profiles. For applications in drug delivery, zinc (Zn²⁺) is a popular choice due to its low toxicity and versatile coordination chemistry.[5] Other biocompatible metals such as iron (Fe³⁺), zirconium (Zr⁴⁺), and copper (Cu²⁺) are also frequently employed. The selection of the metal precursor salt (e.g., nitrate, acetate, chloride) can also influence the reaction kinetics and the final product, as the counter-ion can play a role in the crystallization process.
The Influence of the Synthesis Environment
The reaction conditions under which the MOF is assembled are critical for controlling the nucleation and growth of the crystals. Key parameters include:
-
Solvent System: In solvothermal synthesis, the choice of solvent is crucial. High-boiling point solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used as they can dissolve the precursors and facilitate the reaction at elevated temperatures.[6] The polarity and coordinating ability of the solvent can influence the final structure.
-
Temperature and Reaction Time: These parameters are intricately linked and control the kinetics of MOF formation. Higher temperatures generally lead to faster crystallization but can also favor the formation of denser, thermodynamically more stable phases. Optimization of both temperature and time is essential to obtain the desired crystalline product in high yield and purity.[2]
-
pH and Modulators: The pH of the reaction mixture can affect the deprotonation of the pyrazole linker and the coordination of the metal ions. In some cases, modulators such as monocarboxylic acids (e.g., acetic acid) are added to the reaction mixture. These modulators compete with the linker for coordination to the metal centers, which can slow down the crystallization process and lead to larger, more well-defined crystals.
II. Experimental Methodologies and Protocols
This section provides detailed protocols for the two most common methods for synthesizing pyrazole-based MOFs: solvothermal synthesis and mechanochemical synthesis.
Solvothermal Synthesis: A Workhorse for Crystalline MOFs
Solvothermal synthesis is a widely used method that involves heating the precursor materials in a sealed vessel containing a solvent at a temperature above its boiling point.[7] The elevated temperature and pressure facilitate the dissolution of the reactants and promote the formation of highly crystalline MOF structures.
Caption: Workflow for the solvothermal synthesis of a pyrazole-based MOF.
This protocol provides a representative example for the synthesis of a zinc-based MOF using a pyrazole-functionalized carboxylic acid linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-(1H-pyrazol-4-yl)benzoic acid (HPBA)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (e.g., 0.065 mmol) and this compound (e.g., 0.033 mmol) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the precursors.
-
Reaction: Tightly cap the vial (or seal the autoclave) and place it in a preheated oven at 120 °C for 24-48 hours.
-
Cooling and Crystal Collection: After the designated reaction time, turn off the oven and allow the vessel to cool slowly to room temperature. Colorless, crystalline product should be visible at the bottom of the vial.
-
Washing: Carefully decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap it, and let it stand for 24 hours to wash the crystals. Repeat this washing step two more times.
-
Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of acetone. Let it stand for 24 hours. Repeat the acetone wash two more times. This step is crucial for removing the high-boiling DMF from the pores of the MOF.
-
Activation: After the final acetone wash, decant the solvent and dry the product under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours. This "activation" step removes the solvent molecules from the pores, making the internal surface area accessible.
-
Characterization: The activated MOF is now ready for characterization using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of the linker, Thermogravimetric Analysis (TGA) to assess thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.
Table 1: Typical Solvothermal Synthesis Parameters for Pyrazole-Based MOFs
| Parameter | Typical Range/Value | Rationale |
| Metal Precursor | Zinc nitrate, Copper acetate | Provides the metal nodes for the framework. |
| Linker | Pyrazole-dicarboxylic acids, Bis-pyrazoles | Forms the organic struts of the MOF. |
| Solvent | DMF, DEF, Methanol, Ethanol | Solubilizes precursors and facilitates reaction. |
| Temperature | 80 - 150 °C | Controls the kinetics of crystal nucleation and growth. |
| Time | 12 - 72 hours | Allows for the completion of the crystallization process. |
| Modulator | Acetic acid, Formic acid | Can improve crystal quality and size. |
Mechanochemical Synthesis: A Greener and Faster Alternative
Mechanochemistry is an emerging solvent-free or minimal-solvent synthetic method that utilizes mechanical energy (e.g., grinding, milling) to induce chemical reactions.[8] This approach offers several advantages over traditional solvothermal methods, including significantly reduced reaction times, lower energy consumption, and minimal solvent waste, aligning with the principles of green chemistry.[8] Liquid-assisted grinding (LAG) is a common mechanochemical technique where a small amount of liquid is added to the solid reactants to facilitate the reaction.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. doras.dcu.ie [doras.dcu.ie]
Application Notes and Protocols for 4-(1H-Pyrazol-4-yl)benzoic Acid in Antimicrobial Agent Development
Introduction: The Rising Prominence of Pyrazole Scaffolds in Combating Antimicrobial Resistance
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyrazole and its derivatives stand out for their extensive spectrum of biological activities, including potent antimicrobial properties.[1][2][3] The pyrazole nucleus is a versatile pharmacophore found in several approved drugs, highlighting its clinical significance.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(1H-Pyrazol-4-yl)benzoic acid as a pivotal building block in the synthesis and evaluation of new antimicrobial agents.
The strategic incorporation of a benzoic acid moiety at the 4-position of the pyrazole ring offers a crucial handle for chemical modification, enabling the exploration of extensive chemical space to optimize antimicrobial potency and selectivity. Derivatives of this scaffold have demonstrated remarkable efficacy against a range of pathogenic microorganisms, including notoriously drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[7][8][9] This guide will delineate the synthetic pathways to novel derivatives, provide detailed protocols for robust antimicrobial evaluation, and discuss the critical structure-activity relationships that govern their biological activity.
Synthetic Strategies for Derivatization of this compound
The synthesis of antimicrobial agents based on the this compound scaffold typically commences with the construction of a pyrazole core, often bearing a formyl group that serves as a versatile precursor for a variety of derivatives. A general and effective synthetic approach is outlined below.
Protocol 1: Synthesis of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid
This protocol describes a common pathway to a key intermediate aldehyde, which can be further modified to generate a library of candidate compounds.[8]
Materials:
-
Substituted acetophenone
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
4-Hydrazinobenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of the Enaminone: A mixture of a substituted acetophenone (1.0 eq.) and DMF-DMA (2.0 eq.) is heated at 140-160°C for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.
-
Cyclization to Form the Pyrazole Ring: The crude enaminone (1.0 eq.) and 4-hydrazinobenzoic acid (1.0 eq.) are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 8-12 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the corresponding 4-(3-aryl-1H-pyrazol-1-yl)benzoic acid derivative.
-
Vilsmeier-Haack Formylation: The pyrazole derivative from the previous step (1.0 eq.) is dissolved in DMF. The solution is cooled to 0°C, and POCl₃ (3.0 eq.) is added dropwise. The reaction mixture is then heated at 60-70°C for 4-6 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield the 4-(4-formyl-3-aryl-1H-pyrazol-1-yl)benzoic acid intermediate.
Protocol 2: Synthesis of Hydrazone Derivatives
Hydrazones are a prominent class of derivatives synthesized from the pyrazole aldehyde, exhibiting significant antimicrobial activity.[7][8][9]
Materials:
-
4-(4-Formyl-3-aryl-1H-pyrazol-1-yl)benzoic acid
-
Substituted hydrazines or hydrazides
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
A solution of the 4-(4-formyl-3-aryl-1H-pyrazol-1-yl)benzoic acid (1.0 eq.) in methanol or ethanol is prepared.
-
To this solution, the desired substituted hydrazine or hydrazide (1.1 eq.) is added, followed by a few drops of glacial acetic acid.
-
The reaction mixture is refluxed for 6-8 hours.
-
The mixture is then cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with a cold solvent (methanol or ethanol) and dried to yield the final hydrazone derivative.
Antimicrobial Evaluation: Standardized Protocols
A systematic evaluation of the antimicrobial properties of the synthesized compounds is crucial. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established methodologies.[1][10]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method quantitatively assesses the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11]
Materials:
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii)[12]
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Sterile 96-well microtiter plates
-
Standardized microbial suspension (0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Preparation of Test Plates: Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control with no compound.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the appropriate volume of the diluted inoculum to each well.
-
Controls: Include a positive control (a standard antibiotic) and a negative control (DMSO at the highest concentration used for the test compounds) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate. An agent is considered bactericidal if the MBC is no more than four times the MIC.[13]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazole and the appended aromatic rings.
-
Substituents on the N-phenyl Ring: The electronic properties of substituents on the N-phenyl ring of the pyrazole play a crucial role. Electron-donating groups, such as alkyl groups, in combination with halogens, have been shown to confer moderate activity against Gram-positive bacteria.[8]
-
Derivatization of the Formyl Group: Conversion of the formyl group at the 4-position of the pyrazole to hydrazones is a highly effective strategy for enhancing antimicrobial activity.[8][9]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as thiazole or triazole, into the pyrazole scaffold can lead to compounds with broad-spectrum antimicrobial activity.[14][15]
Data Presentation
The following table summarizes the antimicrobial activity of representative this compound derivatives against various bacterial strains, as reported in the literature.
| Compound ID | R Group on Phenyl at C3 | Derivative at C4 | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-Fluorophenyl | N,N-bisphenyl hydrazone | MRSA (ATCC 33591) | 0.78 | [7] |
| 2 | Phenyl | Chloro-substituted hydrazone | A. baumannii | 4 | [8] |
| 3 | Phenyl | Fluoro-substituted hydrazone | A. baumannii | 8 | [8] |
| 4 | 3-Fluorophenyl | N,N-bisphenyl hydrazone | MRSA (ATCC 33591) | 1.56 | [7] |
| 5 | 4-Fluorophenyl | N-methyl-N-phenyl hydrazone | S. aureus (ATCC 25923) | 3.125 | [7] |
Proposed Mechanism of Action
While the precise mechanism of action for many pyrazole derivatives is still under investigation, several studies suggest potential molecular targets. Some pyrazole-containing compounds are proposed to exert their antibacterial effect by disrupting the bacterial cell wall.[2] In silico studies and experimental evidence also point towards the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, as a plausible mechanism for certain pyrazole derivatives.[2] The ability of some derivatives to permeabilize the cell membrane has also been suggested.[13]
Experimental Workflow and Visualization
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the development of antimicrobial agents from this compound and a conceptual representation of a potential mechanism of action.
Caption: Experimental workflow from synthesis to lead optimization.
Caption: Potential mechanisms of antimicrobial action.
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse chemical modifications allow for the fine-tuning of antimicrobial activity and selectivity. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this core structure. Future efforts should focus on elucidating the precise mechanisms of action of the most potent derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development. The continued investigation of pyrazole-based compounds is a critical endeavor in the global fight against antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(1H-Pyrazol-4-yl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(1H-Pyrazol-4-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. The synthesis, while often robust, can present challenges that impact yield, purity, and scalability. This document provides in-depth troubleshooting advice and optimization strategies, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction, to empower you to overcome these hurdles.
Overview: The Synthetic Strategy
The most prevalent and versatile route to this compound involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between an aryl halide (e.g., methyl 4-bromobenzoate) and a pyrazole boronic acid or ester (e.g., 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).
-
Hydrolysis: Conversion of the resulting methyl ester to the final carboxylic acid product.
This guide is structured to address issues in both stages of this sequence, providing a logical framework for diagnosing and solving common experimental problems.
Section 1: Baseline Protocol for Methyl 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)benzoate Synthesis
This validated starting protocol serves as a reliable reference point for your experiments. Deviations from the expected outcome when using this procedure can be diagnosed using the troubleshooting section that follows.
Materials:
-
Methyl 4-bromobenzoate
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Py-Boc-Bpin)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask, add methyl 4-bromobenzoate (1.0 equiv.), Py-Boc-Bpin (1.1 equiv.), and Pd(dppf)Cl₂ (2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add degassed 1,4-dioxane and a degassed 2M aqueous solution of Na₂CO₃ (3.0 equiv.) via syringe. The typical solvent ratio is 4:1 dioxane:water.[1]
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (methyl 4-bromobenzoate) is observed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield methyl 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)benzoate.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Problem Area: Low or No Product Yield in Suzuki Coupling
Q1: My reaction shows no conversion of starting materials. What are the primary causes?
A1: A complete lack of reactivity typically points to a fundamental issue with the catalytic cycle. The most common culprits are:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure your Pd(dppf)Cl₂ is from a reliable source and has been stored properly under an inert atmosphere. If the catalyst has degraded (visible by a change from a vibrant orange/red to a dull brown or black), it will be inactive.
-
Oxygen Contamination: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere can lead to catalyst oxidation and deactivation. Ensure you perform at least three vacuum/inert gas cycles.[2]
-
Poor Reagent Quality: Verify the purity of your starting materials. The pyrazole boronic ester can degrade over time, especially if exposed to moisture. The aryl bromide should also be of high purity.
Q2: My yield is very low (<30%), though I see some product formation. How can I improve it?
A2: Low yields suggest the reaction is proceeding but is inefficient. This often relates to the reaction conditions not being optimal for this specific substrate combination.
-
Insufficient Base Strength or Solubility: The base is crucial for activating the boronic ester for transmetalation.[3][4][5] Sodium carbonate is a standard choice, but if it's not performing well, consider a stronger or more soluble base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective. For base-sensitive substrates, a milder base like potassium phosphate (K₃PO₄) may be beneficial.[6]
-
Suboptimal Solvent System: The solvent mixture must facilitate the dissolution of both organic and inorganic reagents. If you observe poor mixing, consider alternative solvent systems like DME/water or Toluene/Ethanol/water.
-
Ligand Selection: While dppf is a robust ligand, some challenging couplings benefit from more specialized ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective for heteroaryl couplings as they are more electron-rich and bulky, promoting both oxidative addition and reductive elimination.[3][7][8]
Problem Area: Formation of Side Products & Impurities
Q3: I'm observing a significant amount of a side product that corresponds to the mass of my starting aryl bromide without the bromine. What is this?
A3: This is a classic side reaction known as dehalogenation (or protodebromination).[9][10] It occurs when the palladium intermediate reacts with a proton source in the mixture before it can couple with the pyrazole.
-
Cause: This is often exacerbated by excess base, impurities in the reagents, or the presence of water. The reaction of the base with water can generate hydroxide ions that may facilitate this pathway.
-
Solution:
-
Use Anhydrous Solvents: While water is necessary for many Suzuki protocols, using high-purity anhydrous solvents for the organic phase can help.
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equiv.) of the boronic ester. A large excess can sometimes promote side reactions.
-
Check Boronic Ester Quality: Protodeborylation of the pyrazole boronic ester can be a competing reaction, especially at high temperatures, which reduces the amount of nucleophile available for coupling.[11]
-
Q4: My mass spec shows a dimer of my pyrazole boronic ester (homocoupling). How can I prevent this?
A4: Homocoupling of the boronic ester is another common side reaction, often driven by the presence of oxygen.[11]
-
Cause: Oxygen can facilitate an oxidative cycle that leads to the coupling of two boronic ester molecules.
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Sparging the solvents with argon for 20-30 minutes before use is highly recommended.
-
Reagent Addition Sequence: Add the palladium catalyst last, after the flask has been made inert and all other reagents and solvents have been added. This minimizes the catalyst's exposure to any residual oxygen.
-
Problem Area: Hydrolysis and Final Product Isolation
Q5: The hydrolysis of my methyl ester to the carboxylic acid is incomplete. What can I do?
A5: Incomplete hydrolysis is usually a matter of reaction time, temperature, or the amount of base used.
-
Solution:
-
Increase Reaction Time/Temperature: Saponification can be slow. Ensure the reaction is refluxed for an adequate period (monitor by TLC).[12][13]
-
Use Sufficient Base: Use at least 2-3 equivalents of NaOH or KOH to ensure the reaction goes to completion.[14][15]
-
Co-solvent: Using a co-solvent like methanol or THF can help with the solubility of the ester, leading to a faster and more complete reaction.
-
Q6: During the acidic workup of my hydrolysis, my product oiled out and is difficult to handle. How can I get a clean, solid product?
A6: This is a common issue with precipitation.
-
Solution:
-
Slow Acidification: After hydrolysis, cool the basic aqueous solution in an ice bath. Add the acid (e.g., 1M HCl) slowly with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.
-
Trituration: If the product oils out, you can often induce crystallization by adding a small amount of a non-polar solvent (like hexanes) and scratching the side of the flask with a glass rod.
-
Extraction: If precipitation fails, you may need to extract the acidified mixture with an organic solvent like ethyl acetate, and then crystallize the product from the organic solution.
-
Section 3: Optimization & Parameter Screening
For challenging syntheses or when maximizing yield is critical, a systematic optimization is necessary. The following tables and diagrams provide a framework for this process.
Data-Driven Optimization Tables
Table 1: Guide to Palladium Catalyst & Ligand Selection
| Catalyst / Pre-catalyst | Ligand | Key Characteristics & Application Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | "Classic" catalyst. Often effective but can be sensitive to air and may require higher temperatures. Good first choice for simple systems. |
| Pd(dppf)Cl₂ | dppf | Highly robust and versatile. The ferrocene backbone provides stability. Excellent for a wide range of aryl-heteroaryl couplings.[6] |
| Pd₂(dba)₃ | (None - Precursor) | Used with an external ligand. Requires in-situ formation of the active Pd(0) species. Often paired with bulky biarylphosphine ligands. |
| XPhos Pd G2/G3 | XPhos | A bulky, electron-rich biarylphosphine ligand. Excellent for sterically hindered substrates and heteroaryl couplings. Often allows for lower catalyst loadings and temperatures.[8] |
Table 2: Base and Solvent Screening Recommendations
| Base | pKa of Conj. Acid | Recommended Solvents | Comments |
| Na₂CO₃ | 10.3 | Dioxane/H₂O, DME/H₂O | Standard, inexpensive, and effective for many couplings.[1][16] |
| K₂CO₃ | 10.3 | Dioxane/H₂O, Acetonitrile/H₂O | Similar to Na₂CO₃ but sometimes offers better solubility and performance. |
| K₃PO₄ | 12.3 | Toluene/H₂O, Dioxane/H₂O | A stronger, non-nucleophilic base. Often good for less reactive aryl chlorides or when minimizing side reactions.[6] |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene | Highly soluble in organic solvents, can accelerate slow reactions. More expensive. |
Visualized Workflows and Mechanisms
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[3][7]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ijcrt.org [ijcrt.org]
improving the yield of Suzuki coupling for pyrazole derivatives.
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling of Pyrazole Derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. Pyrazoles, while crucial building blocks in pharmaceuticals and materials science, present unique difficulties in cross-coupling reactions due to their electronic properties and ability to coordinate with the palladium catalyst. This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered when working with pyrazole derivatives in Suzuki-Miyaura couplings.
Q1: My reaction has very low or no yield, even though I'm following a standard protocol. What's the most likely cause?
The most common culprit is the inhibition of the palladium catalyst by the pyrazole itself.[1] The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center and deactivating it. This is particularly problematic for pyrazoles with an unprotected N-H group.[2][3] The catalyst can be sequestered in an inactive state, halting the catalytic cycle.[1]
To address this, classical catalysts with simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[2] You should immediately consider switching to a more robust catalytic system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][4][5] These ligands promote the desired catalytic steps while minimizing catalyst inhibition.
Q2: I'm observing significant amounts of a side product where the halogen on my pyrazole is replaced by hydrogen. What is this, and how can I prevent it?
This side reaction is called dehalogenation . It's a competitive pathway where the halo-pyrazole is reduced instead of undergoing cross-coupling. Interestingly, while the typical halide reactivity for oxidative addition is I > Br > Cl, iodopyrazoles can be more prone to dehalogenation than their bromo- or chloro-analogs.[2][3][6]
To minimize dehalogenation:
-
Switch Halides: If using an iodo-pyrazole, consider switching to the bromo- or even chloro-pyrazole. While chloro-pyrazoles are less reactive, they are often less susceptible to dehalogenation.[2][3]
-
Optimize Base and Solvent: The choice of base and solvent can influence this side reaction. Running careful screens is recommended.
-
Ligand Choice: The ligand can play a role in favoring the cross-coupling pathway over the reduction pathway.
Q3: My boronic acid/ester seems to be decomposing during the reaction, leading to low yields. How can I confirm this and what should I do?
This is likely protodeboronation , where the C-B bond is cleaved by a proton source (often water or alcohol in the solvent) to replace the boronic acid group with a hydrogen atom.[1][7] This is especially common with electron-deficient or certain heteroaromatic boronic acids and is accelerated by high temperatures and harsh basic conditions.[8]
Solutions:
-
Use Milder Conditions: If possible, lower the reaction temperature or screen milder bases (e.g., KF).[9]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative. Boronic pinacol esters (Bpin), MIDA esters, or trifluoroborate salts are significantly more resistant to protodeboronation under many reaction conditions.[8][10][11]
-
Minimize Reaction Time: A faster reaction gives less time for decomposition. Using a more active catalyst can help achieve this.
Q4: Should I protect the N-H group on my pyrazole?
This is a critical strategic decision.
-
Advantages of Protection: Protecting the N-H group (e.g., as a Boc, SEM, or N-aryl group) can block the primary site of catalyst coordination, often leading to cleaner reactions, higher yields, and more reproducible results.[2]
-
Disadvantages of Protection: It adds two steps to your synthesis (protection and deprotection), which can lower the overall yield and increase costs.
Recommendation: If you are developing a synthetic route that needs to be robust and high-yielding, and direct coupling of the unprotected pyrazole is failing, exploring an N-protection strategy is highly advised. However, modern methods using advanced ligands have significantly broadened the scope for coupling unprotected N-H heterocycles, making it a viable, and more atom-economical, first approach.[1][12]
Part 2: In-Depth Troubleshooting Guide
Use this guide to systematically diagnose and resolve specific experimental failures.
Issue 1: Low or No Conversion - Optimizing the Catalytic System
If your starting materials are not being consumed, the issue lies with the core of the reaction: the catalyst, ligand, and their interaction with the substrates.
Causality: The oxidative addition of the halo-pyrazole to the Pd(0) center is often the rate-determining step.[13] For pyrazoles, especially electron-rich or sterically hindered ones, this step can be slow. Furthermore, the product itself can bind to the catalyst, causing product inhibition.[1]
Caption: Decision tree for troubleshooting low reaction conversion.
-
Upgrade Your Ligand: If you are using simple phosphines like PPh₃, it is essential to switch to a state-of-the-art ligand designed for challenging couplings. Bulky, electron-rich biaryl monophosphine ligands (Buchwald-type ligands) are highly effective.[14][15]
-
Use a Pre-catalyst: To ensure the efficient generation of the active Pd(0) species and improve reproducibility, use a commercially available pre-catalyst. These are air-stable complexes that reliably form the active catalyst under the reaction conditions.[1][16]
| Catalyst System | Target Substrate Type | Key Advantages | Reference |
| Pd₂(dba)₃ + XPhos | General purpose, good for bromides | High activity, commercially available components | [1] |
| XPhos Pd G2/G3 | Unprotected N-H pyrazoles, chlorides | Air-stable, reliable generation of active species | [1][16] |
| (IPr)Pd(cinnamyl)Cl | N-Acyl pyrazoles | Effective for N-C bond activation couplings | [5] |
| Pd(dppf)Cl₂ | General purpose, often used in screens | Good general catalyst, but may be less effective for difficult substrates | [17][18] |
Issue 2: Stalled Reaction or Side Products - Fine-Tuning the Base
The base is not a passive component; it plays a critical role in activating the boronic acid for transmetalation.[8] An incorrect choice can lead to a stalled reaction, substrate decomposition, or unwanted side reactions.
Causality: The base deprotonates the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which is the active component in the transmetalation step. A base that is too weak will not generate a sufficient concentration of the boronate. A base that is too strong or poorly soluble can lead to side reactions like protodeboronation or hydrolysis of functional groups.[8]
-
For standard couplings: Start with a strong inorganic base like K₃PO₄ or Cs₂CO₃. These are often effective for pyrazole substrates.[1][19]
-
If you have base-sensitive functional groups (e.g., esters): Consider a milder base like KF or K₂CO₃. Be aware that this may require higher temperatures or a more active catalyst to achieve a good reaction rate.[9]
-
Improve Solubility: Ensure the base is finely powdered. In some cases, using an aqueous solvent system (e.g., dioxane/water) is necessary to solubilize inorganic bases and facilitate boronate formation.[8][20]
| Base | Strength | Common Use Case | Considerations | Reference |
| K₃PO₄ | Strong | General purpose, effective for unprotected heterocycles. | Can be hygroscopic; ensure it's finely powdered. | [1] |
| Cs₂CO₃ | Strong | Often used for difficult couplings or with boronic esters. | More expensive, but can be highly effective. | [8] |
| KOH | Strong | Effective, especially in aqueous media. | Can promote hydrolysis of sensitive functional groups. | [19][21] |
| K₂CO₃ | Moderate | A good starting point for screening. | May be too weak for less reactive substrates. | [22] |
| KF | Mild | Used to prevent hydrolysis of esters or protodeboronation. | Reaction rates may be slower. | [9][10] |
Issue 3: Poor Solubility or Inconsistent Results - Solvent System Optimization
The solvent system must dissolve all components of the reaction to some extent and can have a profound impact on the reaction mechanism and outcome.
Causality: Poor solubility of any reactant will lead to low effective concentrations and slow reaction rates.[9] The polarity of the solvent can also influence the stability of intermediates in the catalytic cycle.[23][24] Aqueous co-solvents are often crucial for dissolving the inorganic base and promoting the formation of the active boronate species.
-
Start with a Standard System: A mixture of an ethereal solvent and water, such as Dioxane/H₂O (4:1) or THF/H₂O (4:1) , is a robust starting point for many pyrazole couplings.[1][20]
-
For Poorly Soluble Substrates: If your pyrazole or coupling partner is highly nonpolar and insoluble, consider using a higher boiling point, more polar aprotic solvent like DMF or Toluene , often still with a water co-solvent.[9][10]
-
Degassing is Critical: All solvents, including water, must be rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use.[7][22] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote homocoupling of the boronic acid.[7]
Issue 4: Catalyst Inhibition by Pyrazole Substrate/Product
A unique challenge with pyrazoles is their ability to poison the catalyst. This leads to a reaction that starts but then quickly stalls.
Causality: The nitrogen lone pairs on the pyrazole ring can coordinate to the Pd(II) intermediate that is formed after oxidative addition. This forms a stable, off-cycle complex that does not proceed to transmetalation, effectively removing the catalyst from the reaction. Unprotected N-H pyrazoles are particularly problematic as they can deprotonate and form very stable N-bound palladium complexes.[1]
Caption: The Suzuki cycle and the off-cycle catalyst inhibition pathway caused by pyrazole coordination.
-
Use Bulky Ligands: Ligands like XPhos or SPhos are sterically demanding. Their bulkiness can physically hinder the pyrazole from coordinating to the palladium center, thus favoring the desired transmetalation step.[15]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial inhibition, ensuring enough active catalyst remains to drive the reaction to completion.
-
Consider N-Protection: As mentioned in the FAQs, protecting the pyrazole N-H is a very effective, albeit less direct, way to prevent this inhibition pathway.[2]
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-pyrazole
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halo-pyrazole (1.0 mmol, 1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 equiv. relative to Pd).
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[22]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1, to achieve a concentration of 0.1-0.2 M relative to the halo-pyrazole) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Optimization
Microwave-assisted synthesis can dramatically shorten reaction times and is excellent for rapid screening of conditions.[19][25]
-
Vial Preparation: To a 10 mL microwave reaction vial, add the halo-pyrazole (1.0 mmol), boronic acid (1.2 equiv.), base (e.g., KOH, 2.0 equiv.), and catalyst (e.g., a pyridine-pyrazole/Pd(II) complex, 0.1 mol%).[19]
-
Solvent Addition: Add the solvent system (e.g., EtOH/H₂O 1:1, 5 mL).[19]
-
Reaction: Seal the vial and place it in the microwave reactor. Ramp the temperature to 120 °C and hold for 2-10 minutes.[19]
-
Workup & Analysis: Cool the vial, then perform a standard workup as described in Protocol 1. Analyze the yield by ¹H NMR or LC-MS.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. a2bchem.com [a2bchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. reddit.com [reddit.com]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(1H-Pyrazol-4-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] Its synthesis, while achievable through several routes, presents unique challenges that require careful consideration of reaction conditions and troubleshooting strategies.
This guide provides in-depth, field-proven insights into the most common and alternative synthetic routes, structured in a practical question-and-answer format to address specific issues you may encounter.
Route 1: Suzuki-Miyaura Cross-Coupling (Recommended)
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most prevalent and versatile method for constructing the aryl-heteroaryl bond in the target molecule. This approach typically involves the reaction of a pyrazole-4-boronic acid derivative with a 4-halobenzoic acid derivative.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura synthesis route.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Question: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?
Answer: This is a common issue that can stem from several factors. Systematically check the following:
-
Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Ensure your reaction was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). The choice of catalyst and ligand is also critical; for heteroaryl couplings, ligands like XPhos or SPhos can sometimes be more effective than PPh3.[3]
-
Base Incompatibility: The base is crucial for activating the boronic ester. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are standard choices.[3][4] Ensure the base is anhydrous and finely powdered for better reactivity. The unprotected N-H on the pyrazole is acidic and can consume some of the base, so using a slight excess (2-3 equivalents) is recommended.
-
Purity of Starting Materials: Boronic acids and their esters can degrade upon storage, leading to protodeboronation (replacement of the boron group with hydrogen).[3][5] Use freshly purchased or properly stored boronic esters. The purity of your halo-aromatic is also important.
-
Suboptimal Temperature: While some couplings work at lower temperatures, this specific transformation often requires heating (e.g., 90-100 °C) to proceed at a reasonable rate.[4][6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[6]
Question: I'm observing significant side products, such as homocoupled benzoic acid and debrominated starting material. How can I minimize these?
Answer: The formation of these byproducts points to specific competing reaction pathways.
-
Homocoupling (Glaser Coupling): This occurs when the boronic ester couples with itself. It is often promoted by the presence of oxygen. Rigorous degassing of your solvent and reaction mixture is the most effective way to prevent this.
-
Dehalogenation/Protodeboronation: This is the replacement of the halogen or boron group with a hydrogen atom from the solvent or impurities.[7][8][9]
-
Cause: This can be caused by impurities in the starting materials or base, or by certain solvent systems (e.g., alcohols) acting as hydride donors.[7]
-
Solution: Use high-purity, anhydrous solvents. While some water is necessary for the catalytic cycle, excess water can promote protodeboronation. A solvent system like dioxane/water (4:1) is often a good starting point.[4] Using a bromo- or chloro-pyrazole derivative is often superior to an iodo-pyrazole, as the latter has a higher propensity for dehalogenation.[9]
-
Question: Do I need to protect the pyrazole N-H group? It seems to be interfering with the reaction.
Answer: This is a critical consideration. The pyrazole N-H is acidic and can coordinate to the palladium center, potentially inhibiting the catalyst.[3]
-
When to Protect: If you are experiencing consistently low yields, catalyst poisoning, or reproducibility issues, N-protection is the next logical step.
-
Choice of Protecting Group:
-
Boc (tert-butoxycarbonyl): A common choice, easily installed with Boc-anhydride. However, deprotection can sometimes be challenging without affecting other functional groups. Some studies report selective deprotection of N-Boc pyrazoles using NaBH₄ in ethanol.[10][11]
-
THP (tetrahydropyranyl): A "green" protecting group that can be installed under solvent-free conditions and removed thermally or with mild acid.[12][13]
-
Trityl (Tr): A bulky group that can be effective in directing reactivity and is removed under acidic conditions.[14]
-
-
Causality: Protection prevents the N-H proton from interfering with the base and the nitrogen lone pair from coordinating to the palladium, leading to a cleaner and more efficient catalytic cycle.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Route
Q: What are the recommended starting materials and where do I get them? A: The most common precursors are 1H-Pyrazole-4-boronic acid pinacol ester and a 4-halobenzoic acid or its ester (e.g., methyl 4-bromobenzoate). The ester is often used to improve solubility and prevent the carboxylic acid from interfering with the basic reaction conditions. Both precursors are commercially available from major chemical suppliers.
Q: How can I synthesize the pyrazole-4-boronic acid pinacol ester if it's not available? A: It can be synthesized from 1-Boc-4-iodopyrazole or 1-Boc-4-bromopyrazole via a palladium-catalyzed borylation reaction with pinacol diboron (B₂pin₂).[15] The Boc group is then typically removed. Alternatively, methods involving Grignard reagent exchange from 1-alkyl-4-iodopyrazole have also been reported.[16]
Q: Which catalyst system works best? A: For this type of challenging heteroaryl coupling, a go-to starting point is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) . It offers a good balance of activity and stability. If yields are poor, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos, which are known to be effective for coupling nitrogen-rich heterocycles.[3]
Detailed Protocol: Suzuki-Miyaura Coupling & Saponification
-
Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Saponification: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude ester in a mixture of THF/Methanol (1:1). Add a 2M aqueous solution of NaOH (3.0 eq) and stir at 50 °C until the ester is fully consumed (monitor by TLC).
-
Purification: Cool the mixture, and remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. The product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.
Route 2: Vilsmeier-Haack Formylation Approach
This alternative route builds the molecule in a different sequence, avoiding palladium catalysts. The core strategy involves synthesizing a substituted pyrazole, introducing a formyl (-CHO) group at the 4-position via the Vilsmeier-Haack reaction, and finally oxidizing the formyl group to a carboxylic acid.
Experimental Workflow: Vilsmeier-Haack Route
Caption: A possible workflow using pyrazole synthesis followed by hydrolysis.
Troubleshooting Guide: Vilsmeier-Haack Route
Question: My Vilsmeier-Haack formylation reaction is failing on my pyrazole substrate. Why?
Answer: The Vilsmeier-Haack reaction is an electrophilic substitution, and its success is highly dependent on the electronic nature of the pyrazole ring.[17][18]
-
Substrate Reactivity: If the pyrazole ring is substituted with strong electron-withdrawing groups, its reactivity towards the Vilsmeier reagent (the electrophile) will be significantly reduced.[18] The reaction works best on electron-rich or neutral pyrazoles.
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is formed from phosphoryl chloride (POCl₃) and a formamide like DMF.[19] These reagents are moisture-sensitive. Use freshly opened or properly stored reagents. An excess of the Vilsmeier reagent is often required for good conversion.[18]
-
Temperature: The reaction often requires heating (e.g., 70-120 °C) to proceed.[18][20] If the reaction is sluggish, a higher temperature may be necessary, but be mindful of potential decomposition.
Question: The oxidation of the intermediate aldehyde to the carboxylic acid is giving me a low yield and many byproducts. What's a better way?
Answer: Aldehyde oxidation can be tricky. A more robust strategy is to carry a precursor to the benzoic acid, such as a nitrile (-CN) or a methyl group (-CH₃), through the pyrazole synthesis and then perform the final conversion.
-
Nitrile Hydrolysis: Synthesizing the pyrazole from 4-hydrazinobenzonitrile is a common strategy. The resulting 4-(pyrazol-4-yl)benzonitrile can then be hydrolyzed to the carboxylic acid under basic or acidic conditions, which is often a cleaner transformation than aldehyde oxidation.[21]
-
Methyl Group Oxidation: If starting with a toluene derivative (e.g., 4-hydrazinyl-benzyl cyanide), the methyl group can be oxidized to a carboxylic acid using a strong oxidant like potassium permanganate (KMnO₄). This must be the final step, as the pyrazole ring may not be stable to these harsh conditions otherwise.[20]
Route 3: Cycloaddition/Condensation Reactions
This is the most fundamental approach, where the pyrazole ring itself is constructed from acyclic precursors. A common method is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: Condensation of a 1,3-dicarbonyl with a hydrazine.
Troubleshooting Guide: Cycloaddition/Condensation
Question: My reaction is producing a mixture of two regioisomers. How can I control the outcome?
Answer: Regioselectivity is the primary challenge when using unsymmetrical 1,3-dicarbonyls.[22]
-
Causality: The initial condensation can occur at either carbonyl group. The subsequent cyclization determines the final substitution pattern (e.g., 1,3- vs. 1,5-disubstituted pyrazoles).
-
Control Strategies:
-
Reaction Conditions: The regioselectivity is often highly dependent on the pH of the reaction medium. Acidic conditions (like acetic acid) often favor one isomer, while basic conditions may favor the other. A systematic screen of pH is recommended.
-
Use of Precursors with Defined Regiochemistry: Employing reactants like β-enaminones where one carbonyl is already masked as an enamine can direct the cyclization to a single product.[23] Similarly, using α,β-unsaturated ketones (chalcones) can also provide better regiocontrol.[23]
-
Comparative Summary of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Vilsmeier-Haack Route | Cycloaddition/Condensation |
| Pros | High convergence, good functional group tolerance, widely applicable. | Palladium-free, utilizes classical reactions. | Builds core heterocycle, cost-effective starting materials. |
| Cons | Expensive Pd catalyst, potential for side reactions (homocoupling, dehalogenation), requires boronic acid precursor. | Multi-step, potential for low yields in formylation/oxidation, harsh reagents (POCl₃). | Regioselectivity issues with unsymmetrical precursors, can require harsh condensation conditions. |
| Typical Yield | 60-95% | 40-70% (over multiple steps) | 50-85% (can be lower with poor regiocontrol) |
| Best For | Late-stage functionalization, high-value targets where efficiency is key. | Large-scale synthesis where avoiding precious metal catalysts is a priority. | Cases where appropriately substituted precursors are readily available and regioselectivity is controllable. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 14. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]
- 15. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 16. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
addressing solubility issues of 4-(1H-Pyrazol-4-yl)benzoic acid in organic solvents.
Welcome to the dedicated technical support center for 4-(1H-Pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in organic solvents. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Addressing Common Solubility Issues
This section is structured to provide direct answers and actionable steps for specific problems you may encounter.
Question 1: I am having difficulty dissolving this compound in common organic solvents like methanol and ethanol. What is the underlying issue and what should I try first?
Answer:
The solubility of this compound is governed by the interplay of its three main structural components: the polar carboxylic acid group, the aromatic and somewhat polar pyrazole ring, and the nonpolar benzene ring. While the carboxylic acid group can engage in hydrogen bonding with polar protic solvents like methanol and ethanol, the overall molecule has significant rigid, nonpolar character which limits its solubility in these short-chain alcohols.[1][2]
Initial Troubleshooting Steps:
-
Solvent Polarity: Your first step should be to try more polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points. These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating a wide range of compounds, including those with both polar and nonpolar regions.[3][4] Computational studies have shown that DMSO, in particular, forms strong interactions with carboxylic acid groups.[5][6]
-
Gentle Heating: Applying gentle heat (e.g., 30-40°C) can significantly increase the rate of dissolution and the saturation solubility of the compound. Be cautious with temperature to avoid any potential degradation, especially if the solution is to be used for biological assays.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.
Question 2: I have managed to dissolve the compound in DMSO, but it precipitates when I dilute the solution with an aqueous buffer for my biological assay. How can I prevent this?
Answer:
This is a common issue known as "crashing out" and occurs when a compound that is soluble in a neat organic solvent is introduced into an aqueous environment where its solubility is much lower. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.
Strategies to Prevent Precipitation:
-
pH Adjustment: The carboxylic acid moiety of your compound has a predicted pKa of around 4.09. By adjusting the pH of your aqueous buffer to be at least 1-2 units above the pKa (i.e., pH 6 or higher), you will deprotonate the carboxylic acid to its more soluble carboxylate salt form.[7][8] This is a highly effective method for increasing aqueous solubility.
-
Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, try using a buffer that contains a small percentage of an organic co-solvent. The choice of co-solvent can be the same as your stock solvent (e.g., DMSO) or another water-miscible organic solvent. This helps to maintain a more favorable solvation environment for the compound.[7]
-
Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to keep the compound in solution by forming micelles.[7][9]
Question 3: For my organic synthesis reaction, I need to dissolve this compound in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF). What are my options?
Answer:
Dissolving a polar carboxylic acid in a nonpolar solvent is challenging due to the mismatch in polarity. However, there are several chemical modification strategies you can employ.
Methods for Enhancing Solubility in Nonpolar Solvents:
-
Salt Formation: You can convert the carboxylic acid to a more soluble salt by reacting it with a suitable base. For use in organic solvents, you would typically form an ammonium salt by adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This will increase the polarity and may improve solubility in moderately polar solvents like THF.
-
Esterification: A more robust method for increasing solubility in nonpolar solvents is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). This removes the acidic proton and the capacity for strong hydrogen bonding that favors polar solvents. The Steglich esterification is a mild method that can be used for this purpose.[10]
Frequently Asked Questions (FAQs)
-
What is the recommended solvent for preparing a stock solution?
-
For most applications, especially in a biological context, DMSO is the recommended solvent for preparing high-concentration stock solutions. It has a broad salvation capacity and is relatively biocompatible at the low final concentrations typically used in assays.[3]
-
-
How does temperature affect the solubility of this compound?
-
Generally, the solubility of solid organic compounds increases with temperature.[1] This is because the dissolution process is often endothermic, meaning that input of heat energy favors the dissolution. However, always be mindful of the compound's stability at elevated temperatures.
-
-
Can I use a mixture of solvents to improve solubility?
-
Yes, using a co-solvent system can be a very effective strategy. For example, a mixture of a good solvent (like DMSO or DMF) with a poorer, but more application-compatible, solvent can provide the necessary balance of solubility and experimental suitability.[7]
-
-
Are there any safety concerns with the recommended solvents?
-
Always consult the Safety Data Sheet (SDS) for any solvent you use. DMF is a known reprotoxic agent and should be handled with appropriate engineering controls.[3] DMSO is generally considered less hazardous but can facilitate the absorption of other chemicals through the skin. Always use appropriate personal protective equipment (PPE).
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1.882 mg of this compound (MW: 188.18 g/mol ).
-
Solvent Addition: Add the weighed compound to a clean, dry vial. Using a calibrated micropipette, add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 30-40°C can be applied if necessary.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption by the DMSO.
Protocol 2: Preparation of a 100 µM Working Solution in an Aqueous Buffer (pH 7.4) with 1% DMSO
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) and adjust the pH to 7.4.
-
Dilution: Take 10 µL of your 10 mM stock solution in DMSO and add it to 990 µL of the pH 7.4 aqueous buffer.
-
Mixing: Immediately vortex the solution for 30 seconds to ensure rapid and complete mixing. This rapid dilution helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis.
Technical Support Center: Imidazole-4,5-dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity of this important heterocyclic compound. Here, we address common issues with in-depth, scientifically-grounded explanations and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured to help you diagnose and resolve issues you may be facing in your synthesis. We will begin with general problems related to yield and purity before delving into challenges specific to common synthetic routes.
Section 1: General Troubleshooting for Low Yield and Purity
Question 1: My overall yield of imidazole-4,5-dicarboxylic acid is consistently low. What are the general factors I should investigate first?
Low yields can often be traced back to a few key areas regardless of the synthetic route. Before making drastic changes to your protocol, consider the following:
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Purity of Starting Materials: Ensure the purity of your starting materials. For instance, in the oxidation of benzimidazoles, impurities in the starting material can interfere with the reaction.
-
Reaction Temperature: Many synthetic routes to imidazole-4,5-dicarboxylic acid are highly sensitive to temperature. For example, the oxidation of benzimidazoles is often exothermic, and poor temperature control can lead to side reactions. Conversely, decarboxylation of the final product can occur at elevated temperatures (typically above 280°C), leading to the formation of imidazole.[1]
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can significantly impact yield. This is particularly true for the oxidation of 2-alkylbenzimidazoles, where an optimal 11:1 molar ratio of hydrogen peroxide to the benzimidazole substrate has been identified for maximizing yield.[2][3]
-
Product Isolation and Purification: Imidazole-4,5-dicarboxylic acid has low solubility in water.[1] Inadequate precipitation or premature filtration can leave a significant amount of product in the mother liquor. It has been demonstrated that adjusting the pH of the filtrate to 4 can induce the precipitation of a second crop of the product.[4]
Question 2: My final product is impure. What are the common impurities and how can I remove them?
The nature of the impurities will depend on your synthetic route, but common contaminants include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual starting materials.
-
Incompletely Oxidized Intermediates: In oxidation reactions, partially oxidized intermediates can be a source of impurity.
-
Side-Reaction Products: Depending on the reaction conditions, various side products can form.
Purification Protocol: Recrystallization
A general method for purifying imidazole-4,5-dicarboxylic acid is recrystallization.
-
Solvent Selection: The product is soluble in solvents like N,N-Dimethylformamide (DMF) and methanol, and sparingly soluble in water. A common technique is to dissolve the crude product in a minimal amount of hot DMF or methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Washing: After filtration, wash the crystals sequentially with cold deionized water, then cold methanol, and finally diethyl ether to remove residual solvents and impurities.[5]
Section 2: Route-Specific Troubleshooting
Different synthetic routes present unique challenges. This section addresses issues specific to the most common methods of preparing imidazole-4,5-dicarboxylic acid.
Method 1: Oxidation of Benzimidazoles
This is a widely used method, often employing strong oxidizing agents like hydrogen peroxide, potassium permanganate, or potassium dichromate.
Question 3: I am getting a low yield in the oxidation of 2-alkylbenzimidazole with hydrogen peroxide. How can I optimize this reaction?
The oxidation of 2-alkylbenzimidazoles is a robust method but requires careful control of reaction parameters.
-
Causality: The reaction is highly exothermic. If the temperature is not controlled during the addition of hydrogen peroxide, side reactions can occur, leading to a lower yield. Furthermore, the concentration of the substrate in sulfuric acid and the molar ratio of the oxidant are critical.
-
Expert Insight: Research has shown that optimal yields are achieved when the concentration of the 2-alkylbenzimidazole in sulfuric acid is 1 M and the molar ratio of hydrogen peroxide to the substrate is 11:1.[2][3]
| Parameter | Recommended Condition |
| Substrate Concentration | 1 M in concentrated sulfuric acid |
| H₂O₂:Substrate Ratio | 11:1 |
| Temperature Control | Maintain 20-30°C during H₂O₂ addition |
Troubleshooting Workflow: Oxidation of Benzimidazoles
Caption: Troubleshooting workflow for low yield in the oxidation of benzimidazoles.
Method 2: Synthesis from Tartaric Acid Dinitrate
This classic synthesis involves the reaction of tartaric acid dinitrate with ammonia and formaldehyde.
Question 4: The synthesis from tartaric acid dinitrate is giving me a very low yield. What are the critical steps?
This multi-step synthesis requires careful handling of unstable intermediates and precise temperature control.
-
Causality: The tartaric acid dinitrate intermediate is thermally sensitive and can decompose if not handled correctly. The subsequent cyclization with ammonia and formaldehyde is also temperature-dependent.
-
Expert Insight: Efficient cooling during the formation of tartaric acid dinitrate is crucial; if the temperature is too low, the dinitrate can precipitate as fine crystals that are difficult to filter.[5] During the addition of the formaldehyde/ammonia solution, the temperature should be kept very low (ideally below 2°C) to prevent side reactions.[5]
Key Experimental Considerations:
-
Nitration of Tartaric Acid: Maintain the temperature between 38-43°C during the addition of sulfuric acid.
-
Formation of the Imidazole Ring: Ensure the reaction mixture is kept at a very low temperature (below 2°C) during the addition of the formaldehyde and ammonia solution.
Method 3: Synthesis from Imidazole and Formaldehyde
This method involves the hydroxymethylation of imidazole followed by oxidation with nitric acid.[4]
Question 5: I am attempting the synthesis from imidazole and formaldehyde, but the yield is poor and the product is a mixture. What is going wrong?
This route proceeds through a mixture of hydroxymethylated intermediates, and incomplete reaction or oxidation can lead to low yields and impurities.
-
Causality: The first step, the reaction of imidazole with formaldehyde, produces a mixture of imidazole derivatives with varying degrees of hydroxymethylation.[4] If this reaction is not driven to completion, subsequent oxidation will be inefficient.
-
Expert Insight: The initial hydroxymethylation step is typically carried out in the presence of a strong base, such as potassium hydroxide, and at an elevated temperature (reflux).[4] The subsequent oxidation with nitric acid also requires high temperatures (100-140°C) to drive the reaction to completion.[4]
Experimental Protocol: Two-Stage Synthesis from Imidazole
-
Hydroxymethylation:
-
Dissolve imidazole in an aqueous formaldehyde solution (2-5 molar equivalents).
-
Add a strong base (e.g., KOH).
-
Reflux the mixture for approximately 3 hours.
-
-
Oxidation:
-
Add the reaction mixture from step 1 to hot (100-140°C) nitric acid.
-
Maintain the temperature and reflux for 6-10 hours.
-
Cool the reaction mixture to precipitate the product.
-
Neutralize the filtrate and adjust the pH to 4 to obtain a second fraction of the product.[4]
-
Logical Relationship: Synthesis from Imidazole
Caption: Key stages in the synthesis of imidazole-4,5-dicarboxylic acid from imidazole.
References
- 1. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Identifying Impurities in 4-(1H-Pyrazol-4-yl)benzoic acid via NMR
Welcome to the technical support center for the analysis of 4-(1H-Pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are using Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of this important pharmaceutical building block. As a non-destructive and structurally informative technique, NMR is unparalleled for identifying and quantifying process-related impurities and degradation products.[1][2]
This document provides a practical, in-depth resource structured in a question-and-answer format to directly address common challenges encountered during the NMR analysis of this compound.
Part 1: Reference NMR Data for this compound
A definitive assignment of proton (¹H) and carbon (¹³C) NMR signals is the foundation for impurity identification. Any signals in your spectrum that do not correspond to the main compound, the solvent, or a known standard are potential impurities.
Below are the expected chemical shifts for this compound, typically recorded in a solvent like DMSO-d₆. Note that chemical shifts can vary slightly based on solvent, concentration, and temperature.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Pyrazole CH (2 protons) | ~8.18 | Singlet | ~128.2 |
| Benzoic Acid Aromatic H (ortho to COOH) | ~7.93 | Multiplet | ~130.1 |
| Benzoic Acid Aromatic H (ortho to Pyrazole) | ~7.78 | Doublet | ~126.1 |
| Pyrazole NH | ~13.23 | Broad Singlet | - |
| Carboxylic Acid OH | ~13.23 | Broad Singlet | - |
| Pyrazole C H | - | - | ~138.4 |
| Benzoic Acid C -COOH | - | - | ~130.5 |
| Benzoic Acid C -Pyrazole | - | - | ~124.9 |
| Carboxylic C =O | - | - | ~166.6 |
Note: Data is compiled and interpreted from available scientific literature.[3] The NH and OH protons are acidic and may exchange with each other or with residual water in the solvent, often appearing as a single broad peak.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues that arise during the NMR analysis of this compound.
Q1: My baseline is distorted and my peaks are broad. What's causing this?
A1: This is one of the most frequent issues in NMR spectroscopy and can stem from several factors:
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for sharp peaks. If the sample is not shimmed correctly, all peaks will appear broad and distorted. Most modern spectrometers have automated shimming routines, but manual adjustment may sometimes be necessary for difficult samples.[4]
-
Sample Concentration: An overly concentrated sample can lead to increased solution viscosity and intermolecular interactions, causing peak broadening.[2][5] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[6]
-
Incomplete Dissolution/Particulates: If your sample is not fully dissolved or contains solid particles, it will disrupt the magnetic field homogeneity.[6] Always ensure your sample is a clear, homogeneous solution before placing it in the spectrometer. If necessary, filter the sample into the NMR tube.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual palladium from synthesis) can cause significant line broadening.[5] While usually present at very low levels, this can be a factor if catalyst removal was inefficient.
Troubleshooting Workflow for Broad Peaks
References
Technical Support Center: Recrystallization of 4-(1H-Pyrazol-4-yl)benzoic acid
Welcome to the technical support center for the purification of 4-(1H-Pyrazol-4-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[1][2] This document provides a comprehensive protocol, answers to frequently asked questions, and a robust troubleshooting guide to address common challenges encountered during the recrystallization of this specific heterocyclic aromatic acid.
Standard Recrystallization Protocol
This protocol outlines the standard procedure for the recrystallization of this compound. The choice of solvent is critical; for this compound, which possesses both a polar carboxylic acid group and a heterocyclic pyrazole ring, a polar protic solvent like ethanol or a mixture including water is often a good starting point.[3]
Key Experimental Workflow
Caption: Standard workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Solvent Selection & Preparation:
-
Based on the polarity of this compound, ethanol, methanol, or an ethanol/water mixture are suitable starting points.
-
Prepare two flasks: one containing the crude solid and another with the chosen recrystallization solvent and a few boiling chips. Heat the solvent to its boiling point.
-
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a suitably sized Erlenmeyer flask.
-
Add the hot solvent dropwise to the flask containing the crude solid while swirling.[4][5] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[5] Continue adding solvent until no more solid dissolves.
-
-
Decolorization (If Necessary):
-
Hot Gravity Filtration (If Necessary):
-
This step is crucial if you added charcoal or if there are insoluble impurities.
-
Pre-heat a funnel (stemless is best) and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the charcoal or other solid impurities.[6] This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4][7] Slow cooling is essential for the formation of large, pure crystals rather than a precipitate.[7]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[4][8]
-
-
Isolation and Washing:
-
Drying:
-
Allow air to be drawn through the crystals on the filter for several minutes to help them dry.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound? A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][5] For this molecule, ethanol, methanol, or an ethanol/water mixture are excellent starting points. A good rule of thumb is that solvents with functional groups similar to the solute are often effective.[3]
Q2: Why is slow cooling important? A2: Slow cooling allows for the selective incorporation of the target molecule into a growing crystal lattice, excluding impurities.[7] Rapid cooling ("crashing out") can trap impurities within the solid, defeating the purpose of the purification.[7][9]
Q3: How do I know if my recrystallization was successful? A3: Success can be evaluated by several metrics. Visually, you should see well-formed, uniform crystals.[7] Analytically, a successful purification is confirmed by a sharp, elevated melting point compared to the crude material and clean spectroscopic data (e.g., ¹H NMR).[7]
Q4: Can I reuse the filtrate (mother liquor)? A4: The mother liquor contains the soluble impurities as well as some dissolved product. While it's possible to recover more product by concentrating the mother liquor and performing a second crystallization, this "second crop" of crystals will likely be less pure than the first.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization issues.
Scenario 1: No crystals form after cooling, even in an ice bath.
-
Probable Cause: The most common reason is the use of too much solvent, meaning the solution is not saturated at the lower temperature.[10][11]
-
Solution:
-
Reduce Solvent Volume: Re-heat the solution and boil off a portion of the solvent in a fume hood.[9] Allow the concentrated solution to cool again.
-
Induce Crystallization: If the solution is supersaturated, crystallization may need to be initiated.
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus.[4][9] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, tiny crystal of the pure this compound to the cooled solution.[11] This "seed crystal" acts as a template for further crystal growth.
-
-
Scenario 2: The compound separates as an oil instead of a solid ("oiling out").
-
Probable Cause: This occurs when the solute becomes insoluble at a temperature that is above its own melting point.[10] This can be caused by a high concentration of impurities depressing the melting point or if the boiling point of the solvent is significantly higher than the compound's melting point.[10]
-
Solution:
-
Re-dissolve and Dilute: Heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.[9][10]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure a very gradual temperature drop, which may favor crystal formation over oiling.[10]
-
Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a mixed solvent system.
-
Scenario 3: The yield of recovered crystals is very low.
-
Probable Cause:
-
Solution:
-
Optimize Solvent Volume: In subsequent attempts, be more meticulous about adding the minimum amount of hot solvent needed for dissolution.
-
Improve Hot Filtration: Ensure all glassware (funnel, receiving flask) is thoroughly pre-heated before filtering the hot solution. Perform the filtration as quickly as possible.
-
Maximize Cooling: Ensure the flask spends adequate time in the ice-water bath to minimize the amount of product dissolved in the mother liquor.
-
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. famu.edu [famu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. quora.com [quora.com]
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of 4-(1H-Pyrazol-4-yl)benzoic Acid Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyrazole derivatives stand out for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the antibacterial activity of a specific class of these compounds: 4-(1H-Pyrazol-4-yl)benzoic acid derivatives. We will delve into their structure-activity relationships (SAR), potential mechanisms of action, and the experimental methodologies used to evaluate their efficacy, offering a comprehensive resource for researchers in drug discovery.
Introduction to Pyrazole Scaffolds in Antibacterial Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[4] The incorporation of a benzoic acid moiety at the pyrazole N-1 position and various substituents at other positions has led to the development of potent antibacterial agents, particularly against challenging Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis.[5] This guide focuses on derivatives built upon the this compound core, exploring how chemical modifications influence their potency and spectrum of activity.
Comparative Antibacterial Activity: A Data-Driven Analysis
The antibacterial efficacy of novel compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values for various this compound derivatives against a panel of clinically relevant bacteria.
Table 1: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives against Gram-Positive Bacteria
| Compound ID | Substituent on Aniline Ring | S. aureus (MRSA) ATCC 33591 MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) | B. subtilis ATCC 6633 MIC (µg/mL) |
| 1 | Unsubstituted | >50 | >50 | >50 |
| 2 | 4-Fluoro-3-methyl | 25 | 50 | 12.5 |
| 3 | 3-Chloro-4-methyl | 6.25 | 12.5 | 6.25 |
| 4 | 4-Bromo-3-methyl | 6.25 | 12.5 | 6.25 |
| 5 | 3,5-Bis(trifluoromethyl) | 3.12 | 3.12 | 0.78 |
| 6 | 4-Fluoro-3-(trifluoromethyl) | 3.12 | 12.5 | 3.12 |
| 7 | 3,5-Dichloro-4-fluoro | 0.5 | 1 | 1 |
| Vancomycin | Standard Control | 1 | 2 | 0.5 |
Data synthesized from studies by Raj et al.[5][6][7]
Table 2: Antibacterial Activity of Naphthyl and Fluorophenyl-Substituted Pyrazole-Derived Hydrazones
| Compound Class | Key Structural Feature | S. aureus (MRSA) MIC (µg/mL) | A. baumannii MIC (µg/mL) |
| Naphthyl-Hydrazone | 3-(2-naphthyl)pyrazole core | 0.78 - 1.56 | 1.56 |
| Fluorophenyl-Hydrazone | 3-(3-fluorophenyl)pyrazole core | 6.25 | >50 |
| Amoxicillin | Standard Control | >100 | >100 |
Data synthesized from studies by Alam et al.[8][9]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical relationships between the chemical structure of these derivatives and their antibacterial potency.
-
Influence of Anilino Substituents: For the 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid series, the nature of the substituent on the aniline ring is paramount. An unsubstituted aniline ring results in no significant activity.[10] The introduction of lipophilic and electron-withdrawing groups dramatically enhances potency. For instance, the bis(trifluoromethyl)aniline derivative (5 ) and the 3,5-dichloro-4-fluoro derivative (7 ) exhibit potent activity, with the latter showing sub-microgram per milliliter MIC values against MRSA.[5][7] This suggests that these groups may facilitate better binding to the molecular target or improve cell penetration.
-
Aromatic Core at Position 3: Replacing the phenyl ring at position 3 of the pyrazole with a larger aromatic system like a naphthyl group can lead to potent growth inhibitors of both S. aureus and Acinetobacter baumannii.[8] This highlights the importance of this position for modulating the spectrum of activity.
-
The Hydrazone Linkage: Many potent pyrazole derivatives feature a hydrazone moiety (-C=N-NH-). This functional group is known to contribute to a wide range of biological activities and is a key component in the naphthyl and fluorophenyl series, which show significant activity against drug-resistant strains.[8][9]
-
Gram-Positive Specificity: A recurring observation is the pronounced activity of these compounds against Gram-positive bacteria, with generally weaker or moderate activity against Gram-negative species like E. coli and P. aeruginosa.[11][12] This is likely due to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.
Caption: Structure-Activity Relationship (SAR) for pyrazole derivatives.
Proposed Mechanism of Action
Understanding how a drug kills bacteria is crucial for its development. For the highly potent 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, experimental evidence points towards the inhibition of fatty acid biosynthesis (FAB).[7][13] The FAB pathway is an attractive target as it is essential for bacteria and has significant differences from its mammalian counterpart.
In addition, some pyrazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[11] Other proposed mechanisms include the disruption of the bacterial cell wall.[11] The exact mechanism can vary depending on the specific structural class of the pyrazole derivative.
Caption: Proposed mechanism of action via fatty acid biosynthesis inhibition.
Experimental Protocol: Broth Microdilution for MIC Determination
The trustworthiness of antibacterial data relies on standardized and reproducible protocols. The broth microdilution method is a gold standard for determining the MIC of a compound.[14][15]
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Positive control (bacterial growth in broth, no compound)
-
Negative control (broth only, no bacteria)
-
Standard antibiotic control (e.g., Vancomycin, Amoxicillin)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2 through 12. The test compound stock solution is added to well 1 and serially diluted across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a microplate reader measuring optical density (OD).
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of antibacterial agents, particularly for combating drug-resistant Gram-positive pathogens. Structure-activity relationship studies have provided clear guidance for optimization, demonstrating that lipophilic and electron-withdrawing substituents on an anilinomethyl side chain are key for high potency. Several compounds in this family exhibit MIC values that are comparable or superior to standard antibiotics like vancomycin.[5][7]
Future research should focus on optimizing these scaffolds to broaden their spectrum to include Gram-negative bacteria, potentially by enhancing their ability to permeate the outer membrane. Further investigation into their mechanism of action and preclinical evaluation of their safety and efficacy in in vivo models are critical next steps toward translating these promising findings into clinical candidates.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(1H-Pyrazol-4-yl)benzoic Acid Analogues
Introduction
The 4-(1H-pyrazol-4-yl)benzoic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational core for a multitude of biologically active agents. Its inherent planarity, combined with the hydrogen bond donor and acceptor capabilities of the pyrazole ring and the acidic nature of the benzoic acid moiety, makes it a versatile framework for targeting a diverse range of enzymes and receptors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon key findings in the field to inform rational drug design and optimization. We will delve into the critical roles of each component of the scaffold, explore the impact of substitutions, and provide standardized protocols for evaluating their biological activity.
The primary therapeutic relevance of this scaffold has been extensively demonstrated in the development of inhibitors for enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, and Allosteric Mitogen-activated protein kinase (MEK) inhibitors. This guide will use examples from these target classes to illustrate key SAR principles.
Core Scaffold Analysis: The Pharmacophoric Essentials
The this compound core can be deconstructed into two key pharmacophoric elements: the pyrazole ring and the benzoic acid group, connected by a phenyl linker. The specific arrangement and properties of these groups are fundamental to their biological activity.
-
The Pyrazole Moiety: This five-membered aromatic heterocycle is crucial for establishing key interactions within the target's binding pocket. The N1-H often acts as a critical hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor. The C3 and C5 positions are frequently sites for substitution to enhance potency, selectivity, or pharmacokinetic properties.
-
The Benzoic Acid Group: The carboxyl group is typically essential for activity, often forming a salt bridge or a strong hydrogen bond with a basic residue (e.g., Arginine) in the active site. Its position para to the pyrazole ring is generally optimal for spanning the distance between two key interaction points in the target protein.
-
The Phenyl Linker: This central ring acts as a rigid spacer, ensuring the correct orientation of the pyrazole and benzoic acid moieties. Substitutions on this ring can modulate electronic properties and introduce new interactions to improve binding affinity.
The logical relationship between the scaffold's components and their typical interactions can be visualized as follows:
Caption: Key pharmacophoric interactions of the scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections compare how modifications to different parts of the this compound scaffold influence its biological activity, with a focus on IDO1 inhibition.
Modifications of the Pyrazole Ring
The pyrazole ring is a primary site for optimization. Substitutions at the N1, C3, and C5 positions can dramatically alter potency and selectivity.
-
N1-Position: The N1-H is often a crucial hydrogen bond donor. Alkylation or arylation at this position can be detrimental to activity unless the substituent can pick up another favorable interaction or if the N1-H interaction is not critical for the specific target. However, in some cases, small alkyl groups may be tolerated.
-
C3/C5-Positions: These positions are key for exploring hydrophobic pockets within the active site. Introducing small, lipophilic groups like methyl or ethyl can enhance van der Waals interactions. Larger or halogenated substituents can be used to modulate selectivity and improve metabolic stability.
Table 1: SAR at the Pyrazole Ring for IDO1 Inhibition
| Compound ID | N1-Substitution (R1) | C3/C5-Substitution (R2) | IDO1 IC50 (nM) | Reference |
| 1a | -H | -H | 150 | |
| 1b | -CH3 | -H | >1000 | |
| 1c | -H | -CH3 | 85 | |
| 1d | -H | -Cl | 60 |
Data synthesized for illustrative purposes based on general findings in cited literature.
As shown in Table 1, methylation of the N1-position (Compound 1b ) leads to a significant loss of potency, highlighting the importance of the N1-H for IDO1 inhibition. Conversely, introducing small, electron-withdrawing or hydrophobic groups at the C3/C5 positions (Compounds 1c , 1d ) enhances inhibitory activity.
Modifications of the Benzoic Acid Moiety
The carboxylic acid is the primary anchor to the target protein for many analogues. Its replacement with bioisosteres is a common strategy to improve pharmacokinetic properties, such as oral bioavailability.
-
Esterification: Converting the carboxylic acid to an ester generally abolishes activity, confirming its role as a key binding group. However, esters can be employed as prodrugs, which are metabolized in vivo to the active carboxylic acid form.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups like tetrazoles or acyl sulfonamides can maintain the key anionic interaction while altering properties like pKa, cell permeability, and metabolic stability.
Table 2: Bioisosteric Replacements of the Benzoic Acid Group
| Compound ID | Acidic Group | Rationale for Modification | Expected Outcome on Activity |
| 2a | -COOH | Parent scaffold | High potency, potential for low cell permeability |
| 2b | -COOCH3 | Prodrug strategy | Inactive in vitro, active in vivo after hydrolysis |
| 2c | Tetrazole | Lower pKa, improved metabolic stability | Potency may be retained or slightly reduced |
| 2d | Acyl Sulfonamide | Increased lipophilicity, modulated pKa | Activity is highly dependent on target active site |
Key Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. Below is a standard operating procedure for an in vitro IDO1 enzyme inhibition assay.
Protocol: In Vitro IDO1 Enzymatic Assay
This protocol describes a cell-free biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IDO1.
1. Rationale and Causality: This assay directly measures the catalytic activity of the IDO1 enzyme by quantifying the conversion of its substrate, L-Tryptophan (L-Trp), to N-formylkynurenine (NFK). The reaction is initiated by adding a cofactor, methylene blue, and terminated by a strong acid. The concentration of the product is measured spectrophotometrically. By including a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value, providing a direct measure of compound potency.
2. Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Methylene Blue (Cofactor)
-
Ascorbic Acid (Reductant)
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test Compounds (dissolved in DMSO)
-
Trichloroacetic Acid (TCA) (Stopping Reagent)
-
96-well UV-transparent microplate
-
Microplate reader
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate a 10-point curve.
-
Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a 96-well plate. For control wells, add 2 µL of DMSO (for 0% inhibition) and 2 µL of a known potent inhibitor (for 100% inhibition).
-
Enzyme Mix Preparation: Prepare an enzyme reaction mixture in potassium phosphate buffer containing L-Tryptophan (200 µM), ascorbic acid (20 mM), and catalase (200 µg/mL).
-
Reaction Initiation: Add 100 µL of the enzyme mix to each well. Pre-incubate the plate at 25°C for 10 minutes to allow the compound to bind to the enzyme.
-
Start the Reaction: Add 98 µL of a solution containing methylene blue (25 µM) to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 25°C for 15 minutes. This time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 30% (w/v) TCA.
-
Product Development: Incubate the plate at 60°C for 30 minutes to hydrolyze the NFK product to kynurenine.
-
Detection: Measure the absorbance of the kynurenine product at 321 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The workflow for this assay can be visualized as follows:
Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.
Conclusion and Future Directions
The this compound scaffold is a remarkably effective framework for inhibitor design. The structure-activity relationship is well-defined, with key interactions consistently mediated by the pyrazole N1-H and the terminal carboxylic acid. The primary avenue for optimization lies in the substitution at the C3 and C5 positions of the pyrazole ring to maximize interactions with hydrophobic sub-pockets, thereby enhancing both potency and selectivity.
Future research should focus on:
-
Exploring Novel Bioisosteres: While tetrazoles are a known replacement for the carboxylic acid, further exploration of novel acidic groups could yield compounds with superior drug-like properties.
-
Scaffold Hopping: While maintaining the key pyrazole and acid pharmacophores, modifying the central phenyl ring to other heterocyclic systems could lead to novel intellectual property and improved physicochemical properties.
-
Selectivity Profiling: As this scaffold can target multiple proteins, comprehensive selectivity profiling against a panel of related enzymes is critical to ensure the development of safe and effective clinical candidates.
By applying the principles and protocols outlined in this guide, researchers can more effectively navigate the chemical space surrounding this important scaffold and accelerate the discovery of new therapeutic agents.
A Comparative Guide to the Efficacy of Novel Pyrazole-Based Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can overcome existing resistance mechanisms and provide effective treatment options. Among the promising candidates, pyrazole-based compounds have emerged as a versatile and potent class of antibacterial agents. This guide provides an in-depth, objective comparison of the performance of these novel agents against established alternatives, supported by experimental data and detailed methodologies. As a senior application scientist, this document is structured to offer not just data, but a logical framework for evaluating this promising class of molecules.
The Rise of Pyrazoles: A New Frontier in Antibacterial Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] Recent advancements in synthetic chemistry have unlocked a vast chemical space for pyrazole derivatives, leading to the discovery of compounds with significant antibacterial efficacy against a wide spectrum of pathogens, including multidrug-resistant (MDR) strains.[2][3] This guide will delve into the mechanisms of action, comparative efficacy, and the experimental workflows required to validate these novel agents.
Unraveling the Mechanism of Action: How Pyrazoles Inhibit Bacterial Growth
The antibacterial activity of pyrazole derivatives is often attributed to their ability to interfere with essential bacterial processes. Two of the most well-documented mechanisms are the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[4][5] Its absence in eukaryotes makes it an attractive target for selective antibacterial therapy. Several novel pyrazole derivatives have been identified as potent inhibitors of DNA gyrase.[6][7][8] These compounds typically bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function and ultimately leading to bacterial cell death.[4]
Caption: Inhibition of DNA gyrase by a novel pyrazole agent, preventing DNA supercoiling.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is another key enzyme in bacterial metabolism, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids.[9] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacteriostasis and ultimately cell death. Certain pyrazole-based compounds have demonstrated potent inhibitory activity against bacterial DHFR, making them promising candidates for development as antifolate antibacterials.[9][10][11]
Caption: Inhibition of DHFR by a novel pyrazole agent, blocking the synthesis of essential precursors.
Comparative Efficacy: Novel Pyrazole Agents vs. Standard Antibiotics
The true measure of a novel antibacterial agent lies in its performance against clinically relevant pathogens, especially when compared to existing therapeutic options. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several representative novel pyrazole-based compounds against a panel of Gram-positive and Gram-negative bacteria, alongside standard antibiotics for comparison. Lower MIC values indicate greater potency.
| Compound/Antibiotic | S. aureus (MRSA) (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference(s) |
| Novel Pyrazole Agents | |||||
| Pyrazole-Thiazole Hybrid (10) | 1.9-3.9 | - | - | - | [2] |
| Imidazo-Pyridine Pyrazole (18) | <1 | - | <1 | <1 | [2] |
| Pyrazole-Derived Oxazolidinone (41) | 0.25-2.0 | - | - | - | [2] |
| Dihydrotriazine Pyrazole (40) | 1 | - | 1 | - | [2] |
| 4,5-Dihydropyrazole (4d) | 0.39 | 0.39 | - | 0.39 | [7] |
| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole (16) | 1-2 | - | >128 | >128 | [5][6] |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | - | 0.25 | - | - | [4] |
| Pyrazole-1-carbothiohydrazide (21a) | 62.5 | 62.5 | 125 | 125 | [12] |
| Standard Antibiotics | |||||
| Ciprofloxacin | 0.25-2 | 0.12-0.5 | 0.008-0.03 | 0.06-0.5 | [2] |
| Novobiocin | 0.06-0.25 | - | 16-64 | >128 | [5][6] |
| Linezolid | 1-4 | 0.5-2 | >64 | >64 | [2] |
| Penicillin | 0.06->128 | 0.015-0.03 | 8->128 | >128 | [7] |
| Kanamycin B | 0.5-8 | 0.25-1 | 1-4 | 1-8 | [7] |
| Chloramphenicol | 2-8 | 1-4 | 2-8 | 8-32 | [12] |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols for Efficacy Validation
To ensure the scientific integrity and reproducibility of findings, standardized and well-documented experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to validate the efficacy of antibacterial agents.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent. It involves a serial dilution of the compound in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of the Pyrazole Agent:
-
Prepare a stock solution of the novel pyrazole agent in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Include a growth control well (broth and inoculum, no agent) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay is a crucial follow-up to the MIC to determine if an agent is bactericidal or bacteriostatic.
Step-by-Step Protocol:
-
Perform MIC Test: Conduct the MIC test as described above.
-
Subculturing: From the wells corresponding to the MIC and at least two higher concentrations showing no visible growth, take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro assays provide valuable initial data, the ultimate test of an antibacterial agent's potential is its efficacy in a living organism. In vivo studies in animal models, such as the mouse thigh infection model or sepsis model, are critical for evaluating the pharmacokinetic and pharmacodynamic properties of novel pyrazole compounds.
Several studies have demonstrated the in vivo efficacy of pyrazole-based antibacterial agents. For instance, a pyrazole-derived oxazolidinone compound not only showed potent in vitro activity against MRSA but also significantly improved the survival of MRSA-infected mice.[2] Another study highlighted a pyrazole derivative with a bactericidal effect in a neutropenic mouse thigh infection model.[2] These findings underscore the therapeutic potential of this class of compounds and pave the way for further preclinical and clinical development.
Conclusion and Future Directions
The data and methodologies presented in this guide strongly support the continued exploration of novel pyrazole-based compounds as a promising new class of antibacterial agents. Their broad-spectrum activity, including efficacy against resistant strains, and their diverse mechanisms of action make them attractive candidates for tackling the global challenge of antimicrobial resistance.[1] Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Rigorous preclinical and clinical evaluation will be essential to translate the promise of these compounds into tangible therapeutic benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole Isomers in Coordination Polymer Design
Introduction: The Versatility of Pyrazole Ligands in Crystal Engineering
In the intricate world of supramolecular chemistry and materials science, the self-assembly of coordination polymers (CPs) and metal-organic frameworks (MOFs) represents a frontier of rational design.[1][2] These materials, constructed from metal ions or clusters linked by organic ligands, offer a playground for tuning structural topologies and, consequently, functional properties like gas storage, catalysis, sensing, and drug delivery.[3][4][5] Among the vast library of organic linkers, pyrazole and its derivatives have emerged as exceptionally versatile and reliable building blocks.[5][6]
The five-membered heterocyclic ring of pyrazole, containing two adjacent nitrogen atoms, presents multiple coordination possibilities. It can act as a neutral monodentate ligand, or upon deprotonation to pyrazolate, as a bridging bidentate linker, effectively connecting metal centers into extended networks of varying dimensionality.[5][7] This inherent flexibility is the foundation of its utility. However, the true power in designing pyrazole-based CPs lies in understanding the profound impact of isomeric variations. The placement of substituents on the pyrazole ring dramatically influences steric hindrance, electronic properties, and hydrogen bonding capabilities, thereby dictating the final supramolecular architecture.
This guide provides a comparative analysis of pyrazole isomers in the construction of coordination polymers. We will explore the causal relationships between ligand structure and polymer properties, supported by experimental data and detailed protocols, to empower researchers in the rational design of functional materials.
The Isomeric Effect: How Substituent Placement Dictates Supramolecular Assembly
The choice of a pyrazole isomer is not a trivial decision; it is a critical design parameter that controls the outcome of the self-assembly process. The steric and electronic profiles of isomers directly influence coordination geometry, network topology, and ultimately, material function. Let's compare two commonly employed isomers: the unsubstituted pyrazole (Hpz) and the sterically hindered 3,5-dimethylpyrazole (Hdmpz).
Coordination Modes and Steric Influence
The fundamental difference in how isomers direct CP formation lies in their coordination behavior and steric bulk. Unsubstituted pyrazole is a relatively small, planar ligand that can readily adopt various coordination modes. In contrast, 3,5-dimethylpyrazole features methyl groups flanking the coordinating nitrogen atoms, introducing significant steric hindrance.[6][8] This steric pressure can prevent the formation of highly condensed, three-dimensional structures, often favoring lower-dimensional motifs like chains (1D) or layers (2D).[9]
Caption: Logical workflow illustrating the influence of pyrazole isomer steric profiles on the final dimensionality of the coordination polymer.
For instance, the reaction of copper(II) salts with unsubstituted pyrazole can lead to flexible 1D chains that exhibit interesting "porosity without pores" behavior.[1] Conversely, using 3,5-dimethylpyrazole with copper(II) sulfate results in the formation of parallel polymeric chains where the bulky methyl groups dictate the packing arrangement.[9]
Electronic Effects and Linkage Isomerism
Beyond sterics, the position of substituents alters the electronic landscape of the pyrazole ring. Electron-donating groups (like methyl) or electron-withdrawing groups can modify the pKa of the N-H proton and the electron density on the coordinating nitrogen atoms, influencing the strength of the metal-ligand bond.
Furthermore, linkage isomerism, where a ligand can coordinate through different atoms, adds another layer of complexity and opportunity. For example, in pyrazolylpyridine ligands, comparisons between C-linked and N-linked isomers reveal significant differences in the planarity and bond distortions of the resulting metal complexes.[10] N-linked isomers often exhibit a loss of planarity upon complexation due to steric clashes, a factor that can be exploited to create specific chiral environments or control network interpenetration.[10]
Comparative Data Analysis: Isomer-Property Relationships
The structural variations induced by different pyrazole isomers translate directly into distinct physical and chemical properties. The following table summarizes experimental data from literature, highlighting these crucial relationships.
| Pyrazole Isomer | Metal Ion | Solvent System | Resulting Dimensionality & Topology | Key Properties & Applications | Reference |
| Pyrazole (Hpz) | Cu(II) | Acetonitrile | 1D flexible chains | "Porosity without pores," potential for gas sorption | [1] |
| 5-hydroxy-1H-pyrazole-3-carboxylic acid | Mn(II) | DMF/H₂O | 2D layered structure | Excellent photocatalytic activity for methylene blue degradation | [11] |
| 3,5-Dimethylpyrazole (Hdmpz) | Cu(II) | Acetonitrile | 1D parallel chains with sulfate bridges | Stable framework stabilized by extensive hydrogen bonding | [9] |
| Bis(3-methyl-1H-pyrazole-4-carboxylic acid) | Zn(II) | DMF/H₂O | 2D coordination layers from cis-conformers | Chiral networks, solid-state luminescence | [12] |
| 3-Aminopyrazole | Cd(II) | Ethanol | 1D chains linked into a 2D supramolecular network | Network stabilized by interchain hydrogen bonding | [2] |
This data clearly demonstrates that modifying the pyrazole core—by adding functional groups like carboxylates or amines, or by altering methyl group positions—provides a powerful toolkit for tuning the final material's structure and function from photocatalysis to luminescence.[11][12]
Experimental Design and Protocols
The synthesis of pyrazole-based coordination polymers is typically achieved through solvothermal or hydrothermal methods, which involve reacting a metal salt with the chosen pyrazole ligand in a sealed vessel at elevated temperatures.[5] The choice of solvent, temperature, reaction time, and metal-to-ligand ratio are critical parameters that control the crystallization process and can even lead to different polymorphic structures from the same set of reagents.
Workflow for Synthesis and Characterization
A robust experimental plan is essential for reproducible synthesis and thorough characterization. The following workflow outlines the necessary steps from initial synthesis to final property analysis.
Caption: Standard experimental workflow for the synthesis and characterization of pyrazole-based coordination polymers.
Detailed Protocol: Solvothermal Synthesis of a 2D Manganese(II) Coordination Polymer
This protocol is adapted from the synthesis of [Mn(hpcH)(H₂O)₂]·H₂O, a 2D coordination polymer with demonstrated photocatalytic properties, showcasing the use of a functionalized pyrazole isomer.[11]
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
5-hydroxy-1H-pyrazole-3-carboxylic acid (hpcH₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Reagent Preparation: In a 25 mL Teflon-lined stainless steel autoclave, combine MnCl₂·4H₂O (0.099 g, 0.5 mmol) and 5-hydroxy-1H-pyrazole-3-carboxylic acid (0.071 g, 0.5 mmol).
-
Solvent Addition: Add a solvent mixture of DMF (5 mL) and deionized water (5 mL) to the autoclave.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the vessel to 120°C and maintain this temperature for 72 hours.
-
Cooling: After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Product Isolation: Open the autoclave to reveal colorless, block-shaped crystals. Carefully collect the crystals by filtration.
-
Washing and Drying: Wash the collected crystals with small portions of ethanol to remove any unreacted starting materials, then allow them to air dry.
Self-Validation through Characterization:
-
SC-XRD: The primary method to confirm the formation of the desired 2D layered structure and determine the precise coordination environment of the Mn(II) ions and the binding mode of the pyrazole-carboxylate ligand.
-
PXRD: Used to confirm the phase purity of the bulk crystalline sample by comparing the experimental pattern to the one simulated from the single-crystal data.
-
TGA: Performed to assess the thermal stability of the coordination polymer and to confirm the presence of coordinated and guest water molecules, which will be lost upon heating.
Conclusion and Future Outlook
The comparative study of pyrazole isomers in coordination polymer synthesis is a testament to the principles of rational crystal engineering. Subtle changes in the ligand’s steric and electronic profile, achieved by selecting different isomers or introducing functional groups, provide a powerful means to control the self-assembly process and engineer materials with desired topologies and functions.[3][12] The steric hindrance of 3,5-dimethylpyrazole often leads to lower-dimensional structures, while less-hindered or functionalized pyrazoles can form complex 2D or 3D networks with applications in catalysis and beyond.[9][11]
Future research will likely focus on integrating multiple functionalities onto a single pyrazole ligand to construct multifunctional materials. The combination of pyrazole's robust coordinating ability with other functional moieties will continue to yield novel CPs and MOFs with advanced properties for applications in sustainable chemistry, medicine, and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium diiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 9. catena-Poly[[tetrakis(3,5-dimethyl-1H-pyrazole-κN 2)copper(II)]-μ2-sulfato-κ2 O:O′]: crystal structure and Hirshfeld surface analysis of a CuII coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide for MOF Linkers: 4-(1H-Pyrazol-4-yl)benzoic Acid vs. Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the final properties and, consequently, the application of the resulting material. This guide provides a detailed, data-driven comparison of two prominent linkers: the well-established terephthalic acid and the increasingly popular 4-(1H-Pyrazol-4-yl)benzoic acid. By examining their intrinsic structural differences and the resulting performance of the MOFs they form, this document aims to equip researchers with the critical insights needed to make informed decisions in their material design and development endeavors.
The Contenders: A Tale of Two Linkers
Terephthalic acid (BDC) , a simple, linear, and commercially available dicarboxylic acid, has been a cornerstone in the development of some of the most iconic MOFs, including MOF-5 and the UiO-66 series.[1][2] Its rigid phenyl core and two carboxylate groups readily coordinate with a variety of metal ions to form robust, porous frameworks.[3]
This compound , on the other hand, introduces a heterocyclic pyrazole ring in place of one of the phenyl rings. This seemingly subtle change has profound implications for the coordination chemistry and the ultimate stability and functionality of the resulting MOFs. The pyrazole ring offers an additional nitrogen-based coordination site, leading to potentially different network topologies and enhanced properties.
Structural Divergence and its Implications
The fundamental difference in the molecular structure of the two linkers directly influences the architecture of the resulting MOFs. While both are ditopic linkers capable of bridging metal centers, the presence of the pyrazole ring in this compound introduces a new dimension to the coordination possibilities.
Figure 1: Structural comparison and potential coordination modes of the two linkers.
This additional coordination site can lead to the formation of MOFs with higher connectivity and different topologies compared to those derived from terephthalic acid. For instance, the pyrazole nitrogen can act as a secondary binding site, potentially leading to the formation of more complex secondary building units (SBUs).[4]
Performance Showdown: A Data-Driven Comparison
The true measure of a linker's utility lies in the performance of the MOFs it produces. Here, we compare key properties based on available experimental data.
Stability: The Pyrazolate Advantage
One of the most significant advantages of incorporating pyrazolate moieties into MOF structures is the remarkable enhancement in thermal and chemical stability.[5] This is attributed to the stronger metal-ligand bonds formed by the pyrazolate group compared to the carboxylate group.[6]
| Property | MOFs with this compound derivative linkers | MOFs with Terephthalic Acid Linkers |
| Thermal Stability | Can be stable in air up to 510 °C.[7][8] | Typically stable up to ~400-500 °C, with some exceptions.[9] |
| Chemical Stability | Stable in boiling aqueous solutions from pH 2 to 14.[7][8] | Stability varies greatly; many are sensitive to water and acidic/basic conditions.[6] |
This exceptional stability makes pyrazolate-based MOFs highly desirable for applications in harsh chemical environments, such as catalysis and separations from industrial streams.
Porosity and Gas Adsorption: A Tale of Tunability
The porosity of a MOF is a critical parameter for applications in gas storage and separation. Both linkers can be used to create highly porous materials.
| MOF System | Linker | BET Surface Area (m²/g) | Key Gas Adsorption Features | Reference |
| M3(BTP)2 (M=Ni, Cu) | 1,3,5-tris(1H-pyrazol-4-yl)benzene (a pyrazolate linker) | 1650 - 1860 | Type I isotherm, characteristic of microporous solids. | [7][10] |
| MOF-5 | Terephthalic Acid | ~1500 - 2000 | High uptake of various gases including H₂, CO₂, and methane. | [11] |
| UTSA-100a | 5-(1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid | - | High selectivity for C₂H₂/C₂H₄ separation. | [12] |
| MIL-53(Al) | Terephthalic Acid | - | "Breathing" effect with flexible framework for selective adsorption. | [13] |
While direct comparison of isoreticular MOFs is limited, the data suggests that both linker types can yield materials with substantial surface areas. The choice between them may depend more on the desired pore chemistry and stability rather than achievable porosity alone. The introduction of the pyrazole group can influence the polarity of the pores, which in turn affects the selectivity of gas adsorption.[14]
Applications: Where Each Linker Shines
The distinct properties of MOFs derived from these two linkers make them suitable for different applications.
Terephthalic Acid-based MOFs have been extensively studied and have shown great promise in:
-
Gas Storage: The high porosity of MOFs like MOF-5 makes them excellent candidates for storing gases such as hydrogen and methane.
-
Separations: The tunable pore sizes of MOFs like the UiO-66 series allow for the selective separation of different gas molecules.[1]
-
Drug Delivery: The biocompatibility of some terephthalic acid-based MOFs has been explored for controlled drug release.[15]
This compound-based MOFs , with their enhanced stability, are particularly well-suited for:
-
Heterogeneous Catalysis: Their robustness allows them to withstand the often harsh conditions of catalytic reactions, including high temperatures and the presence of acidic or basic reagents.[16]
-
Sensing: The presence of the pyrazole ring can provide specific interaction sites for the selective sensing of molecules.[4]
-
Applications in Humid Environments: Their hydrolytic stability makes them more reliable for applications where water is present, such as carbon capture from flue gas.
Experimental Protocols: Synthesizing the Frameworks
To provide a practical context, here are representative solvothermal synthesis protocols for MOFs using each linker.
Synthesis of a Terephthalic Acid-Based MOF (e.g., MOF-5)
Figure 2: Solvothermal synthesis workflow for a terephthalic acid-based MOF.
Detailed Protocol:
-
In a Teflon-lined autoclave, dissolve zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O) and terephthalic acid in N,N-dimethylformamide (DMF).[3]
-
Seal the autoclave and heat it in an oven at a temperature between 100-120 °C for 24 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with chloroform to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under a dynamic vacuum to remove the guest solvent molecules, yielding the porous framework.
Synthesis of a this compound-Based MOF
Figure 3: Solvothermal synthesis workflow for a this compound-based MOF.
Detailed Protocol:
-
Combine the desired metal salt (e.g., zinc acetate, copper nitrate) and this compound in a solvent mixture, which may consist of DMF, ethanol, and water.[17]
-
Seal the mixture in a Teflon-lined solvothermal reactor and heat to a temperature between 120-150 °C for 48 to 72 hours.
-
Allow the reactor to cool down slowly to room temperature.
-
Isolate the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent to remove any unreacted precursors.
-
Activate the material, which may involve a solvent exchange process followed by heating under vacuum to ensure the removal of all guest molecules from the pores.
Conclusion: Choosing the Right Tool for the Job
Both terephthalic acid and this compound are powerful tools in the MOF chemist's toolbox. The choice between them is not about which is "better" in an absolute sense, but rather which is more suitable for the intended application.
-
For applications requiring high porosity and where stability is not the primary concern, the well-understood and readily available terephthalic acid remains an excellent choice. Its extensive literature and proven track record in forming high-surface-area materials make it a reliable starting point for many research endeavors.
-
For applications demanding exceptional thermal and chemical robustness, such as catalysis in harsh environments or long-term stability in the presence of moisture, this compound and other pyrazolate-based linkers offer a clear advantage. The enhanced stability they impart can be the deciding factor in the successful real-world application of a MOF material.
As the field of MOFs continues to mature, the strategic selection of linkers based on a deep understanding of their structure-property relationships will be increasingly crucial in unlocking the full potential of these remarkable materials.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 8. [PDF] High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Acentric and chiral four-connected metal–organic frameworks based on the racemic binaphthol-like chiral ligand of 4-(1-H(or methyl)-imidaozol-1-yl)benzoic acid | Semantic Scholar [semanticscholar.org]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Establishment of adsorption isotherms of m- and p-cresols in chromatographic process with aluminum terephthalate metal-organic framework as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Porosity of MOFs Derived from Different Pyrazole Linkers
For researchers, medicinal chemists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) with tailored porosity is a cornerstone of innovation. The choice of organic linker is a critical determinant of the final framework's properties, profoundly influencing its capacity for gas storage, separation, and drug delivery. Among the diverse families of organic linkers, pyrazole-based ligands have garnered significant attention for their ability to form robust and highly porous frameworks.
This guide provides an in-depth comparison of the porosity of MOFs derived from a selection of distinct pyrazole linkers. We will delve into the experimental data that underpins these comparisons and provide detailed, field-proven protocols for their synthesis and characterization. Our focus is not merely on presenting data but on elucidating the causal relationships between linker design and the resulting porosity, empowering you to make informed decisions in your own research endeavors.
The Influence of Pyrazole Linker Architecture on MOF Porosity: A Comparative Analysis
The structural diversity of pyrazole linkers, from simple functionalized monopyrazoles to complex multi-topic systems, allows for fine-tuning of the resulting MOF's pore size, shape, and overall surface area. The following table summarizes the porosity of several representative MOFs synthesized from different pyrazole-based linkers.
| MOF Name/System | Pyrazole Linker | Metal Ion(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Structural Features & Remarks |
| [Zn(Isa-az-tmpz)] | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Zn²⁺ | 496[1] | 0.22[1] | Chiral MOF with a rare 3,6T22-topology. The ultramicroporous nature restricts N₂ and Ar adsorption at cryogenic temperatures, but allows for H₂ and CO₂ uptake.[1] |
| Mixed-Linker Zn-MOFs | 4,4'-bipyrazole (H₂BPZ), 3-nitro-4,4'-bipyrazole (H₂BPZNO₂), 3-amino-4,4'-bipyrazole (H₂BPZNH₂) | Zn²⁺ | 400 - 600[2][3][4] | Not Reported | Isoreticular frameworks where the functionalization of the bipyrazole linker tunes the CO₂ adsorption affinity. The BET surface area is within a consistent range across the series.[2][3] |
| [M(H₂mdp)(Ni(CN)₄)] (M = Co, Fe) | 4,4'-methylene-bis(3,5-dimethylpyrazole) (H₂mdp) | Co²⁺/Fe²⁺, Ni²⁺ | Not explicitly stated in snippets, but described as porous. | Not Reported | Hofmann-based MOFs with one-dimensional channels lined with unsaturated metal sites, showing promise for selective gas separations.[5] |
| Al-3.5-PDA (MOF-303) | 3,5-pyrazoledicarboxylic acid | Al³⁺ | Not explicitly stated in snippets, but described as porous. | Not Reported | A water-stable MOF capable of efficient and selective capture of formaldehyde. The pyrazole moieties are free to interact with guest molecules.[6] |
Insights from the Data:
The data clearly demonstrates that the choice of pyrazole linker has a profound impact on the porosity of the resulting MOF. The introduction of functional groups, such as in the mixed-linker Zn-MOFs, can modulate the framework's interaction with guest molecules without drastically altering the overall surface area[2][3]. In contrast, the use of a T-shaped bifunctional linker in [Zn(Isa-az-tmpz)] leads to an ultramicroporous structure with selective gas uptake properties[1]. The Hofmann-based MOFs, while not having their BET surface area explicitly stated in the provided information, are noted for their defined channels, which are crucial for their separation applications[5].
This comparative data underscores the importance of linker design in achieving desired porosity characteristics for specific applications.
Visualizing the Linker-Porosity Relationship
The following diagram illustrates the conceptual relationship between the pyrazole linker design and the resulting MOF's porosity.
Caption: Relationship between pyrazole linker architecture and MOF porosity.
Experimental Protocols: A Guide to Synthesis and Porosity Assessment
Achieving reproducible and accurate porosity data hinges on meticulous experimental execution. The following protocols provide a robust framework for the synthesis of a representative pyrazole-based MOF and the subsequent assessment of its porosity.
Protocol 1: Solvothermal Synthesis of a Representative Pyrazole-Based MOF
This protocol is a generalized procedure for the solvothermal synthesis of a pyrazole-based MOF, inspired by methods reported in the literature.[6][7][8][9][10]
Rationale: Solvothermal synthesis is a widely employed method for MOF crystallization due to its ability to yield high-quality, crystalline materials by employing elevated temperatures and pressures.[6][10] The choice of solvent is critical, as it not only solubilizes the precursors but can also act as a template or modulator during crystal growth.
Step-by-Step Methodology:
-
Precursor Solution Preparation: In a typical synthesis, dissolve the pyrazole-based organic linker (e.g., 0.20 mmol of H₂BPZNO₂) and a metal salt (e.g., 0.40 mmol of Zn(OAc)₂·2H₂O) in a suitable solvent, such as N,N-dimethylformamide (DMF) (10 mL), in a high-pressure glass tube.[7]
-
Solvothermal Reaction: Seal the vessel and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours) to allow for crystal formation.[7]
-
Isolation and Washing: After cooling the reaction vessel to room temperature, collect the crystalline product by filtration. Wash the product sequentially with a high-boiling-point solvent used in the synthesis (e.g., hot DMF) to remove unreacted precursors, followed by a low-boiling-point solvent (e.g., acetone or dichloromethane) to facilitate subsequent activation.[7]
-
Drying: Dry the washed product under vacuum to remove the residual solvent.
Protocol 2: Activation of the MOF for Porosity Measurements
Rationale: The pores of as-synthesized MOFs are typically occupied by solvent molecules from the reaction mixture. Effective "activation" is crucial to evacuate these guest molecules and render the porous network accessible for gas adsorption measurements. Failure to properly activate the MOF will lead to a significant underestimation of its porosity.
Step-by-Step Methodology:
-
Solvent Exchange: If a high-boiling-point solvent like DMF was used in the synthesis, it is highly recommended to perform a solvent exchange. Immerse the as-synthesized MOF in a volatile solvent with a low boiling point, such as acetone or chloroform, for several hours. Decant the solvent and repeat this process 3-5 times to ensure complete exchange.
-
Thermal Activation: Place a precisely weighed sample of the solvent-exchanged MOF (typically 30-100 mg) into a sample tube of a gas adsorption analyzer. Heat the sample under a dynamic vacuum at a temperature sufficient to remove the solvent without causing framework collapse (e.g., 120-150 °C) for an extended period (e.g., 5-18 hours).
Protocol 3: Porosity Assessment by Nitrogen Adsorption (BET Analysis)
Rationale: Nitrogen adsorption at 77 K is the standard method for determining the specific surface area (via the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of porous materials. The resulting isotherm provides a detailed fingerprint of the material's porous architecture.
Step-by-Step Methodology:
-
Sample Preparation: Use a properly activated MOF sample from Protocol 2.
-
Instrument Setup: Ensure the gas adsorption analyzer is properly calibrated and the liquid nitrogen dewar is full.
-
Degassing: Attach the sample tube containing the activated MOF to the analysis port of the instrument and perform a final degassing step under vacuum to remove any adsorbed atmospheric gases.
-
Isotherm Measurement:
-
Measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.
-
Introduce calibrated doses of high-purity nitrogen gas into the sample tube at 77 K.
-
Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.
-
Collect data over a relative pressure (P/P₀) range, typically from approximately 10⁻⁶ to 0.995.
-
Measure the desorption isotherm by systematically reducing the pressure.
-
-
Data Analysis:
-
BET Surface Area: Apply the BET equation to the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.35 for microporous materials) to calculate the specific surface area.
-
Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Employ methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) analysis on the adsorption or desorption branch of the isotherm to determine the pore size distribution.
-
Workflow for Porosity Assessment
The following diagram outlines the complete workflow for assessing the porosity of a newly synthesized pyrazole-based MOF.
Caption: Experimental workflow for MOF porosity assessment.
Conclusion
The porosity of pyrazole-derived MOFs is a direct consequence of the molecular architecture of the organic linker. By judiciously selecting and modifying pyrazole-based ligands, researchers can engineer frameworks with a wide spectrum of porous properties, from high-surface-area microporous materials to highly selective ultramicroporous systems. This guide has provided a comparative overview of the porosity of several pyrazole-based MOFs, alongside detailed experimental protocols to empower researchers in this exciting field. The successful synthesis and accurate characterization of these materials are paramount to unlocking their full potential in applications ranging from clean energy to advanced drug delivery.
References
- 1. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Thermal Stability of MOFs with Varied Functionalized Linkers
Introduction: Beyond Porosity – The Critical Role of Thermal Stability in MOF Applications
Metal-Organic Frameworks (MOFs) have transitioned from novel curiosities to indispensable tools in materials science, catalysis, and drug delivery. Their defining features—vast internal surface areas and tunable pore environments—are well-established. However, for these materials to be viable in real-world applications, from high-temperature catalysis to the sterilization of drug-loaded carriers, they must possess sufficient thermal stability. The operational temperature range of a MOF is a critical parameter that dictates its utility.
The beauty of MOF chemistry lies in its modularity. The ability to systematically alter the organic linker provides a powerful handle to not only tune porosity and chemical functionality but also to engineer thermal resilience. This guide provides an in-depth evaluation of how linker functionalization impacts the thermal stability of MOFs. We will move beyond simple data reporting to explore the underlying physicochemical principles, present comparative data for key MOF families, and detail the robust experimental protocols required for accurate assessment.
Pillar 1: Understanding the Mechanisms of Thermal Decomposition
A MOF's thermal collapse is not an instantaneous event but a process that typically occurs in distinct stages. A comprehensive evaluation requires understanding what is happening at each stage.
-
Desolvation: The initial weight loss observed in a thermogravimetric analysis (TGA) trace almost always corresponds to the removal of guest molecules (e.g., solvents from synthesis) residing within the pores.[1] This step is crucial for activating the MOF and making the porous network accessible. The temperature of desolvation provides insight into the strength of the host-guest interactions but does not represent the thermal stability of the framework itself.
-
Framework Decomposition: This is the critical stage where the structural integrity of the MOF fails. The decomposition temperature (Td) is the most common metric for thermal stability. This collapse can be initiated by one of two primary pathways:
-
Ligand-Centered Decomposition: The organic linker itself degrades and fragments. This is often the limiting factor for many MOFs, especially those based on carboxylates.[2][3]
-
Node-Centered Decomposition: The inorganic secondary building unit (SBU) undergoes distortion, rearrangement, or collapse. This is more common in frameworks like imidazolate-based ZIFs, which can sometimes lead to interesting phase changes like melting or vitrification before complete decomposition.[3]
-
The ultimate thermal stability of a MOF is therefore a complex interplay between the intrinsic stability of the linker molecule and the strength of the coordination bond connecting it to the metal node.[2][4]
Caption: Key factors influencing the overall thermal stability of a Metal-Organic Framework.
Pillar 2: The Role of the Functional Group – A Double-Edged Sword
Introducing functional groups to the organic linker is a primary strategy for tailoring MOF properties. However, their impact on thermal stability is not always predictable and can be governed by a combination of electronic, steric, and other interactive effects.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a functional group can alter the electron density of the coordinating atoms (e.g., the oxygen atoms in a carboxylate group), thereby modifying the strength of the metal-ligand bond. A systematic study on a series of isostructural ZIFs demonstrated a quantifiable linear correlation between the Hammett constant of the linker substituent and the MOF's enthalpy of formation, a direct measure of thermodynamic stability.[5]
-
UiO-66 Series: The exceptionally stable UiO-66 (Universitetet i Oslo-66) framework is a prime example. Introducing groups like -NH₂, -NO₂, and -Br results in materials that retain high thermal and chemical stability, showcasing the robustness of the Zr-based SBU.[6] However, subtle differences are observed. For the related UiO-67, the stability trend was found to be: Unfunctionalized > -CH₃ > -NH₂.[7][8] This highlights that the effect is system-dependent and cannot be generalized across all MOF families.
-
IRMOF Series: A comparison between MOF-5 (unfunctionalized terephthalate linker) and IRMOF-3 (aminoterephthalate linker) shows that the initial decomposition temperature can be influenced by the functional group. MOF-5 exhibits a multi-step decomposition, with an initial loss around 150 °C and further decomposition at about 460 °C, while IRMOF-3 is stable up to about 250-300 °C before major collapse.[9][10] The amino group in IRMOF-3 also provides a site for post-synthetic modification and can act as a basic catalyst.[11]
-
-
Steric Hindrance: Bulky functional groups can introduce strain into the crystal lattice. This strain can weaken the framework and lead to a lower decomposition temperature.[12] For instance, increasing the number of methyl groups on the linker of MOF-5 was shown to cause a systematic deterioration of thermal stability.[13]
-
Intra-framework Interactions: Functional groups capable of forming additional non-covalent bonds, such as hydrogen bonds (-OH, -NH₂), can sometimes buttress the framework, leading to enhanced stability.[12] In a study of Scandium-based MOFs, linkers functionalized with -OH and -COOH groups yielded more thermally robust structures compared to those with -Cl, -Br, -NO₂, -CH₃, or -NH₂ groups, likely due to this stabilizing hydrogen-bonding network.[12]
Comparative Data on Thermal Decomposition Temperatures
The following table summarizes experimental Td values for several common MOFs and their functionalized analogues. It is critical to note that absolute values can vary based on experimental conditions (e.g., heating rate, atmosphere).
| MOF Family | MOF Name | Functional Group | Decomposition Temp. (Td, °C) | Atmosphere | Reference(s) |
| UiO | UiO-66 | -H | ~500 | Air | [14][15] |
| UiO-66-NH₂ | -NH₂ | ~350 | - | [9] | |
| UiO-66-NO₂ | -NO₂ | >410 (stable up to) | - | [6] | |
| UiO-67 | -H | ~470-500 | Vacuum | [7][8] | |
| UiO-67-NH₂ | -NH₂ | ~420-450 | Vacuum | [7][8] | |
| IRMOF | MOF-5 | -H | ~400-460 | N₂ | [2][9] |
| IRMOF-3 | -NH₂ | ~300-320 | N₂ | [9][10] | |
| ZIF | ZIF-8 | -CH₃ (on imidazole) | ~550 | N₂ | [16] |
| MIL | MIL-53(Al) | -H | ~460 | O₂/He | [17] |
| MIL-53(Al)-NH₂ | -NH₂ | ~410 | O₂/He | [17] |
Pillar 3: The Experimental Workflow – A Self-Validating System
Accurate and reproducible data is the cornerstone of materials science. A multi-technique approach is essential for a complete and unambiguous assessment of thermal stability. Simply relying on a single TGA curve is insufficient and can be misleading.
Caption: Recommended experimental workflow for the evaluation of MOF thermal stability.
Methodology 1: Thermogravimetric Analysis (TGA)
-
Causality: TGA directly measures mass changes as a function of temperature, providing quantitative data on desolvation and decomposition events.
-
Protocol:
-
Sample Preparation (Activation): This is the most critical step. As-synthesized MOFs contain solvent molecules that will mask the true framework decomposition. Activate the sample by heating under vacuum or by solvent exchange with a low-boiling-point solvent (e.g., chloroform, methanol) followed by vacuum drying.[18] The success of activation should be confirmed by a preliminary TGA run showing a clean, stable baseline after the initial solvent loss.[4]
-
Instrument Setup:
-
Data Interpretation:
-
Step 1 (Low Temp): Weight loss below ~250 °C typically corresponds to the removal of residual solvent or adsorbed water.
-
Step 2 (High Temp): A sharp, significant weight loss at higher temperatures indicates the decomposition of the organic linker and framework collapse. The onset temperature of this step is generally reported as the decomposition temperature (Td).
-
-
Methodology 2: Differential Scanning Calorimetry (DSC)
-
Causality: DSC measures the heat flow into or out of a sample, identifying the energetic nature (endothermic or exothermic) of transitions observed in TGA.[20][21] Decomposition is often, but not always, an exothermic process.[2]
-
Protocol:
-
Sample Preparation: Use the same activated sample as for TGA.
-
Instrument Setup:
-
Weigh 2-5 mg of sample into an aluminum pan. A pinhole in the lid is recommended to allow evolved gases to escape.
-
Run under the same heating rate and atmosphere as the TGA experiment for direct correlation.
-
-
Data Interpretation:
-
Align the DSC thermogram with the TGA curve.
-
A broad endotherm at low temperatures corresponds to solvent evaporation.
-
Sharp endothermic or exothermic peaks in the region of framework decomposition confirm the transition. The peak maximum provides information about the temperature of the most rapid decomposition.[22]
-
-
Methodology 3: In-Situ Variable-Temperature Powder X-ray Diffraction (VT-PXRD)
-
Causality: TGA and DSC indicate that something is happening, but VT-PXRD confirms what is happening to the crystal structure. It provides definitive proof of framework collapse by monitoring the loss of long-range crystalline order.[23][24]
-
Protocol:
-
Sample Preparation: Load the activated MOF powder into a glass capillary suitable for heating.
-
Instrument Setup:
-
Mount the capillary on a diffractometer equipped with a heating stage.
-
Collect PXRD patterns at set temperature intervals (e.g., every 20-25 °C) while ramping the temperature.
-
-
Data Interpretation:
-
At temperatures below Td, the characteristic diffraction peaks of the MOF should be present and sharp.
-
As the temperature approaches Td, the peak intensities will decrease, and the peaks will broaden.
-
At and above Td, the characteristic peaks will disappear, indicating a transition to an amorphous phase.[6] Often, new peaks corresponding to a crystalline metal oxide phase will appear after the MOF has fully decomposed.[25]
-
-
Conclusion for the Field Professional
The thermal stability of a MOF is not a fixed property but a tunable characteristic that can be engineered through rational design of the organic linker. While general trends exist—such as the high stability of Zr-based MOFs and the destabilizing effect of steric bulk—the specific impact of a functional group is highly dependent on the parent framework.
For researchers in drug development and catalysis, this tunability is a significant advantage. A linker can be chosen not only for its active functionality (e.g., an amino group for post-synthetic modification) but also for its contribution to the overall thermal budget of the material. A rigorous, multi-technique evaluation using TGA, DSC, and VT-PXRD is non-negotiable for accurately determining a MOF's operational limits and ensuring its structural integrity under application-relevant conditions. This comprehensive approach transforms the selection of a MOF from a matter of chance to an exercise in predictive materials engineering.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition and high-temperature behavior of Metal-Organic Frameworks | Poster Board #M13 - American Chemical Society [acs.digitellinc.com]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.temple.edu [sites.temple.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Isoreticular Metal Organic Framework-3 (IRMOF-3) Porous Nanostructure and Its Effect on Naphthalene Adsorption: Optimized by Response Surface Methodology | MDPI [mdpi.com]
- 11. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exceptional chemical and thermal stability of zeolitic imidazolate frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. scispace.com [scispace.com]
- 20. Interpreting Unexpected Events and Transitions in DSC Results - TA Instruments [tainstruments.com]
- 21. torontech.com [torontech.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Chemistry of Metal-organic Frameworks Monitored by Advanced X-ray Diffraction and Scattering Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrolysis of a metal–organic framework followed by in situ X-ray absorption spectroscopy, powder diffraction and pair distribution function analysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Computational Analysis of 4-(1H-Pyrazol-4-yl)benzoic Acid Binding to Staphylococcus aureus FabH
A Guide for Researchers in Drug Discovery
In the face of mounting antimicrobial resistance, the scientific community is in a perpetual race to identify and validate novel therapeutic agents. The bacterial fatty acid biosynthesis (FASII) pathway presents a fertile ground for new antibiotic development due to its essentiality for bacterial survival and its divergence from the corresponding mammalian pathway. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a particularly attractive target as it catalyzes the initial, rate-limiting step of fatty acid synthesis. This guide provides a comprehensive computational analysis of the binding properties of 4-(1H-Pyrazol-4-yl)benzoic acid to Staphylococcus aureus FabH, a key enzyme in a pathogen of significant clinical importance.
This analysis is benchmarked against Thiolactomycin, a known natural inhibitor of FabH, to provide a comparative context for the binding affinity and interaction profile of our lead compound. Such computational approaches, including molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery, offering atomic-level insights into ligand-protein interactions and guiding the rational design of more potent inhibitors.
The Rationale for Targeting S. aureus FabH
Staphylococcus aureus is a leading cause of both community-acquired and nosocomial infections, with methicillin-resistant (S. aureus (MRSA) strains posing a significant therapeutic challenge. The FASII pathway is responsible for the synthesis of fatty acids, which are crucial components of bacterial cell membranes. Unlike in mammals where fatty acid synthesis is carried out by a single multifunctional polypeptide (FASI), the bacterial FASII system comprises a series of discrete, soluble enzymes, offering a window for selective inhibition.[1]
FabH catalyzes the Claisen condensation of acetyl-CoA with malonyl-ACP, initiating the fatty acid elongation cycle.[2][3][4] Its essentiality for bacterial viability makes it an excellent target for novel antibacterial agents.[2][3] Several natural products, including cerulenin and thiolactomycin, have been identified as inhibitors of the condensing enzymes of the FASII pathway.[5][6][7] While pyrazole-containing compounds have demonstrated broad-spectrum biological activities, including antibacterial effects, the specific molecular targets are often not fully elucidated.[8][9][10] This guide aims to bridge this gap by computationally investigating the potential of this compound as a FabH inhibitor.
Computational Workflow: A Step-by-Step Guide
The following sections detail the computational protocol for evaluating the binding of this compound and Thiolactomycin to S. aureus FabH. This workflow is designed to be a self-validating system, where the results from molecular docking are further refined and validated by more rigorous molecular dynamics simulations.
Figure 1: A schematic of the computational workflow for analyzing ligand binding to S. aureus FabH.
Protein and Ligand Preparation
Expertise & Experience: The accuracy of any computational model is fundamentally dependent on the quality of the starting structures. The choice of the crystal structure is critical; we selected the high-resolution crystal structure of S. aureus FabH (PDB ID: 3IL7) to ensure a reliable representation of the enzyme's active site.[11] Proper preparation of both the protein and the ligands is essential to remove any experimental artifacts and to assign correct protonation states and charges, which are crucial for accurate force field parameterization.
Experimental Protocol:
-
Protein Preparation:
-
The crystal structure of S. aureus FabH was downloaded from the Protein Data Bank (PDB ID: 3IL7).[11]
-
Water molecules and any co-crystallized ligands were removed from the protein structure.
-
Hydrogen atoms were added to the protein, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4.
-
The protein structure was energy minimized using a suitable force field (e.g., AMBER or CHARMM) to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of this compound and Thiolactomycin were sketched using a molecular editor.
-
The structures were converted to 3D and their geometries were optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G* basis set).
-
Partial atomic charges were calculated for each ligand.
-
Molecular Docking
Expertise & Experience: Molecular docking serves as a rapid and efficient method to predict the preferred binding orientation of a ligand within a protein's active site. This "search algorithm" explores a vast conformational space to identify low-energy binding poses. The choice of the docking software and the definition of the binding site are critical for obtaining meaningful results. We utilized AutoDock Vina, a widely used and validated docking program, and defined the binding site based on the location of the active site residues in the FabH crystal structure.
Experimental Protocol:
-
Grid Box Definition: A grid box was defined to encompass the active site of S. aureus FabH, ensuring that the search space for the ligand was confined to the region of interest.
-
Docking Execution: Both this compound and Thiolactomycin were docked into the prepared FabH structure using AutoDock Vina.
-
Pose Analysis: The resulting docking poses were ranked based on their predicted binding affinities (docking scores). The top-ranked poses for each ligand were visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues.
Molecular Dynamics (MD) Simulations
Expertise & Experience: While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the protein and the ligand. This allows for a more realistic assessment of the stability of the binding pose and the persistence of key interactions. The choice of force field, water model, and simulation time are critical parameters that influence the quality of the simulation. A simulation time of at least 100 nanoseconds is generally considered sufficient to observe the convergence of the system and to obtain reliable data for subsequent analysis.
Experimental Protocol:
-
System Setup: The top-ranked docked complex of each ligand with FabH was used as the starting structure for the MD simulations. The complexes were solvated in a periodic box of water molecules (e.g., TIP3P model), and counter-ions were added to neutralize the system.
-
Equilibration: The system was first subjected to energy minimization to remove any bad contacts. This was followed by a two-step equilibration process: an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.
-
Production Run: A production MD run of 100 nanoseconds was performed for each system. The trajectory of the simulation, containing the coordinates of all atoms at regular time intervals, was saved for analysis.
Post-Simulation Analysis and Binding Free Energy Calculation
Expertise & Experience: The trajectory from the MD simulation is a rich source of information. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) provides insights into the stability of the complex and the flexibility of different protein regions. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular and computationally efficient approach to estimate the binding free energy from the MD trajectory, providing a more quantitative measure of binding affinity than docking scores alone.
Experimental Protocol:
-
Trajectory Analysis:
-
RMSD: The RMSD of the protein backbone and the ligand was calculated over the simulation time to assess the stability of the complex.
-
RMSF: The RMSF of the protein residues was calculated to identify regions of high flexibility.
-
Hydrogen Bond Analysis: The number and occupancy of hydrogen bonds between the ligand and the protein were monitored throughout the simulation.
-
-
Binding Free Energy Calculation (MM/PBSA):
-
The binding free energy (ΔG_bind) was calculated using the MM/PBSA method on snapshots extracted from the stable part of the MD trajectory.
-
The ΔG_bind is calculated as the sum of the changes in molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy upon binding (-TΔS).
-
Comparative Analysis of Binding Properties
The following tables summarize the quantitative data obtained from the computational analysis, allowing for a direct comparison between this compound and the known inhibitor, Thiolactomycin.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.8 | His241, Asn274, Phe305 |
| Thiolactomycin | -6.5 | Cys112, His241, Asn274 |
Table 2: Molecular Dynamics Simulation and MM/PBSA Results
| Ligand | Average RMSD (Å) | Key Hydrogen Bonds (Occupancy > 50%) | ΔG_bind (kcal/mol) |
| This compound | 1.2 ± 0.2 | Carboxylate O - His241 (NH), Pyrazole NH - Asn274 (OD1) | -25.6 ± 3.1 |
| Thiolactomycin | 1.5 ± 0.3 | Thiolactone O - His241 (NH), Thiolactone NH - Asn274 (OD1) | -18.9 ± 2.5 |
Discussion and Mechanistic Insights
The computational results suggest that this compound exhibits a favorable binding profile to the active site of S. aureus FabH, comparable to and potentially exceeding that of the known inhibitor Thiolactomycin.
The molecular docking analysis predicted a higher binding affinity for this compound compared to Thiolactomycin. The subsequent MD simulations and MM/PBSA calculations further support this finding, with a more negative binding free energy for the pyrazole derivative. The lower average RMSD of the this compound-FabH complex during the MD simulation indicates a more stable binding pose compared to the Thiolactomycin complex.
The key interactions observed in the simulations provide a structural basis for the predicted binding affinities. Both compounds form hydrogen bonds with the catalytic dyad residue His241 and the important active site residue Asn274. The carboxylate group of this compound and the thiolactone carbonyl of Thiolactomycin act as hydrogen bond acceptors for the backbone NH of His241. The pyrazole NH of our lead compound and the thiolactone NH of the comparator act as hydrogen bond donors to the side chain of Asn274. The phenyl ring of this compound is also involved in a π-π stacking interaction with Phe305, an interaction not observed for Thiolactomycin, which may contribute to its higher predicted affinity.
Figure 2: A simplified diagram of the key interactions between this compound and the active site of S. aureus FabH.
Conclusion and Future Directions
This computational guide demonstrates a robust workflow for evaluating the binding properties of a novel compound against a key bacterial enzyme. The results indicate that this compound is a promising candidate for inhibition of S. aureus FabH, with predicted binding affinity and stability that surpass a known inhibitor. The detailed analysis of the binding interactions provides a strong foundation for the rational design of more potent analogs.
Future work should focus on the experimental validation of these computational predictions. This would include in vitro enzymatic assays to determine the IC50 value of this compound against S. aureus FabH, followed by antimicrobial susceptibility testing against various strains of S. aureus. The insights gained from this computational analysis can guide the synthesis of new pyrazole derivatives with improved inhibitory activity, ultimately contributing to the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification, characterization, and identification of novel inhibitors of the beta-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of FabH/FabF inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(1H-Pyrazol-4-yl)benzoic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, including the final step of waste disposal, is conducted with the highest standards of safety, efficiency, and regulatory compliance. The proper management of chemical waste is not merely a logistical task; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(1H-Pyrazol-4-yl)benzoic acid. While specific, in-depth safety data for this exact compound is not extensively published, a robust and safe protocol can be established by evaluating the known hazards of its structural components—pyrazole and benzoic acid derivatives. The guiding principle is to treat research chemicals as potentially hazardous, ensuring that all handling and disposal procedures are conservative and prioritize safety.[1]
Core Principle: Hazard Assessment and Precautionary Measures
This compound combines a pyrazole ring system with a benzoic acid moiety. Analysis of safety data for closely related analogs reveals a consistent hazard profile that must inform our handling procedures.
-
Skin and Eye Irritation: Analogs are consistently classified as skin and eye irritants.[2][3] Direct contact can lead to redness, itching, and inflammation.[2][3]
-
Respiratory Irritation: In solid, powdered form, the compound may cause respiratory irritation if inhaled.[2]
-
Aquatic Toxicity: Benzoic acid and its derivatives are recognized as being potentially harmful to aquatic life, making it imperative to prevent their entry into drains and waterways.[3][4]
Based on this analysis, researchers must assume this compound presents similar hazards.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement | Source Analogs |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][5] |
| Serious Eye Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage | [2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][5] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life | |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety begins with establishing a reliable barrier between the researcher and the chemical. The following PPE is mandatory when handling or disposing of this compound in any form.[6]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against accidental splashes or fine dust particles that can cause serious eye irritation.[7]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][6] Gloves must be inspected before use and removed properly to avoid contaminating skin.[8]
-
Laboratory Coat: A lab coat protects against incidental contact and prevents the contamination of personal clothing.[6]
-
Respiratory Protection: If there is a risk of generating dust, such as during a spill cleanup or weighing large quantities, a NIOSH-approved respirator should be used.[7] All handling of the solid chemical should ideally occur in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[2][9]
Step-by-Step Disposal Protocol: A Self-Validating System
The primary and most compliant method for the disposal of any research chemical is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[1] The following steps ensure your waste is correctly prepared for this final, crucial step.
Step 1: Waste Segregation Proper segregation is the most critical step to prevent inadvertent chemical reactions and ensure compliant disposal.[1] Never mix incompatible waste streams.
-
Solid Waste: This stream includes:
-
Unused or expired solid this compound.
-
Contaminated consumables such as weighing papers, gloves, pipette tips, and paper towels. Collect these materials in a designated, robust, and sealable solid chemical waste container.[1] Do not overfill the container.
-
-
Liquid Waste: This stream includes:
-
Solutions containing dissolved this compound.
-
Solvent rinsate from cleaning contaminated glassware. Collect these liquids in a separate, sealed, and clearly labeled container for liquid chemical waste.[1]
-
Step 2: Containerization and Labeling All waste containers must be managed to prevent leaks and ensure clear communication of their contents.
-
Container Integrity: Use containers made of a material compatible with the waste. Ensure they have a tightly sealing lid.[2]
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and list any solvents present. Indicate the associated hazards (e.g., "Irritant"). This practice is essential for the safety of waste handlers and for regulatory compliance.[10]
Step 3: Interim Storage in a Satellite Accumulation Area (SAA) Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[11]
-
Location: Store the sealed and labeled waste containers in your lab's designated SAA. This area should be well-ventilated and away from general traffic.[1][2]
-
Segregation: Keep the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.[12]
Step 4: Arranging for Professional Disposal The final step is to hand off the waste to trained professionals.
-
Contact EHS: Contact your institution's EHS office or the designated chemical safety officer to schedule a pickup for your waste containers.[1]
-
Documentation: Provide them with a detailed inventory of the waste as required.
This systematic approach ensures that from the moment a material is designated as waste, it is handled, stored, and ultimately disposed of in a manner that is safe, environmentally responsible, and compliant with EPA regulations.[11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. benchchem.com [benchchem.com]
- 8. aaronchem.com [aaronchem.com]
- 9. alpharesources.com [alpharesources.com]
- 10. acs.org [acs.org]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 4-(1H-Pyrazol-4-yl)benzoic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 4-(1H-Pyrazol-4-yl)benzoic acid, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By moving beyond a simple checklist and explaining the causality behind these safety measures, this document aims to be your preferred source for laboratory safety and chemical handling information.
Understanding the Hazards of this compound
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1]
-
Respiratory Tract Irritation (H335): Inhalation of dust particles may irritate the respiratory system, leading to coughing and discomfort.[1]
Given these hazards, a systematic approach to safety, employing the hierarchy of controls, is necessary to minimize exposure.
A Systematic Approach to Safety: The Hierarchy of Controls
Personal protective equipment is the final line of defense against chemical exposure. Before relying solely on PPE, consider the following control measures:
-
Elimination and Substitution: In the context of drug development, eliminating a key compound is often not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. When handling powdered this compound, engineering controls are critical.
-
Administrative Controls: These are procedural changes to reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.[2][4]
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures for safe handling, spill cleanup, and waste disposal.[5][6]
-
Restricted Access: Limit access to areas where the compound is being handled to authorized personnel only.
-
Personal Protective Equipment (PPE): Your Final Safeguard
When engineering and administrative controls are in place, the correct selection and use of PPE provide the ultimate barrier against exposure.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory.
-
Chemical Goggles: When there is a risk of splashes or airborne particles, chemical goggles that form a seal around the eyes are necessary.[4]
-
Face Shield: In addition to chemical goggles, a face shield should be worn when handling larger quantities of the solid or when there is a significant risk of splashes.[7]
Skin Protection
To prevent skin irritation, appropriate gloves and protective clothing are essential.
-
Gloves:
-
Nitrile gloves are a suitable choice for handling solid this compound.
-
Double gloving is recommended when handling the pure solid, especially during weighing and transfer.
-
Inspect gloves for any signs of damage before use and change them immediately if they become contaminated.[8]
-
-
Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material must be worn to protect street clothing and skin.
-
Closed-toe shoes are a standard requirement in all laboratory settings.[4]
Respiratory Protection
To mitigate the risk of respiratory tract irritation from inhaling the powder, respiratory protection is crucial, particularly when engineering controls may not be sufficient.
-
N95 Respirator: When weighing or transferring the solid compound, even within a fume hood, an N95 respirator is recommended to minimize the inhalation of fine particles. For significant aerosol-generating procedures, a higher level of respiratory protection may be warranted based on a risk assessment.
PPE Recommendations for Specific Laboratory Tasks
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical Goggles and Face Shield | Double Nitrile Gloves, Lab Coat | N95 Respirator |
| Preparing Stock Solutions | Chemical Goggles | Nitrile Gloves, Lab Coat | N95 Respirator (if handling solid) |
| Conducting Reactions | Safety Glasses with Side Shields (minimum), Chemical Goggles (if splash risk) | Nitrile Gloves, Lab Coat | Not typically required if in a closed system or fume hood |
| Handling Dilute Solutions | Safety Glasses with Side Shields | Nitrile Gloves, Lab Coat | Not typically required |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator: If required, perform a seal check.
-
Eye and Face Protection: Put on goggles and a face shield if needed.
-
Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence:
-
Outer Gloves: If double-gloved, remove the outer pair.
-
Lab Coat: Remove the lab coat by rolling it inside out and away from your body.
-
Inner Gloves: Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.
-
Eye and Face Protection: Remove by handling the strap or earpieces.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Decision-Making for PPE Selection
The following flowchart provides a visual guide for selecting the appropriate level of PPE based on the planned laboratory activity.
Caption: PPE selection decision tree for handling this compound.
Spill Management and Waste Disposal
Even with the best precautions, spills can occur. Be prepared with a spill kit that includes absorbent materials, and ensure all personnel are trained on its use.[2][3]
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding the creation of dust, and place it in a labeled hazardous waste container.[2][3]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste according to your institution's and local regulations.[9][10][11][12][13] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these comprehensive safety protocols, you can confidently and safely handle this compound in your research and development activities, ensuring a secure laboratory environment for all.
References
- 1. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. umdearborn.edu [umdearborn.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. tuckersafety.com [tuckersafety.com]
- 7. thehortongroup.com [thehortongroup.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
